molecular formula C9H13N3O3S B2508752 5-(Morpholinosulfonyl)pyridin-2-amine CAS No. 627840-82-8

5-(Morpholinosulfonyl)pyridin-2-amine

Cat. No.: B2508752
CAS No.: 627840-82-8
M. Wt: 243.28
InChI Key: YFLUKCFVYCDJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholinosulfonyl)pyridin-2-amine (CAS 627840-82-8) is a high-purity chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol. This pyridine derivative is characterized by a morpholinosulfonyl group at the 5-position and an amine group at the 2-position of the pyridine ring. As a building block in medicinal chemistry, this compound is of significant interest in the design and synthesis of bioactive molecules. Its structural features make it a valuable scaffold for developing enzyme inhibitors. Research indicates that related sulfonamide-substituted heterocyclic compounds have been explored as potential inhibitors of viral proteases, such as the SARS-CoV 3CLpro, which plays a pivotal role in viral replication . The morpholinosulfonyl group can contribute to key molecular interactions, including hydrogen bonding and binding within enzyme active sites, making this compound a useful intermediate for researchers in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUKCFVYCDJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Characteristics of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-(Morpholinosulfonyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core, a primary amine, and a morpholinosulfonyl group. This unique combination of functional groups makes it a valuable building block and scaffold in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, biological screening, and formulation development. This guide provides a detailed analysis of the compound's structural, physical, spectroscopic, and chemical characteristics, grounded in established scientific principles and experimental methodologies. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all subsequent chemical and biological investigations. This compound is defined by its specific arrangement of atoms and bonds, which dictates its properties and reactivity.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 5-(morpholin-4-ylsulfonyl)pyridin-2-amine [1]
CAS Number 627840-82-8 [1]
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.29 g/mol [1]

| InChI Key | YFLUKCFVYCDJCM-UHFFFAOYSA-N |[1] |

The structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a sulfonamide group linked to a morpholine ring. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the entire pyridine system.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.

Table 2: Summary of Physicochemical Data

Property Value / Observation Notes
Physical Form White solid [1]
Purity ≥95% (Typical commercial grade) [1]
Storage 0–8 °C, protected from light [1] Suggests potential for slow degradation at ambient temperatures.
Melting Point Data not publicly available Requires experimental determination.
logP (calculated) ~0.5 - 1.0 Estimated. The sulfonyl and morpholine groups increase polarity compared to simpler aminopyridines.

| pKa (estimated) | pKa₁ ≈ 1-2 (pyridinium); pKa₂ ≈ 2-3 (amino) | The strongly electron-withdrawing sulfonyl group significantly reduces the basicity of both the pyridine nitrogen and the exocyclic amine. |

Solubility Profile

The molecule possesses both polar (amine, sulfonamide, morpholine ether) and nonpolar (pyridine ring) features, suggesting moderate solubility in a range of solvents.

  • Aqueous Solubility: Expected to be low in neutral water but should increase significantly at acidic pH (pH < 2) due to protonation of the nitrogen atoms.

  • Organic Solubility: Likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols such as methanol or ethanol, potentially requiring heat.

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data is unavailable, computational models predict a relatively low logP, indicating a more hydrophilic character. This is driven by the multiple hydrogen bond acceptors (sulfonyl oxygens, morpholine oxygen, pyridine nitrogen) and donors (amino group).

Acidity/Basicity (pKa)

The compound has two primary basic centers: the pyridine ring nitrogen and the 2-amino group. However, the potent electron-withdrawing effect of the 5-sulfonyl substituent drastically reduces the electron density on the pyridine ring and the exocyclic amine, thereby lowering their basicity. In contrast to 2-aminopyridine (pKa ≈ 6.8), the pKa values for this compound are expected to be significantly lower, likely in the acidic range. This has profound implications for its behavior in physiological media and for designing salt-formulation strategies.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and structure. The following are predicted spectral characteristics based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected. The proton at C6 will be a doublet, deshielded by the adjacent ring nitrogen. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The strong deshielding from the sulfonyl group will shift the C4 and C6 protons significantly downfield.

  • Amine Protons (-NH₂): A broad singlet, typically in the range of 5-7 ppm. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

  • Morpholine Protons: Two distinct triplets (or complex multiplets) are expected, corresponding to the protons adjacent to the nitrogen (~3.7 ppm) and the oxygen (~3.8 ppm).

¹³C NMR:

  • Pyridine Carbons: Six signals are expected, with C2 and C5 being significantly downfield due to direct attachment to heteroatoms and the sulfonyl group, respectively.

  • Morpholine Carbons: Two signals are expected for the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450–3300 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
1630–1580 N-H Scissoring Primary Amine (-NH₂)
1590–1450 C=C and C=N Stretching Pyridine Ring
1350–1320 S=O Asymmetric Stretch Sulfonamide (-SO₂N<)
1170–1150 S=O Symmetric Stretch Sulfonamide (-SO₂N<)

| 1125-1085 | C-O-C Asymmetric Stretch | Morpholine Ether |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion: For an ESI-MS in positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z 244.07.

  • Key Fragmentation: A characteristic fragmentation pathway would involve the cleavage of the S-N (morpholine) bond or the C-S (pyridine) bond, leading to fragments corresponding to the morpholine cation or the pyridinylsulfonyl cation.

fragmentation_pathway parent [M+H]⁺ m/z = 244.07 frag1 Loss of Morpholine (-C₄H₈NO) parent->frag1 frag2 Loss of SO₂ (-SO₂) parent->frag2 product1 Pyridinylsulfonyl Cation m/z = 157.99 frag1->product1 product2 Aminopyridine Radical Cation (From different pathway) frag2->product2

Figure 2: Simplified Proposed MS Fragmentation Pathway.

Chemical Stability and Handling

The recommended storage condition of 0–8 °C implies that the compound may have limited long-term stability at room temperature.[1]

  • Oxidative Stability: The 2-aminopyridine moiety can be susceptible to oxidation, especially in the presence of metal ions or light. Solutions should be prepared fresh and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Hydrolytic Stability: Sulfonamides are generally very stable to hydrolysis. Significant degradation would only be expected under harsh acidic or basic conditions at elevated temperatures.

  • Safe Handling: Standard laboratory safety protocols should be followed. The compound is classified with GHS07 (Exclamation mark), indicating it may cause skin/eye irritation or be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

Experimental Methodologies

To ensure reliable and reproducible results, standardized protocols for characterization are essential.

workflow cluster_0 Initial Characterization cluster_1 Property Determination A Compound Receipt & Visual Inspection B Identity Confirmation (MS, ¹H NMR) A->B C Purity Analysis (HPLC, NMR) B->C D Solubility Screening (Aqueous & Organic) C->D E pKa Determination (Potentiometric Titration) D->E F LogP Measurement (RP-HPLC) E->F

Figure 3: Workflow for Physicochemical Characterization.
Protocol: Solubility Determination (Equilibrium Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.

Protocol: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.

  • IR (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar. Press the powder into a thin, transparent pellet using a hydraulic press.

  • MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode analysis.

Conclusion

This compound is a polar, solid compound with distinct physicochemical properties shaped by its constituent functional groups. Its low estimated basicity, moderate hydrophilicity, and characteristic spectroscopic signatures are key identifiers for researchers. The methodologies and predictive data presented in this guide offer a robust framework for the handling, characterization, and strategic use of this compound in research and development, particularly within the field of medicinal chemistry.

References

  • PubChem. 5-Morpholinopyridin-2-amine Compound Summary. [Link]

  • Chemical-Suppliers. Inquiry on this compound. [Link]

  • Ruichu Bio. This compound Product Page. [Link]

  • PubChem. 2-Aminopyridine Compound Summary. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

5-(Morpholinosulfonyl)pyridin-2-amine synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for process optimization. The synthesis is presented as a two-step process commencing from the readily available starting material, 2-aminopyridine. Each step is meticulously detailed, supported by mechanistic insights, characterization data, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a sulfonamide linkage, a privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The synthesis of such molecules requires a strategic approach that is both efficient and scalable. The synthetic route detailed herein proceeds via two key transformations:

  • Electrophilic Chlorosulfonation: The introduction of a chlorosulfonyl group onto the pyridine ring at the 5-position.

  • Nucleophilic Sulfonamide Formation: The condensation of the resulting sulfonyl chloride with morpholine to yield the final product.

This strategy is predicated on the electronic properties of the 2-aminopyridine starting material, where the strongly activating amino group directs the electrophilic sulfonation to the C-5 position (para to the amine), ensuring high regioselectivity.

Retrosynthetic Analysis

The logical disconnection of this compound points to a straightforward retrosynthetic pathway. The most synthetically viable bond to disconnect is the sulfur-nitrogen bond of the sulfonamide. This leads to two key synthons: 2-aminopyridine-5-sulfonyl chloride and morpholine. The former can be derived directly from 2-aminopyridine through chlorosulfonation.

G product This compound intermediate 2-Aminopyridine-5-sulfonyl Chloride product->intermediate Sulfonamide Formation morpholine Morpholine product->morpholine Sulfonamide Formation starting_material 2-Aminopyridine intermediate->starting_material Chlorosulfonation

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Aminopyridine-5-sulfonyl Chloride

This initial step involves the electrophilic substitution of 2-aminopyridine using chlorosulfonic acid. The amino group at the C-2 position is a powerful ortho-, para-director. In the strongly acidic medium of chlorosulfonic acid, the pyridine nitrogen and the exocyclic amino group are protonated. While protonation deactivates the ring towards electrophilic attack, the directing effect of the amino group still governs the position of substitution, favoring the C-5 position.

Principle and Mechanistic Insights: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related species. The reaction is carefully controlled at low temperatures to mitigate the highly exothermic nature of the reaction and to prevent potential side reactions, such as the formation of di-substituted products or degradation of the starting material.[1]

Detailed Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-aminopyridine (1 equivalent).

  • Cool the flask to -5 °C to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (approximately 4-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-15 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed thoroughly with cold water until the filtrate is neutral to pH paper.

  • The solid is then dried under vacuum to yield 2-aminopyridine-5-sulfonyl chloride, which can be used in the next step without further purification.

G cluster_0 Step 1: Chlorosulfonation Workflow Start 2-Aminopyridine Add_HSO3Cl Add Chlorosulfonic Acid (-5 to 0 °C) Start->Add_HSO3Cl Stir Stir at RT (12-15h) Add_HSO3Cl->Stir Quench Pour onto Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End 2-Aminopyridine-5-sulfonyl Chloride Dry->End

Caption: Experimental workflow for the synthesis of 2-aminopyridine-5-sulfonyl chloride.

Step 2: Synthesis of this compound

This final step is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Principle and Mechanistic Insights: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine nucleophile. The choice of solvent is often a polar aprotic solvent like acetone or dichloromethane to dissolve the reactants.[2][3]

Detailed Experimental Protocol:

  • Dissolve 2-aminopyridine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or dichloromethane in a round-bottom flask.[2]

  • Add a base, such as dry pyridine (2-3 equivalents), to the solution.[2]

  • To this stirred solution, add morpholine (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

G cluster_1 Step 2: Sulfonamide Formation Workflow Start_2 2-Aminopyridine-5-sulfonyl Chloride Dissolve Dissolve in Acetone/Pyridine Start_2->Dissolve Add_Morpholine Add Morpholine Dissolve->Add_Morpholine Stir_2 Stir at RT (4-6h) Add_Morpholine->Stir_2 Evaporate Remove Solvent Stir_2->Evaporate Precipitate Add Water Evaporate->Precipitate Filter_2 Filter Product Precipitate->Filter_2 Purify Recrystallize Filter_2->Purify End_2 This compound Purify->End_2

Caption: Experimental workflow for the synthesis of this compound.

Overall Synthetic Scheme

G A 2-Aminopyridine B 2-Aminopyridine-5-sulfonyl Chloride A->B HSO3Cl -5 °C to RT C This compound B->C Morpholine, Pyridine Acetone, RT

Sources

Spectroscopic Characterization of 5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(Morpholinosulfonyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The guide emphasizes the rationale behind spectral interpretations, offering field-proven insights into the structural elucidation of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a morpholinosulfonyl moiety. The structural complexity and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure of this compound

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acq NMR Spectrometer (≥400 MHz) sample_prep->nmr_acq Insert Sample acq_params Set Acquisition Parameters (zg30, 16-64 scans) nmr_acq->acq_params Configure fid_proc FID Processing (Fourier Transform) acq_params->fid_proc Acquire FID phase_base Phase & Baseline Correction fid_proc->phase_base referencing Referencing (to TMS or solvent) phase_base->referencing integration Integration referencing->integration chem_shift Chemical Shift Analysis referencing->chem_shift multiplicity Multiplicity Analysis referencing->multiplicity structure_elucidation Structure Elucidation integration->structure_elucidation chem_shift->structure_elucidation multiplicity->structure_elucidation M [M+H]⁺ m/z = 244 F1 Loss of Morpholine (-C₄H₈NO) F2 [C₅H₅N₂SO₂]⁺ m/z = 157 F1->F2 F3 Loss of SO₂ (-SO₂) F4 [C₅H₅N₂]⁺ m/z = 93 F3->F4

The Sulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The sulfonamide functional group (R-SO₂NH-R') is a uniquely privileged scaffold in medicinal chemistry, a journey that began with the dawn of the antibiotic age and has since expanded into nearly every conceivable therapeutic area. This guide provides an in-depth technical exploration of the sulfonamide moiety, moving beyond its historical antibacterial role to its modern applications as a versatile pharmacophore and bioisostere. We will dissect its fundamental mechanism of action against microbial targets, explore the nuanced structure-activity relationships (SAR) that govern its diverse biological activities, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established principles and field-proven insights to guide the design and implementation of sulfonamide-based therapeutics.

The Enduring Legacy and Expanding Horizons of a "Magic" Moiety

The story of sulfonamides is the story of modern chemotherapy. The discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial, was a watershed moment in medicine, paving the way for the antibiotic revolution.[1] It was soon discovered that the active metabolite was sulfanilamide, a simple synthetic molecule whose structure would become the foundation for thousands of derivatives.[2] While the rise of other antibiotic classes and the challenge of resistance have repositioned their use, the sulfonamide scaffold has demonstrated remarkable resilience and versatility.

By exploiting observations made during their clinical evaluation, medicinal chemists have successfully repurposed the sulfonamide group to create drugs for a vast range of non-bacterial conditions.[3] This functional group is now a key feature in diuretics, antidiabetics, anticonvulsants, antivirals, and a multitude of targeted therapies, including potent inhibitors of enzymes crucial to cancer progression like carbonic anhydrases and protein kinases.[4][5][6] Its continued prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile hydrogen bond donor and acceptor, a stable linker, and an effective bioisosteric replacement for other functional groups like carboxylic acids.[7][8]

The Archetypal Mechanism: Inhibition of Folate Biosynthesis

The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism.[9] Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[10] A critical step in this pathway is the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][11]

Due to the striking structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS.[12] They occupy the enzyme's active site, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[13] This disruption of folate production inhibits the synthesis of essential nucleic acids (purines and thymidine) and amino acids, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][10] This mechanism is often potentiated by combining sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase, creating a synergistic and often bactericidal effect.[14]

cluster_Folate_Pathway Bacterial Folate Synthesis Pathway cluster_Inhibition Mechanism of Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate THF Dihydrofolate DHF->THF DHFR Dihydrofolate Reductase (DHFR) THF->DHFR TETRAHF Tetrahydrofolate (Active Folate) DNA_RNA Purines, Thymidine, etc. (DNA/RNA Synthesis) TETRAHF->DNA_RNA Required for DHPS->DHF Catalyzes DHFR->TETRAHF Catalyzes Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits cluster_Applications Therapeutic Applications cluster_Targets Molecular Targets Sulfonamide Sulfonamide Core (R-SO2NH-R') Antibacterial Antibacterial (e.g., Sulfamethoxazole) Sulfonamide->Antibacterial Diuretic Diuretic (e.g., Hydrochlorothiazide) Sulfonamide->Diuretic Antidiabetic Antidiabetic (e.g., Glyburide) Sulfonamide->Antidiabetic Anticonvulsant Anticonvulsant (e.g., Topiramate) Sulfonamide->Anticonvulsant Antiglaucoma Antiglaucoma (e.g., Dorzolamide) Sulfonamide->Antiglaucoma Antiinflammatory Anti-inflammatory (e.g., Celecoxib) Sulfonamide->Antiinflammatory Anticancer Anticancer (e.g., Pazopanib) Sulfonamide->Anticancer DHPS Dihydropteroate Synthase (DHPS) Antibacterial->DHPS Inhibits CA Carbonic Anhydrases (CAs) Diuretic->CA Inhibits KChannel KATP Channels Antidiabetic->KChannel Blocks Anticonvulsant->CA Inhibits Antiglaucoma->CA Inhibits COX2 COX-2 Enzyme Antiinflammatory->COX2 Inhibits Anticancer->CA Inhibits Kinases Protein Kinases (e.g., VEGFR, BRAF) Anticancer->Kinases Inhibits

Caption: The diverse applications and molecular targets of sulfonamides.

Key Experimental Protocols

A self-validating system requires robust and reproducible experimental methodologies. Here, we outline core protocols for the synthesis and biological evaluation of sulfonamides.

General Synthesis of N-Substituted Sulfonamides

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. [15][16]

G reagents R1-SO2Cl (Sulfonyl Chloride) + R2-NH2 (Amine) + Base (e.g., Pyridine) solvent Solvent (e.g., DCM) reagents->solvent Dissolve in stir Stir at 0°C to RT (6-18h) solvent->stir workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) stir->workup purify Purification (Chromatography or Recrystallization) workup->purify product R1-SO2NH-R2 (Sulfonamide) purify->product

Caption: General workflow for sulfonamide synthesis.

Protocol: Synthesis of an N-Aryl Sulfonamide [15]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay: Dihydropteroate Synthase (DHPS) Inhibition

This coupled spectrophotometric assay provides a rapid and automatable method for determining the inhibitory activity of compounds against DHPS. [4]The assay measures the oxidation of NADPH, which is stoichiometrically linked to the formation of the DHPS product.

Protocol: DHPS Activity Assay [4]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Enzyme Solutions: Prepare stock solutions of purified DHPS and an excess of dihydrofolate reductase (DHFR) in assay buffer.

    • Substrate/Cofactor Solution: Prepare a solution containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), and NADPH in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide compounds and a known DHPS inhibitor (e.g., sulfamethoxazole) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the DHFR enzyme solution.

    • Add the test inhibitor solution (or DMSO for control wells).

    • Add the DHPS enzyme solution to initiate pre-incubation. Allow the plate to incubate for 10-15 minutes at room temperature to permit inhibitor binding.

    • Initiate the reaction by adding the substrate/cofactor solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the decrease in absorbance at 340 nm (due to NADPH oxidation) in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Future Directions

Antibiotic Resistance

The widespread use of sulfonamides has inevitably led to significant bacterial resistance. The primary mechanisms include:

  • Target Modification: Chromosomal point mutations in the folP gene, which encodes DHPS, can alter the enzyme's active site. [17][18]These mutations reduce the binding affinity for sulfonamides while largely maintaining the affinity for the natural substrate, PABA. [19]Specific mutations, often in conserved loop regions near the active site, are well-documented. [19][20]* Acquisition of Resistant Genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) via horizontal gene transfer. [14]These genes encode for highly resistant, alternative DHPS enzymes that are not effectively inhibited by sulfonamides, providing a bypass for the metabolic block. [3][14]* Metabolic Bypass: Some bacteria can increase the production of PABA, which can outcompete the sulfonamide inhibitor at the enzyme's active site. [21] Understanding these molecular mechanisms is crucial for designing new sulfonamides that can evade resistance. [14]

Adverse Effects and Hypersensitivity

Sulfonamides are associated with a range of adverse effects, from common gastrointestinal issues to rare but severe conditions. [1]* Crystalluria: The low solubility of older sulfonamides and their acetylated metabolites could lead to crystallization in the urine, causing kidney damage. This risk is mitigated by using more soluble derivatives and ensuring adequate hydration. [10]* Hypersensitivity Reactions: "Sulfa allergy" is a commonly reported drug allergy, with manifestations ranging from mild rashes to life-threatening severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). [1][22]It is crucial to note that hypersensitivity to sulfonamide antibiotics does not generally imply cross-reactivity with non-antibiotic sulfonamides (e.g., diuretics, celecoxib), as the molecular structures implicated in the allergic response are different. [22]

The Future: New Frontiers

The sulfonamide scaffold remains a fertile ground for drug discovery. Modern strategies continue to leverage its unique properties:

  • Fragment-Based Drug Discovery (FBDD): Small molecules containing the sulfonamide moiety are used as fragments to screen against protein targets. Hits can then be grown or linked to develop potent and selective inhibitors. [23][24]* Bioisosteric Replacement: The sulfonamide group is increasingly used as a bioisostere for carboxylic acids, amides, and other functional groups to modulate properties like acidity, lipophilicity, and metabolic stability, thereby improving the pharmacokinetic profile of a drug candidate. [25]* Targeted Therapies: The integration of sulfonamides into inhibitors of novel targets, such as the VEGFR-2 kinase in angiogenesis, continues to expand their role in oncology and other complex diseases. [7]

Conclusion

From its revolutionary beginnings as the first synthetic antibacterial agent to its current status as a ubiquitous pharmacophore, the sulfonamide has proven to be one of the most productive scaffolds in the history of medicinal chemistry. Its structural simplicity belies a profound functional versatility, allowing it to inhibit a wide range of enzymes through distinct and tunable mechanisms. A thorough understanding of its synthesis, structure-activity relationships, and biological evaluation is essential for any drug discovery professional. As new biological targets emerge and synthetic methodologies advance, the enduring and adaptable sulfonamide moiety is certain to remain at the forefront of therapeutic innovation for the foreseeable future.

References

  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PubMed. Available at: [Link]

  • Cui, E., et al. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • Anderson, K. S., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies. Available at: [Link]

  • IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. IJCRT.org. Available at: [Link]

  • Mengelers, M. J., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]

  • Scozzafava, A., et al. (2006). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. PubMed. Available at: [Link]

  • Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib. Google Patents.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]

  • Sköld, O. (2001). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Joshi, S., & Khosla, N. (2003). QSAR study on antibacterial activity of sulphonamides and derived Mannich bases. PubMed. Available at: [Link]

  • Sharma, M. C., et al. (2010). a quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. International Journal of ChemTech Research. Available at: [Link]

  • Li, J., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]

  • Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Available at: [Link]

  • Supuran, C. T., et al. (2003). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. ACS Publications. Available at: [Link]

  • Kazanjian, S. A., et al. (2005). Dihydropteroate Synthase Gene Mutations in Pneumocystis and Sulfa Resistance. PMC. Available at: [Link]

  • Angeli, A., et al. (2020). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Wistrand, C., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. Available at: [Link]

  • Volpato, F. Z., et al. (2013). Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model. PMC. Available at: [Link]

  • ResearchGate. (n.d.). FDA approved Anticancer agents of sulfonamide derivatives. ResearchGate. Available at: [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]

  • Pastorekova, S., et al. (2008). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. ACS Publications. Available at: [Link]

  • Study.com. (n.d.). Understanding Sulfonamides: Mechanisms and Applications. Study.com. Available at: [Link]

  • Arabi, A. A., & Osman, A. M. A. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Hayat, F., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Med.chem sulfonamides. Slideshare. Available at: [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]

  • PDB-101. (n.d.). Dihydropteroate Synthase. PDB-101. Available at: [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Wikipedia. Available at: [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. PubMed. Available at: [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). CA II and IX and inhibition values of sulfonamides 50–62. ResearchGate. Available at: [Link]

Sources

5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-(Morpholinosulfonyl)pyridin-2-amine, a heterocyclic compound emblematic of the pyridinesulfonamide scaffold's growing importance in contemporary drug discovery. While the specific discovery of this molecule is not extensively documented in dedicated literature, its structural motifs are present in numerous patented and researched kinase inhibitors. This guide will, therefore, situate this compound within the broader context of its chemical class, elucidating its probable synthesis, mechanistic significance as a kinase inhibitor—particularly targeting the PI3K/mTOR pathway—and the critical role of its constituent functional groups in defining its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Introduction: The Rise of the Pyridinesulfonamide Scaffold

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological macromolecules.[1] When functionalized with a sulfonamide group, the resulting pyridinesulfonamide scaffold emerges as a "privileged structure" in medicinal chemistry. This is particularly true in the domain of protein kinase inhibition, a cornerstone of modern oncology and immunology research. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity for the ATP-binding pocket of various kinases. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and target engagement.

This compound (CAS No. 627840-82-8) is a prime example of this scaffold, featuring a morpholine group that can enhance aqueous solubility and an amino group that can serve as a key interaction point with target proteins. This guide will delve into the technical aspects of this molecule, providing a framework for its synthesis, biological evaluation, and the rationale behind its design as a potential therapeutic agent.

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not prominently published, its preparation can be reasonably extrapolated from established methods for analogous 2-aminopyridine derivatives. A plausible synthetic route would involve the chlorosulfonylation of 2-aminopyridine, followed by reaction with morpholine.

Proposed Synthetic Protocol

A general two-step synthesis is proposed below. This protocol is a representative workflow and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-amino-5-(chlorosulfonyl)pyridine

  • To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 2-aminopyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-(chlorosulfonyl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve the 2-amino-5-(chlorosulfonyl)pyridine intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add morpholine (approximately 1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data
PropertyValue
CAS Number 627840-82-8
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.29 g/mol
Appearance White solid
Purity Typically >95%

Note: These are typical values and may vary between suppliers.

Biological Significance and Mechanism of Action

The structural features of this compound strongly suggest its potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade that is frequently activated in human tumors. Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy, as it can circumvent feedback loops that may arise from inhibiting only one of the kinases.[3][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 5-(Morpholinosulfonyl) pyridin-2-amine Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Mechanism of Inhibition

Compounds with the pyridinesulfonamide scaffold typically act as ATP-competitive inhibitors. The 2-amino group on the pyridine ring is often crucial for forming a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. The morpholinosulfonyl moiety likely occupies a solvent-exposed region, with the morpholine group potentially improving pharmacokinetic properties such as solubility. The precise binding mode would be confirmed through co-crystallization studies.

Structure-Activity Relationships (SAR)

The biological activity of pyridinesulfonamide derivatives is highly dependent on the nature and position of substituents.

  • The 2-Amino Group: As mentioned, the 2-amino group is often essential for potent kinase inhibition, acting as a hydrogen bond donor to the kinase hinge region.

  • The Sulfonamide Linker: The sulfonamide group serves as a rigid linker and can participate in hydrogen bonding interactions.

  • The 5-Position Substituent: The morpholine group at the 5-position is a common feature in many kinase inhibitors.[5] Its primary role is often to enhance solubility and other drug-like properties. Variations at this position can significantly impact potency and selectivity.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall geometry and electronic properties of the molecule, influencing its binding to the target kinase.

Experimental Protocols: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a target kinase like PI3Kα, a biochemical assay is essential.

In Vitro PI3Kα Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Set up kinase reaction: - PI3Kα enzyme - PIP2 substrate - ATP Compound_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure luminescence Detection->Measurement Analysis Calculate IC50 value Measurement->Analysis End End Analysis->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the lipid substrate (PIP2).

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a valuable chemical entity within the broader class of pyridinesulfonamide-based kinase inhibitors. While its individual discovery and development are not extensively detailed, its structural components are well-precedented in the design of potent and selective inhibitors of key signaling pathways, such as the PI3K/mTOR cascade. The synthetic accessibility of this scaffold, combined with the potential for diverse functionalization, ensures that it will remain an area of active investigation for the development of novel therapeutics. Future work will likely focus on the synthesis of analogs to further probe the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties for specific disease indications.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Identification of novel PI3K inhibitors through a scaffold hopping strategy. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]

  • The Synthesis of 2-Amino-5-pyrimidinesulfonamide and Some of its Derivatives. ElectronicsAndBooks. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. ResearchGate. [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Process for preparing 2-amino-5-chloropyridine.
  • Processes for preparing JAK inhibitors and related intermediate compounds.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

  • Pyridine preparation.

Sources

5-(Morpholinosulfonyl)pyridin-2-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. The 2-aminopyridine moiety is one such privileged structure, frequently found in a multitude of clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design. This guide focuses on a particularly valuable derivative of this scaffold: 5-(morpholinosulfonyl)pyridin-2-amine .

The incorporation of a morpholinosulfonyl group at the 5-position of the 2-aminopyridine core imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. The morpholine ring can enhance aqueous solubility and metabolic stability, while the sulfonamide linker provides a rigid and synthetically tractable handle for further molecular elaboration. This building block has emerged as a cornerstone in the synthesis of potent and selective inhibitors of various kinases, most notably those in the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical targets in oncology.

This technical guide will provide a comprehensive overview of the synthesis, chemical reactivity, and application of this compound in drug discovery. We will delve into detailed experimental protocols for its use in key synthetic transformations, explore the structure-activity relationships of its derivatives, and provide essential characterization data to empower researchers in their quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.

PropertyValue
CAS Number 627840-82-8[1]
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.29 g/mol [1]
Appearance White solid
IUPAC Name 5-(morpholin-4-ylsulfonyl)pyridin-2-amine
Storage Temperature 0-8 °C[1]

Synthesis of the Building Block: A Strategic Approach

A robust and scalable synthesis of this compound is crucial for its widespread application. While a definitive, publicly available protocol for its direct synthesis is not extensively documented, a highly plausible and chemically sound synthetic route can be constructed based on established methodologies for the synthesis of related 2-aminopyridine derivatives. The most logical approach involves a two-step sequence starting from the readily available 2-aminopyridine.

Synthesis_of_this compound 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., NBS or Br2) This compound This compound 2-Amino-5-bromopyridine->this compound Sulfamoylation (Morpholine, Sulfamoyl chloride generation) Suzuki_Coupling Aryl-X Aryl Halide/Triflate (Ar-X) Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Buchwald_Hartwig_Amination Aryl-X Aryl Halide/Triflate (Ar-X) Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Amine Amine (R2NH) Amine->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-NR2 Arylamine Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Sources

Unlocking the Therapeutic Potential of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-(morpholinosulfonyl)pyridin-2-amine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, thereby offering a rich starting point for drug discovery across various therapeutic areas. The unique combination of a hydrogen-bond-donating 2-aminopyridine moiety, a flexible and polar morpholine ring, and a sulfonamide linker imparts a desirable balance of structural rigidity, aqueous solubility, and multi-directional hydrogen bonding capacity. This guide provides an in-depth technical exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in mechanistic rationale derived from structurally analogous compounds and offering detailed protocols for target validation. Our analysis points to three primary target classes: Protein Kinases , Inflammatory Enzymes , and Metabolic Enzymes , with a particularly strong weight of evidence for the former.

PART 1: Protein Kinases - The Preeminent Target Class

The aminopyridine and aminopyrimidine cores are foundational elements in a multitude of approved and investigational protein kinase inhibitors.[1][2] The nitrogen atoms in the pyridine ring act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to effectively compete for the enzyme's active site. The addition of the morpholinosulfonyl group provides a vector for exploring solvent-exposed regions or adjacent pockets, enhancing both potency and selectivity. Evidence from numerous studies on related compounds strongly suggests that derivatives of this compound are prime candidates for kinase inhibition.

Polo-Like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication

Mechanistic Rationale: PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication. Its overexpression is a hallmark of various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis.[3] This makes PLK4 a high-value target for anticancer therapy. Structurally similar aminopyrimidine derivatives have been identified as highly potent PLK4 inhibitors, with IC50 values in the low nanomolar range.[4] The aminopyridine core of our lead scaffold can similarly engage with the hinge region of the PLK4 active site, making this a primary hypothesis for its potential anticancer effects.

Signaling Pathway Diagram:

PLK4_Pathway cluster_G1_S G1/S Phase cluster_Centrosome Centrosome PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation PLK4_Active Active PLK4 Dimer PLK4_Protein->PLK4_Active Dimerization & Autophosphorylation STIL_Ana2 STIL/Ana2 PLK4_Active->STIL_Ana2 Recruits & Phosphorylates SAS6 SAS-6 STIL_Ana2->SAS6 Recruits Centriole New Centriole Formation SAS6->Centriole Genomic_Instability Genomic Instability & Aneuploidy Centriole->Genomic_Instability Leads to Derivative 5-(Morpholinosulfonyl) pyridin-2-amine Derivative Derivative->PLK4_Active Inhibition

Caption: PLK4 signaling pathway and proposed point of inhibition.

Experimental Protocol: PLK4 Kinase Inhibition Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of test compounds against PLK4 using a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.[3][5]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • PLK4 Enzyme: Reconstitute recombinant full-length human PLK4 in kinase buffer to a working concentration of 2X the final assay concentration (e.g., 2 nM).[6]

    • Europium-labeled Anti-Tag Antibody: Prepare a 2X working solution of the antibody in kinase buffer.

    • Kinase Tracer: Prepare a 4X working solution of an Alexa Fluor® 647-labeled ATP-competitive tracer in kinase buffer.

    • Test Compound: Prepare a serial dilution of the this compound derivative in 100% DMSO, then dilute in kinase buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X test compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 8 µL of the 2X PLK4 enzyme/antibody mixture to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Percentage inhibition is calculated relative to the "no inhibitor" control.

    • Plot percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PI3K/mTOR Pathway: A Central Node in Cell Growth and Survival

Mechanistic Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.[7][8] Several compounds incorporating morpholine, aminopyrimidine, and pyridine motifs have demonstrated potent, dual inhibition of PI3K and mTOR.[9][10][11] For instance, PQR309 (bimiralisib) is a clinical-stage pan-class I PI3K/mTOR inhibitor featuring a 5-(triazinyl)pyridin-2-amine core with morpholino substituents.[10] This strong precedent suggests that the this compound scaffold is well-suited to target the ATP-binding site of these related kinases.

Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Derivative 5-(Morpholinosulfonyl) pyridin-2-amine Derivative Derivative->PI3K Inhibition Derivative->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points.

Experimental Protocol: Cellular PI3K/Akt Pathway Engagement Assay

This protocol describes a method to assess if a test compound inhibits the PI3K/Akt pathway within a cellular context by measuring the phosphorylation of Akt at Serine 473 via flow cytometry.[12][13]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Fixation and Permeabilization:

    • Harvest cells and fix immediately with a formaldehyde-based fixation buffer for 10 minutes at 37°C.

    • Permeabilize cells by adding ice-cold methanol and incubating on ice for 30 minutes.

  • Immunostaining:

    • Wash the permeabilized cells with assay buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a fluorescently-conjugated anti-phospho-Akt (Ser473) antibody (e.g., Alexa Fluor 488 conjugate) for 1 hour at room temperature, in the dark.

    • Wash the cells twice with assay buffer to remove unbound antibody.

  • Flow Cytometry:

    • Resuspend cells in assay buffer.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).

    • Quantify the median fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Calculate the percentage inhibition of Akt phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting percentage inhibition versus compound concentration.

Transforming Growth Factor-beta (TGF-β) Receptor I (ALK5)

Mechanistic Rationale: The TGF-β signaling pathway is a key regulator of cell fate, and its dysregulation is implicated in fibrosis and cancer progression. The type I receptor, ALK5, is a serine/threonine kinase whose activity is essential for signal transduction.[14] A series of 5-(pyridin-2-yl)thiazoles has been reported as potent inhibitors of ALK5, demonstrating that the pyridin-2-yl motif is a viable anchor for engaging this target.[5] The 2-aminopyridine core of the scaffold can form similar key interactions within the ALK5 ATP-binding pocket.

Experimental Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme/Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing recombinant human ALK5, a suitable substrate (e.g., casein), and ATP at a concentration near its Km.

    • Test Compound: Prepare serial dilutions in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of test compound solution.

    • Add 4 µL of the Enzyme/Substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

PART 2: Inflammatory Enzymes - A Secondary Therapeutic Avenue

While kinase inhibition is the most strongly supported hypothesis, the morpholinopyrimidine scaffold has also been implicated in the modulation of key enzymes in the inflammatory cascade.[3][16] This suggests a potential application for this compound derivatives in treating inflammatory disorders.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: In inflammatory conditions, iNOS and COX-2 are upregulated in cells like macrophages, leading to excessive production of nitric oxide (NO) and prostaglandins, respectively. These mediators contribute to pain, swelling, and tissue damage. Certain morpholinopyrimidine derivatives have been shown to reduce the expression of both iNOS and COX-2 protein and mRNA, thereby exerting anti-inflammatory effects.[3][16] This action is often linked to the inhibition of upstream signaling pathways like NF-κB.[17]

Experimental Workflow Diagram:

iNOS_COX2_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_NO_Assay NO Production Assay (Griess Assay) cluster_Protein_Assay Protein Expression (Western Blot) RAW_cells RAW 264.7 Macrophages Pretreat Pre-treat with Derivative RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysate Prepare Cell Lysates Stimulate->Lysate Griess Add Griess Reagent Supernatant->Griess Measure_A540 Measure Absorbance at 540 nm Griess->Measure_A540 SDS_PAGE SDS-PAGE & Transfer Lysate->SDS_PAGE Antibody Incubate with iNOS/COX-2 Antibodies SDS_PAGE->Antibody Detect Chemiluminescent Detection Antibody->Detect

Caption: Workflow for assessing iNOS and COX-2 inhibitory activity.

Experimental Protocol: iNOS Activity (Griess Assay) in Macrophages

This protocol measures the production of nitrite, a stable breakdown product of NO, in the supernatant of stimulated macrophage cells.[18]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression.

  • Griess Reaction:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the IC50 for the inhibition of NO production.

PART 3: Urease Inhibition - A Niche but Viable Target

Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, bacterial urease, particularly from Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[4] Morpholine derivatives containing a pyridine nucleus have been synthesized and shown to possess potent anti-urease activity.[12] The morpholine and aminopyridine moieties can coordinate with the nickel ions in the urease active site, leading to inhibition.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[4]

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8).

    • Urease Enzyme: Prepare a solution of Jack Bean Urease in assay buffer.

    • Substrate: Prepare a solution of urea (e.g., 25 mM) in assay buffer.

    • Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO).

    • Berthelot Reagents: Reagent A (Phenol, sodium nitroprusside) and Reagent B (Sodium hypochlorite, sodium hydroxide).

  • Enzyme Reaction:

    • In a 96-well plate, add 25 µL of test compound solution, 50 µL of urease enzyme solution, and 50 µL of assay buffer.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the urea substrate solution.

    • Incubate for 30 minutes at 37°C.

  • Ammonia Detection:

    • Add 40 µL of Reagent A to each well.

    • Add 40 µL of Reagent B to each well.

    • Incubate for 20 minutes at room temperature for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • The absorbance is proportional to the amount of ammonia produced.

    • Calculate the percentage of urease inhibition relative to the no-inhibitor control and determine the IC50 value.[4]

Summary of Potential Targets and Quantitative Data

The following table summarizes the potential therapeutic targets for this compound derivatives based on evidence from structurally related compounds. The IC50 values are illustrative examples from the literature for analogous scaffolds and provide a benchmark for screening efforts.

Target ClassSpecific TargetTherapeutic AreaRationale / Analog ClassRepresentative IC50 of AnalogsReference(s)
Protein Kinase PLK4OncologyAminopyrimidine core6.7 nM[4]
Protein Kinase PI3KαOncologyMorpholino-quinazoline/triazine4.2 nM - 5.9 nM[9][19]
Protein Kinase mTOROncologyMorpholino-quinazoline/triazineBalanced with PI3K[9][10]
Protein Kinase ALK5 (TGFβR1)Oncology, Fibrosis5-(Pyridin-2-yl)thiazole>95% inhibition @ 0.1 µM[5]
Inflammatory Enzyme iNOS (cellular)InflammationMorpholinopyrimidine~5 µM (for NO reduction)[16][17]
Inflammatory Enzyme COX-2 (cellular)InflammationMorpholinopyrimidine~5 µM (for PGE2 reduction)[16][20]
Metabolic Enzyme UreaseInfectious DiseaseMorpholine-pyridine2.37 µM[12]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The collective evidence strongly points toward protein kinases, particularly those involved in cell cycle regulation (PLK4) and oncogenic signaling (PI3K/mTOR), as the highest-priority targets for investigation. The detailed protocols provided in this guide offer a clear and validated roadmap for researchers to systematically evaluate derivatives of this scaffold against these primary targets. Concurrently, the potential for anti-inflammatory (iNOS/COX-2) and anti-bacterial (urease) activity should not be discounted and represents valuable secondary screening opportunities. A comprehensive screening campaign employing the assays outlined herein will be instrumental in elucidating the precise mechanism of action and unlocking the full therapeutic potential of this versatile chemical series.

References

  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]

  • Li, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19349-19359. [Link]

  • Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. [Link]

  • Godjo, A. T., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Molecules, 24(8), 1600. [Link]

  • EMD Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

  • Nabati, F., et al. (2021). Soil urease inhibition by various plant extracts. PLoS ONE, 16(10), e0258038. [Link]

  • Ceylan, Ş., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 14(10), 1885-1892. [Link]

  • Leof, E. B. (2000). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods in Molecular Biology, 142, 1-7. [Link]

  • Zhang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Bio-Rad. (n.d.). PLK4 - PrimePCR Assay and Template. [Link]

  • Biolinkk. (n.d.). PI3K/Akt/mTOR Signaling Kit. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4679. [Link]

  • Bennett, D. J., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2466-2471. [Link]

  • Park, J. E., et al. (2014). Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication. Molecular and Cellular Biology, 34(9), 1779-1795. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1248039. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Huse, M., et al. (2001). The TGF beta receptor activation process: An inhibitor- to substrate-binding switch. Molecular Cell, 8(3), 671-682. [Link]

  • Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(7), 1311-1323. [Link]

  • Fazelinia, H., et al. (2012). Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway. PLoS ONE, 7(7), e40367. [Link]

  • Lekkala, R., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1144-1151. [Link]

  • RuiChu Bio. (n.d.). This compound 627840-82-8. [Link]

  • Liu, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 9(3), 642-652. [Link]

  • Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(7), 1311-1323. [Link]

  • Iqbal, J., & Ansari, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(16), 4881. [Link]

  • Li, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

  • Sheng, H., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. U.S.
  • Harris, P. A., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(1), 540-559. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 33, 115998. [Link]

Sources

review of synthetic applications of substituted 2-aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Applications of Substituted 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Modern Chemistry

In the vast landscape of heterocyclic chemistry, the 2-aminopyridine scaffold stands out as a deceptively simple yet profoundly influential structural motif.[1][2] Its unique combination of a nucleophilic amino group and a basic pyridine nitrogen atom, positioned in a strategic 1,2-relationship, endows it with a remarkable versatility that has been harnessed across a spectrum of scientific disciplines. From life-saving pharmaceuticals to cutting-edge catalytic systems, the applications of substituted 2-aminopyridines are a testament to the power of fundamental organic chemistry in addressing complex scientific challenges. This guide aims to provide a comprehensive overview of the synthetic applications of this remarkable class of compounds, offering not just a compilation of reactions, but a deeper understanding of the principles that govern their synthesis and utility. We will explore the nuances of their preparation, delve into their pivotal role in medicinal chemistry and catalysis, and touch upon their emerging applications in materials science. It is our hope that this guide will serve as a valuable resource and a source of inspiration for researchers seeking to unlock the full potential of the 2-aminopyridine core.

Part 1: The Ascendance of 2-Aminopyridines in Chemical Synthesis

The 2-aminopyridine unit is a cornerstone in the design and synthesis of a multitude of functional molecules.[3][4] Its prevalence in biologically active compounds has earned it the status of a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. Furthermore, the 2-aminopyridine moiety serves as a versatile synthetic handle, allowing for the facile introduction of diverse substituents to fine-tune the steric and electronic properties of the target molecule.

The inherent electronic properties of the 2-aminopyridine ring system, characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, lead to a unique reactivity profile that can be exploited in a wide range of chemical transformations. This guide will navigate the key methodologies for the synthesis of substituted 2-aminopyridines and explore their most significant applications.

Part 2: A Synthetic Chemist's Toolkit: Crafting Substituted 2-Aminopyridines

The demand for novel 2-aminopyridine derivatives has driven the development of a diverse array of synthetic methods, ranging from classical name reactions to modern transition-metal-catalyzed transformations.

The Classic Approach: The Chichibabin Reaction

Historically, the Chichibabin reaction has been a primary method for the synthesis of 2-aminopyridine.[5] This reaction involves the direct amination of pyridine with sodium amide, typically in liquid ammonia or an inert solvent. While historically significant, the harsh reaction conditions and often moderate yields have led to the development of milder and more versatile alternatives.

The Modern Synthesis Arsenal

Modern organic synthesis has provided a plethora of sophisticated tools for the construction of substituted 2-aminopyridines with high efficiency and selectivity.

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, and 2-aminopyridines are no exception. The Buchwald-Hartwig amination, for instance, allows for the coupling of a wide range of amines with 2-halopyridines using palladium catalysts.[6][7] Similarly, copper-catalyzed methods have also proven effective for these transformations.[7] These methods offer excellent functional group tolerance and generally proceed under mild conditions.

  • Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridine

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add 2-bromopyridine (1.0 equiv.), the desired aniline (1.2 equiv.), and anhydrous toluene.

    • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Direct C-H amination of the pyridine ring represents a highly atom-economical strategy for the synthesis of 2-aminopyridines.[8] This approach avoids the pre-functionalization of the pyridine starting material. Recent advances have seen the development of phosphorus ligand-coupling methods that enable the direct conversion of pyridines into their corresponding aminopyridines using ammonia.[8] Transition metal catalysts, such as those based on cobalt, have also been employed for C-H amination reactions.[9]

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[3][10] Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines.[3][11] These reactions often proceed with high atom economy and allow for the generation of molecular diversity in a time- and resource-efficient manner. A common strategy involves the condensation of an enaminone, malononitrile, and a primary amine.[3]

MCR_Mechanism Enaminone Enaminone Knoevenagel Knoevenagel Condensation Enaminone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate_I Intermediate I Knoevenagel->Intermediate_I Nucleophilic_Attack Nucleophilic Attack Intermediate_I->Nucleophilic_Attack Primary_Amine Primary Amine Primary_Amine->Nucleophilic_Attack Intermediate_II Intermediate II Nucleophilic_Attack->Intermediate_II Cyclization Intramolecular Cyclization Intermediate_II->Cyclization Intermediate_III Intermediate III Cyclization->Intermediate_III Aromatization Aromatization Intermediate_III->Aromatization Product Substituted 2-Aminopyridine Aromatization->Product

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines under mild conditions.[12][13] This transformation typically involves activation of the N-oxide, followed by nucleophilic attack of an amine. This method offers excellent regioselectivity for the 2-position and is tolerant of a wide range of functional groups.

Part 3: The Medicinal Chemist's Darling: 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a recurring motif in a vast number of clinically approved drugs and promising drug candidates.[1][2][14] Its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets make it an invaluable component in the medicinal chemist's toolbox.

A Privileged Structure with Diverse Biological Activities

Substituted 2-aminopyridines have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and kinase inhibitory effects.[3][15] The versatility of this scaffold allows for the development of targeted therapies for a wide range of diseases.

Compound Class Biological Activity Reference
Imidazo[1,2-a]pyridinesAntifungal, antibacterial, anticancer[2]
2-Aminopyridine-based PI3Kδ inhibitorsTreatment of hematological cancers[15]
Substituted 2-amino-3-cyanopyridinesAntibacterial[3]
Case Study: 2-Aminopyridine-Based PI3Kδ Inhibitors

Phosphoinositide-3-kinases (PI3Ks) are a family of enzymes that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival.[15] Overexpression of PI3Ks is implicated in many human cancers. Recently, a series of 2-aminopyridine derivatives were designed and synthesized as potent and selective inhibitors of PI3Kδ, showing promise for the treatment of hematological malignancies.[15]

PI3K_Inhibition cluster_pathway PI3K Signaling Pathway PI3K PI3Kδ PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth promotes Inhibitor 2-Aminopyridine Derivative (MR3278) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.

Part 4: Ligands in the Limelight: The Catalytic Prowess of 2-Aminopyridines

The chelating ability of 2-aminopyridine derivatives makes them excellent ligands for a variety of transition metals, leading to the formation of catalytically active complexes.[16][17][18] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on both the pyridine ring and the amino group, allowing for precise control over the catalytic activity.

Versatile Ligands for Homogeneous Catalysis

2-Iminopyridine ligands, synthesized from the condensation of 2-aminopyridines with aldehydes or ketones, are a prominent class of N,N-bidentate ligands that have found widespread use in homogeneous catalysis.[16] Metal complexes of these ligands have shown remarkable efficacy in a range of catalytic transformations, including oxidation, polymerization, and hydrogenation.[16]

  • Experimental Protocol: Synthesis of a 2-Iminopyridine Ligand

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylpyridine (1.0 equiv.) and aniline (1.0 equiv.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Reflux the mixture for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.[16]

Catalytic Applications

Iron(II) complexes of α-iminopyridine ligands have been demonstrated to be effective catalysts for the oxidation of secondary alcohols to ketones using common oxidants like hydrogen peroxide.[16] This transformation is a fundamental process in organic synthesis.

Part 5: Building Blocks for the Future: 2-Aminopyridines in Materials Science

While the applications of 2-aminopyridines in medicinal chemistry and catalysis are well-established, their use in materials science is a growing area of research. The ability of 2-aminopyridine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies with defined architectures and properties.[19] The structural landscape of acetylated 2-aminopyridine derivatives reveals a delicate interplay of steric and electronic factors that govern their self-assembly into either chains or dimers through hydrogen bonding.[19] This fundamental understanding is crucial for the rational design of new functional materials.

Part 6: A Bright Future for a Versatile Scaffold

The synthetic applications of substituted 2-aminopyridines are vast and continue to expand. From their foundational role in the development of new pharmaceuticals to their utility in crafting sophisticated catalytic systems, the importance of this structural motif cannot be overstated. Future research will undoubtedly uncover new and innovative ways to synthesize and utilize these versatile compounds. The development of more sustainable and efficient synthetic methods, such as those employing earth-abundant metal catalysts or catalyst-free conditions, will be a key focus.[20] Furthermore, the exploration of 2-aminopyridine derivatives in new areas, such as organic electronics and smart materials, holds immense promise. The "unsung hero" of drug discovery is poised to take center stage in an even broader range of scientific endeavors.[1]

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria. [Link]

  • Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation. (2025). American Chemical Society. [Link]

  • C-N Bond Formation in Pyridine Reactions. (n.d.). Scribd. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). RSC Advances. [Link]

  • 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds. (2018). Comprehensive Inorganic Chemistry III. [Link]

  • C–N Bond Making Reactions at a Pyridine Ring. (2008). Science of Synthesis. [Link]

  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022). Chemistry – An Asian Journal. [Link]

  • C–H amination in the presence of pyridine. (n.d.). ResearchGate. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Seminal report site selective amination of pyridines. (n.d.). ResearchGate. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2008). Tetrahedron Letters. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2022). Chemical Communications. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Some bioactive molecules containing the 2-aminopyridine. (n.d.). ResearchGate. [Link]

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2020). Organic & Biomolecular Chemistry. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2022). Chemical Communications. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society. [Link]

  • Scope of the reaction with various substituted 2‐aminopyridines. (n.d.). ResearchGate. [Link]

  • Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines. (n.d.). ResearchGate. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Four-component synthesis of 2-aminopyridines. (n.d.). ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. [Link]

  • Early transition metal complexes containing aminopyridinato ligands. (1997). Polish Journal of Chemistry. [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]

  • Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine. (n.d.). Royal Society of Chemistry. [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. (2025). Crystal Growth & Design. [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. [Link]

  • 2-Aminopyridine as a standard for low-wavelength spectrofluorimetry. (1970). The Journal of Physical Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Kinase Inhibitors Utilizing a 5-(Morpholinosulfonyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites.[1][2][3] Its derivatives are integral to the development of targeted therapies, particularly in the realm of protein kinase inhibitors.[4][5] Within this class of privileged structures, 5-(Morpholinosulfonyl)pyridin-2-amine emerges as a versatile building block. The morpholinosulfonyl group offers a combination of desirable properties: the morpholine moiety can enhance aqueous solubility and form hydrogen bonds, while the sulfonamide linker provides a stable, synthetically tractable anchor point.[6] The 2-amino group on the pyridine ring serves as a key functional handle for further elaboration, enabling the construction of diverse molecular architectures targeting various kinase families.

This application note provides a comprehensive guide to the synthesis of kinase inhibitors derived from this compound. We will delve into the strategic considerations for its use in drug design, present a detailed, field-proven synthetic protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the underlying chemical principles that ensure a robust and reproducible synthesis. The protocols and methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and explore novel chemical matter in the pursuit of next-generation kinase inhibitors.

Scientific & Strategic Rationale: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a frequent event in a wide array of human cancers, making it one of the most attractive targets for oncology drug discovery.[9][10] Kinase inhibitors that target key nodes in this cascade, such as PI3K and mTOR, have shown significant therapeutic promise.[11][12]

The this compound scaffold is particularly well-suited for the design of inhibitors targeting the ATP-binding site of these kinases. The morpholine oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP. The sulfonamide provides a rigid linker to orient the pyridine core, while the 2-amino group allows for the introduction of various substituents that can probe deeper into the active site, enhancing both potency and selectivity.

Visualizing the Synthetic Strategy

The following diagram illustrates a common and effective strategy for elaborating the this compound core into a potential kinase inhibitor. This approach typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to link the aminopyridine to a suitably functionalized heterocyclic core, such as a pyrimidine.

G cluster_0 Core Building Blocks cluster_1 Key Synthetic Transformation cluster_2 Intermediate & Final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling A->C B Substituted Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) B->C D Key Intermediate: (4-chloro-pyrimidin-2-yl)-[5-(morpholinosulfonyl)-pyridin-2-yl]-amine C->D E Final Kinase Inhibitor (Further functionalization at C4) D->E Second SNAr or Suzuki Coupling

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol: Preparation of a Pyrimidine-Based Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor derived from this compound. The methodology is adapted from established procedures for the synthesis of related pyrimidinylaminobenzamides, which have demonstrated tyrosine kinase inhibitory activity.[13]

Part 1: Synthesis of N-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction to couple the aminopyridine scaffold with a dichloropyrimidine core.

Reaction Scheme:

Materials & Reagents:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
This compound243.29 g/mol 10.02.43 g
2,4-Dichloropyrimidine148.98 g/mol 11.01.64 g
Diisopropylethylamine (DIPEA)129.24 g/mol 20.03.48 mL
n-Butanol--50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.43 g, 10.0 mmol) and n-butanol (50 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add 2,4-dichloropyrimidine (1.64 g, 11.0 mmol) to the mixture.

  • Add diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Wash the collected solid with cold n-butanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.

  • Dry the solid under vacuum to yield Intermediate 1 as a white to off-white solid.

Expected Yield: 75-85%

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling

This second step introduces a substituted aryl group at the C4 position of the pyrimidine ring via a palladium-catalyzed Suzuki cross-coupling reaction.

Reaction Scheme:

Materials & Reagents:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
Intermediate 1355.79 g/mol 5.01.78 g
4-(Trifluoromethyl)phenylboronic acid189.93 g/mol 6.01.14 g
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56 g/mol 0.25289 mg
Sodium Carbonate (2M aqueous solution)105.99 g/mol 15.07.5 mL
1,4-Dioxane--40 mL

Step-by-Step Procedure:

  • To a 100 mL Schlenk flask, add Intermediate 1 (1.78 g, 5.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.14 g, 6.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (40 mL) and the 2M aqueous sodium carbonate solution (7.5 mL, 15.0 mmol) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.

Expected Yield: 60-75%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Data Summary and Expected Outcomes

StepStarting MaterialKey ReagentProductExpected YieldPurity (Typical)
Part 1 This compound2,4-DichloropyrimidineN-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine75-85%>95%
Part 2 Intermediate 14-(Trifluoromethyl)phenylboronic acidFinal Kinase Inhibitor60-75%>98% (post-chromatography)

Visualization of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K, Akt, and mTOR in cell signaling, highlighting the points of intervention for the synthesized inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor (Targets PI3K/mTOR) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for building molecules with the potential for high potency and favorable pharmacological properties. The synthetic protocols outlined in this application note offer a robust and reproducible pathway for the elaboration of this scaffold into promising drug candidates targeting critical signaling pathways in oncology and other diseases. By understanding the underlying chemical principles and strategic considerations, researchers can effectively leverage this building block to accelerate their drug discovery efforts.

References

  • Welker, M. E., & Kulik, M. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4093-4125. [Link]

  • Al-Otaibi, F., & Al-Zahrani, A. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(15), 4987. [Link]

  • Abdel-Magid, A. F. (2015). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. ACS Medicinal Chemistry Letters, 6(6), 633-637. [Link]

  • Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

  • Yang, H., Rudge, D. G., Koos, J. D., Vaidialingam, B., Yang, H. J., & Pavletich, N. P. (2013). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 4(3), 415-425. [Link]

  • Zimmermann, J., & Furet, P. (2007). Inhibitors of tyrosine kinases. U.S. Patent No. 7,169,791 B2. Washington, DC: U.S.
  • He, X., et al. (2016). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4237-4247. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]

  • Tadesse, S., et al. (2018). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 23(11), 2896. [Link]

  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 79, 117163. [Link]

  • Hejmadi, M. (2010). Introduction to cancer biology. Bookboon.
  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037. [Link]

  • Anderson, K. W., et al. (2007). The Development of a General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), 6329-6332. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patel, M. R., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5646-5651. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Foloppe, N., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5648-5652. [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(11), 4385. [Link]

  • Pop, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8279. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2022). Molecules, 27(19), 6265. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(35), 24483-24506. [Link]

  • Leonardi, M., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(12), 14656-14681. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2016). Bioorganic & Medicinal Chemistry, 24(1), 16-24. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4196. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki Coupling of a Multifunctional Pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in drug discovery and development for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in biologically active compounds.[3] This guide provides a detailed protocol and technical insights for the Suzuki coupling of 5-(Morpholinosulfonyl)pyridin-2-amine, a substrate of interest due to its unique combination of a 2-aminopyridine, a morpholinosulfonyl group, and a reactive site for C-C bond formation.

The presence of these distinct functional groups presents both opportunities and challenges. The 2-aminopyridine moiety can act as a coordinating ligand to the palladium catalyst, potentially influencing its reactivity.[4] The potent electron-withdrawing nature of the morpholinosulfonyl group significantly modulates the electronic properties of the pyridine ring, which can impact the rates of key steps in the catalytic cycle.[5] This document aims to provide a comprehensive, field-proven protocol, explaining the rationale behind the choice of reagents and conditions to empower researchers to successfully utilize this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L_n-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R²-B(OR)₃]⁻ Diorganopalladium_Complex R¹-Pd(II)L_n-R² Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R¹-R² Reductive_Elimination->Product R1X Aryl/Heteroaryl Halide (R¹-X) R2B Boronic Acid/Ester (R²-B(OR)₂) Base Base (e.g., K₂CO₃) experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine solids: - Halogenated Pyridine - Boronic Acid - Base - Palladium Catalyst B Seal flask, evacuate, and backfill with inert gas (3x) A->B C Add degassed solvent(s) via syringe B->C D Heat to desired temperature with vigorous stirring C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to RT, quench with water E->F G Extract with organic solvent (e.g., EtOAc) F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by flash column chromatography I->J

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the halogenated this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv). [6]2. Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [6]3. Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. [8]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. [8]5. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). [6]6. Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). [6]7. Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [6]8. Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Rationale

Choice of Catalyst and Ligand

The selection of the palladium catalyst and its associated ligand is critical for a successful Suzuki coupling. [9]For substrates like 2-aminopyridines, the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. [4]

  • Palladium Precatalysts: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is often a robust choice for heteroaromatic couplings. [10]Other common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. [11]* Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can be highly effective. [4][12]These ligands promote the desired catalytic cycle and can mitigate catalyst inhibition by the amine group.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. [12]The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases. [13]Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be beneficial for less reactive substrates. [14]* Strength and Solubility: The base's strength and solubility in the reaction medium are important factors. A heterogeneous base like K₂CO₃ in an aqueous/organic mixture is often sufficient.

Solvent Systems

Aprotic polar solvents are typically employed for Suzuki couplings. The addition of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step. [1]

  • Common Solvents: 1,4-Dioxane, toluene, and dimethoxyethane (DME) are frequently used, often in combination with water. [1]* Degassing: It is essential to degas the solvents prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst poisoning by the 2-amine group- Poor solubility of reactants- Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand).- Increase reaction temperature.- Consider protecting the amine group (e.g., with a Boc group), though this adds extra synthetic steps.<[4]br>- Screen different solvent systems to improve solubility. [15]
Protodeborylation The boronic acid decomposes before coupling.- Use a boronic ester (e.g., pinacol ester) which is more stable.<[1]br>- Use a milder base such as KF.<[11]br>- Minimize reaction time.
Dehalogenation The starting halide is reduced instead of coupled.- Lower the reaction temperature.- Use a less electron-rich ligand.- Ensure an oxygen-free environment.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together.- Ensure an oxygen-free environment as oxygen can promote this side reaction.- Use a slight excess, but not a large excess, of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives provides a powerful method for the synthesis of novel, highly functionalized molecules of interest in medicinal chemistry and materials science. While the unique electronic and steric properties of this substrate require careful consideration in the selection of reaction parameters, the protocol and insights provided in this guide offer a solid foundation for achieving successful and reproducible results. By understanding the underlying mechanism and the rationale for each experimental choice, researchers can effectively navigate the challenges and unlock the synthetic potential of this valuable building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

Sources

Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 5-(morpholinosulfonyl)pyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful cross-coupling reaction for the synthesis of complex molecules. This document emphasizes the underlying principles and practical considerations to ensure successful and reproducible outcomes.

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry.[1][2] Its development has provided an efficient and versatile method for creating aryl amines, which are prevalent in pharmaceuticals, natural products, and functional materials.[3][4] This reaction overcomes many limitations of traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by offering milder reaction conditions and a broader substrate scope.[1][5]

The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical and depends heavily on the electronic and steric properties of the substrates.[3] This guide focuses on the amination of this compound, a substrate that presents unique challenges due to the electron-deficient nature of the pyridine ring and the presence of a sulfonamide group.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step.[7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex. A base then removes a proton from the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-X Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(L)-X->Amine_Coordination + R2NH, Base R2NH R2NH Base Base Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Amine_Coordination->Ar-Pd(II)(L)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR2 Ar-NR2 Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add this compound and aryl bromide. B->C D Add anhydrous toluene via syringe. C->D E Heat the reaction mixture at 100-110 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., EtOAc) and filter through Celite. G->H I Concentrate the filtrate in vacuo. H->I J Purify the crude product by flash column chromatography. I->J

Sources

Application Notes and Protocols for the N-Arylation of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-aminopyridines in Medicinal Chemistry

The N-arylation of 2-aminopyridines represents a cornerstone transformation in modern medicinal chemistry, enabling the synthesis of a privileged structural motif found in a multitude of biologically active compounds. The resulting N-aryl-2-aminopyridine core is a key pharmacophore in therapeutics targeting a wide range of diseases. The specific substrate, 5-(Morpholinosulfonyl)pyridin-2-amine, is of particular interest as the morpholinosulfonyl group can act as a hydrogen bond acceptor and impart favorable physicochemical properties, such as aqueous solubility, to potential drug candidates.

This document provides a comprehensive guide to the reaction conditions for the N-arylation of this compound, with a focus on the widely employed Buchwald-Hartwig amination. As a Senior Application Scientist, the following protocols and insights are curated to provide both a theoretical understanding and a practical framework for researchers in drug discovery and development.

Understanding the Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] The reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[1]

The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2]

Key Considerations for the N-Arylation of this compound

The successful N-arylation of this compound via the Buchwald-Hartwig reaction is contingent on the careful selection of several key parameters. The electronic nature of this particular substrate—an electron-deficient pyridine ring due to the strongly withdrawing morpholinosulfonyl group—presents specific challenges that must be addressed through optimized reaction conditions.

The Substrate: An Electron-Deficient Aminopyridine

The 5-(morpholinosulfonyl) group significantly reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the 2-amino group. This makes the amine less reactive towards the palladium catalyst. Therefore, a highly active catalyst system is paramount for achieving efficient coupling.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand is the most crucial factor for a successful Buchwald-Hartwig amination.[3] For electron-deficient amines like our substrate, bulky and electron-rich monodentate biarylphosphine ligands are generally the most effective. These ligands stabilize the monomeric Pd(0) species and promote the rate-limiting reductive elimination step.

Recommended Catalyst Systems:

  • Palladium Pre-catalysts: The use of well-defined pre-catalysts is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts offer better reproducibility and often lead to cleaner reactions.[3] Third-generation (G3) and fourth-generation (G4) Buchwald-Hartwig pre-catalysts are particularly well-suited for this transformation.

  • Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, including those with challenging substrates.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for the coupling of heteroaryl amines.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another robust ligand known for its high activity in C-N bond formation.

Experimental Protocols

General Procedure for the N-Arylation of this compound

This protocol provides a starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required for different aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and sodium tert-butoxide (1.5 eq.).

  • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst with the ligand already incorporated, use a Pd:ligand ratio of 1:1.1 to 1:1.5).

  • Add the catalyst and ligand to the reaction vessel.

  • Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Diagram of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: - this compound - Aryl Halide - Base (NaOtBu) catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat with Stirring (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool dilute Dilute & Filter cool->dilute extract Aqueous Wash dilute->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A flowchart of the key steps in the N-arylation protocol.

Data Presentation: A Guide to Optimizing Reaction Conditions

The following table provides a summary of reaction parameters that can be varied to optimize the N-arylation of this compound.

ParameterRecommended Starting PointRange for OptimizationRationale and Considerations
Palladium Source XPhos Pd G3 (2 mol%)1-5 mol%Pre-catalysts provide more consistent results. Higher catalyst loading may be necessary for less reactive aryl chlorides.
Ligand XPhosRuPhos, SPhosBulky, electron-rich monophosphine ligands are generally preferred for this type of transformation.
Base NaOtBu (1.5 eq.)K₃PO₄, Cs₂CO₃ (2.0-3.0 eq.)A strong, non-nucleophilic base is often required. Weaker bases may be used for substrates with base-sensitive functional groups, but may require higher temperatures.
Solvent 1,4-DioxaneToluene, THF, CPMEThe solvent should be anhydrous and degassed to prevent catalyst deactivation. Solvent choice can influence reaction rate and solubility of reagents.
Temperature 100 °C80-120 °CHigher temperatures are often needed for less reactive aryl halides (e.g., chlorides).
Reaction Time 12-24 h2-48 hMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the N-arylation of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent or reagents- Inappropriate catalyst/ligand system- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use anhydrous, degassed solvents.- Screen different ligands (e.g., RuPhos, SPhos).- Increase catalyst loading and/or temperature.
Side Product Formation - Aryl halide homocoupling- Hydrodehalogenation of the aryl halide- Decomposition of starting material or product- Lower the reaction temperature.- Use a weaker base if base-mediated decomposition is suspected.- Ensure the reaction is not run for an excessively long time.
Difficulty in Purification - Close Rf values of starting material and product- Presence of persistent impurities- Optimize the mobile phase for column chromatography.- Consider a different purification technique, such as preparative HPLC or crystallization.

Diagram for Troubleshooting Logic

troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products cluster_purification Troubleshooting Purification start Reaction Issue low_conversion Low/No Conversion start->low_conversion side_products Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_inert Verify Inert Atmosphere low_conversion->check_inert lower_temp Lower Reaction Temperature side_products->lower_temp optimize_chroma Optimize Chromatography purification_issue->optimize_chroma check_reagents Check Reagent/Solvent Quality check_inert->check_reagents screen_catalyst Screen Catalysts/Ligands check_reagents->screen_catalyst increase_temp Increase Temperature/ Catalyst Loading screen_catalyst->increase_temp weaker_base Consider Weaker Base lower_temp->weaker_base optimize_time Optimize Reaction Time weaker_base->optimize_time alt_purification Alternative Purification (Prep-HPLC, Crystallization) optimize_chroma->alt_purification

Caption: A logical flow for addressing common experimental challenges.

Conclusion

The N-arylation of this compound is a readily achievable transformation that provides access to a valuable class of compounds for drug discovery. Success hinges on the rational selection of a highly active palladium catalyst system, appropriate base and solvent, and meticulous execution under an inert atmosphere. The protocols and guidelines presented herein, grounded in the established principles of the Buchwald-Hartwig amination, offer a robust starting point for researchers to efficiently synthesize these important molecules.

References

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination. ResearchGate. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. PubMed. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed platform. University of Leeds. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Massachusetts Institute of Technology. [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

Sources

Application Note: Strategic Protection of 5-(Morpholinosulfonyl)pyridin-2-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of protecting group strategies for 5-(Morpholinosulfonyl)pyridin-2-amine, a key building block in contemporary drug discovery. We delve into the chemical rationale for protecting the primary aromatic amine at the C2 position of the pyridine ring, offering a comparative analysis of common protecting groups. Detailed, field-proven protocols for the installation and cleavage of the tert-Butyloxycarbonyl (Boc) group are presented, complete with mechanistic insights and visual workflows to guide researchers in medicinal chemistry and drug development.

Introduction: The Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its structure features two key functional groups: a primary aromatic amine at the 2-position and a robust morpholinosulfonyl group at the 5-position. While the morpholinosulfonyl moiety is generally stable, the nucleophilic 2-amino group is highly reactive and often requires temporary masking to achieve chemoselectivity in subsequent synthetic transformations, such as cross-coupling reactions, acylations, or alkylations at other positions.

The selection of an appropriate protecting group is critical to the success of any multi-step synthesis.[1] An ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and readily removable without affecting other functional groups in the molecule.[2] This guide provides the strategic framework and practical protocols for effectively managing the reactivity of the 2-amino group.

Molecular Reactivity Analysis

To devise an effective protection strategy, one must first understand the electronic landscape of the molecule.

  • The 2-Amino Group: This primary aromatic amine is a potent nucleophile and a weak base. Its reactivity is somewhat modulated by its position on the electron-deficient pyridine ring and the powerful electron-withdrawing nature of the sulfonyl group at the C5 position. Despite this modulation, it remains the primary site of reactivity for most electrophilic reagents.

  • The Morpholinosulfonyl Group: This group is exceptionally stable. The nitrogen atom of the morpholine ring is part of a sulfonamide linkage, rendering it non-basic and non-nucleophilic. The sulfonyl group itself is resistant to a wide range of oxidative and reductive conditions. Therefore, this moiety does not typically require protection.

The primary synthetic challenge is to temporarily deactivate the 2-amino group to allow for selective chemistry elsewhere. The most common and effective strategy is its conversion into a carbamate.[2]

Selecting the Optimal Protecting Group: A Comparative Overview

Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability, and predictable cleavage patterns.[3] We will focus on the most practical choice for this substrate, the tert-Butyloxycarbonyl (Boc) group, and briefly discuss orthogonal alternatives.

The tert-Butyloxycarbonyl (Boc) Group: The Workhorse Strategy

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[4] Its popularity stems from its general stability to basic, reductive, and nucleophilic conditions, coupled with its facile removal under mild acidic conditions.[5]

  • Rationale for Use: The Boc group is an excellent first choice for protecting this compound. It effectively shields the amine's nucleophilicity and is stable to conditions often used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that might be performed on a halogenated version of this scaffold.

  • Mechanism of Protection: The amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A subsequent deprotonation, typically facilitated by a mild base, yields the N-Boc protected product.[6]

  • Mechanism of Deprotection: Cleavage is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbamate carbonyl oxygen leads to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4][6]

  • Key Consideration - Cation Scavengers: The generation of the electrophilic tert-butyl cation during deprotection can lead to unwanted side reactions, particularly the alkylation of electron-rich aromatic systems or other nucleophilic residues.[7] The inclusion of a cation scavenger, such as anisole or triethylsilane, is often recommended to intercept this reactive intermediate.

Orthogonal Protecting Groups: Cbz and Fmoc

In more complex syntheses where multiple amine groups may be present or where acid-labile functionality must be preserved, orthogonal protecting groups are essential.[8] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[1]

  • Carboxybenzyl (Cbz): This group is stable to the acidic conditions used to remove Boc groups. It is cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][6] This makes it an excellent orthogonal partner to the Boc group.

  • Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis, the Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF).[3][9] It is stable to both acid cleavage (Boc removal) and hydrogenolysis (Cbz removal), providing a third layer of orthogonality.

Data Summary: Comparison of Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Profile
tert-ButyloxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (TFA, HCl)[5]Stable to base, hydrogenolysis, nucleophiles.
CarboxybenzylCbz or ZBenzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[6]Stable to acid, mild base. Labile to strong base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[9]Stable to acid, hydrogenolysis.

Detailed Experimental Protocols

The following protocols are designed to be robust and scalable for typical laboratory use.

Protocol 1: Boc Protection of this compound

This protocol details the straightforward installation of the Boc group onto the primary amine.

Workflow Visualization

cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start_mol This compound solvent Solvent: Dichloromethane (DCM) start_mol->solvent Dissolve reagents Boc₂O (1.2 eq) Triethylamine (1.5 eq) DMAP (0.1 eq) reagents->solvent Add temp_time Temperature: Room Temp Time: 12-16 hours solvent->temp_time Stir workup 1. Aqueous Wash (H₂O, Brine) 2. Dry (Na₂SO₄) 3. Concentrate temp_time->workup Process purify Purification: Silica Gel Chromatography workup->purify product Product: tert-butyl (5-(morpholinosulfonyl)pyridin-2-yl)carbamate purify->product

Caption: Workflow for Boc protection.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 12-16 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the efficient removal of the Boc group to regenerate the free amine.

Workflow Visualization

cluster_reactants Reactant & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up start_mol N-Boc Protected Amine solvent Solvent: Dichloromethane (DCM) start_mol->solvent Dissolve reagents Trifluoroacetic Acid (TFA) (10-20 eq) temp_time Temperature: 0 °C to Room Temp Time: 1-2 hours reagents->temp_time Stir solvent->reagents Add dropwise at 0 °C workup 1. Concentrate in vacuo 2. Neutralize with aq. NaHCO₃ 3. Extract with Organic Solvent temp_time->workup Process product Product: This compound workup->product Isolate

Caption: Workflow for Boc deprotection.

Step-by-Step Procedure:

  • Dissolve the tert-butyl (5-(morpholinosulfonyl)pyridin-2-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Caution: Reaction is exothermic and evolves CO₂ gas.[4]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often pure enough for subsequent steps.

Conclusion

The strategic protection of the 2-amino group of this compound is fundamental to its successful use in multi-step organic synthesis. The tert-Butyloxycarbonyl (Boc) group represents a reliable and highly effective choice, offering a robust protection strategy that is compatible with a wide array of synthetic transformations and is easily reversed under mild acidic conditions. For more complex targets requiring differential protection, orthogonal groups such as Cbz and Fmoc provide essential tools for advanced chemical synthesis. The protocols and strategies outlined in this guide are designed to empower researchers to confidently employ this valuable building block in their drug discovery programs.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. Available at: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Sabatino, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Li, H., et al. (2012). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Advanced Materials. Available at: [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Synthesis: A-to-Z. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • ResearchGate. (n.d.). Pd(II) Coordinated deprotonated diphenyl phoshino amino pyridine: Reactivity towards Solvent, Base, and Acid. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-(Morpholinosulfonyl)pyridin-2-amine in the Synthesis of Advanced PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[3][4] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms and leading to improved anti-tumor efficacy.[5][6][7] The development of potent and selective inhibitors for this pathway is a major focus in oncology drug discovery.[2][8]

This guide provides an in-depth look at the application of 5-(Morpholinosulfonyl)pyridin-2-amine , a key building block in the synthesis of next-generation PI3K/mTOR inhibitors. We will explore the chemical rationale for its use, provide a detailed synthetic protocol for its incorporation into a representative inhibitor scaffold, and discuss its significance in the context of structure-activity relationships (SAR).

The Rationale: Why this compound?

The structure of this compound is not arbitrary; each component is designed to fulfill a specific role in the final inhibitor's interaction with the kinase active site.

  • The Morpholine Moiety: The morpholine group is a well-established pharmacophore in kinase inhibitors.[6][9] The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, often forming a crucial interaction with the hinge region backbone NH of amino acid residues in the kinase domain, such as Val851 in PI3Kα.[10] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.

  • The Sulfonamide Linker: The sulfonamide group serves as a robust and synthetically versatile linker. It is an important functional group in many biologically active compounds and can influence the physicochemical properties of the molecule, such as solubility and metabolic stability.[1][5]

  • The 2-Aminopyridine Core: The 2-aminopyridine scaffold is a common starting point for the synthesis of a wide range of heterocyclic compounds used in medicinal chemistry.[11][12][13][14] The amino group provides a convenient handle for further chemical modifications, allowing for the construction of more complex inhibitor structures. Its nitrogen atoms can also participate in additional hydrogen bonding interactions within the kinase active site.

The combination of these three features in a single, readily available building block makes this compound a highly valuable tool for medicinal chemists working on PI3K/mTOR inhibitors.

Signaling Pathway Overview

To understand the importance of dual PI3K/mTOR inhibition, it is essential to visualize the signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Section: Synthesis of a Representative PI3K/mTOR Inhibitor

The following protocol describes a representative synthesis of a thienopyrimidine-based PI3K/mTOR inhibitor, similar in structure to Apitolisib (GDC-0980), using this compound as a key intermediate. This protocol is intended for experienced medicinal chemists and should be performed in a well-equipped laboratory with appropriate safety precautions.

Overall Synthetic Scheme

Synthesis_Workflow Start 5-(Morpholinosulfonyl) pyridin-2-amine Step1 Step 1: Suzuki Coupling with Thienopyrimidine Core Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Step 2: Functionalization of Thienopyrimidine Core Intermediate->Step2 Final Final PI3K/mTOR Inhibitor Step2->Final

Figure 2: General synthetic workflow.

Materials and Reagents
  • This compound

  • Appropriately substituted thienopyrimidine boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/Water or DMF)

  • Reagents for subsequent functionalization steps (e.g., alkyl halides, amines)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step 1: Suzuki Coupling of this compound with a Thienopyrimidine Core

This step is a crucial C-C bond-forming reaction to link the pyridinyl sulfonamide moiety to the core heterocyclic scaffold of the inhibitor.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the thienopyrimidine boronic acid pinacol ester (1.1 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography to yield the coupled intermediate.

Step 2: Further Functionalization of the Thienopyrimidine Core

The specific reactions in this step will depend on the desired final structure of the inhibitor. For a GDC-0980-like molecule, this would involve the introduction of a substituted piperazine moiety.

Representative Protocol (Nucleophilic Aromatic Substitution):

  • Dissolve the coupled intermediate from Step 1 (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Add the desired amine (e.g., a protected piperazine derivative, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography.

  • If a protecting group was used, perform the deprotection step under appropriate conditions to yield the final inhibitor.

Data and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Analysis Expected Outcome
LC-MS Correct mass-to-charge ratio for the desired product.
¹H NMR Characteristic peaks corresponding to the protons of the morpholine, pyridine, thienopyrimidine, and other functional groups.
¹³C NMR Resonances consistent with the carbon skeleton of the final compound.
HPLC Purity of >95% for use in biological assays.

Biological Evaluation

The final compounds should be evaluated for their inhibitory activity against PI3K isoforms and mTOR.

Assay Type Description Key Metrics
Kinase Inhibition Assay In vitro biochemical assay to measure the inhibition of PI3Kα, β, δ, γ, and mTOR kinase activity.[15]IC50 values (nM)
Cellular Proliferation Assay Evaluation of the anti-proliferative effects on a panel of cancer cell lines.[16]GI50 or IC50 values (µM)
Western Blot Analysis Assessment of the inhibition of downstream signaling proteins (e.g., phosphorylation of Akt, S6K).[5][17]Reduction in p-Akt and p-S6K levels.

Conclusion

This compound is a strategically designed building block for the synthesis of potent and selective dual PI3K/mTOR inhibitors. Its key structural features—the hinge-binding morpholine, the versatile sulfonamide linker, and the modifiable 2-aminopyridine core—make it an invaluable tool for medicinal chemists. The synthetic protocols outlined in this guide provide a framework for the efficient incorporation of this building block into complex inhibitor scaffolds, facilitating the discovery and development of novel cancer therapeutics.

References

  • He, W., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5714-5720. Available from: [Link]

  • Oh, Y., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(9), 16336-16352. Available from: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Available from: [Link]

  • Yu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. Available from: [Link]

  • Yu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available from: [Link]

  • Yu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available from: [Link]

  • Shatskova, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6296. Available from: [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 89. Available from: [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. Available from: [Link]

  • Rageot, D., et al. (2017). Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Cancer Research, 77(13_Supplement), 153-153. Available from: [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3580-3595. Available from: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. Available from: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4487-4491. Available from: [Link]

  • Amer, A. M., et al. (2022). Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry, 65(2), 1418-1444. Available from: [Link]

  • He, W., et al. (2011). Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. Journal of Medicinal Chemistry, 54(15), 5424-5439. Available from: [Link]

  • Amer, A. M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Semantic Scholar. Available from: [Link]

  • Ríos-Guzmán, A. Y., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6205. Available from: [Link]

  • Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available from: [Link]

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868950. Available from: [Link]

  • Salphati, L., et al. (2024). Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor. AAPS Journal, 26(2), 37. Available from: [Link]

  • Structure of Apitolisib (GDC-0980), morpholino thienopyrimidine... ResearchGate. Available from: [Link]

  • Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. Available from: [Link]

  • Bîrnea, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3583. Available from: [Link]

  • Currò, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental protocols for the synthesis of novel derivatives of 5-(Morpholinosulfonyl)pyridin-2-amine. This core scaffold is of significant interest in medicinal chemistry, and the methodologies provided herein offer robust pathways to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This document provides detailed, step-by-step procedures for N-acylation, N-alkylation, and urea formation, commencing from the readily available this compound. Furthermore, this guide includes protocols for the synthesis of the parent compound, along with detailed characterization techniques essential for compound validation. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Pyridine-based sulfonamides, in particular, are privileged scaffolds in drug discovery due to their unique physicochemical properties and ability to form key interactions with biological targets. The compound this compound serves as a valuable starting material for the generation of novel chemical entities. The presence of a primary amino group at the 2-position of the pyridine ring offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around this core structure.

This application note provides detailed protocols for the synthesis of this compound and its subsequent derivatization through common and reliable synthetic transformations.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, is a crucial first step. A common and effective method involves the reaction of 2-aminopyridine with morpholine-4-sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Morpholine-4-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride.

Part 2: Derivatization of this compound

The primary amino group of this compound is a versatile functional group for further synthetic modifications. The following protocols detail common derivatization strategies.

A. N-Acylation to Synthesize Amide Derivatives

N-acylation is a straightforward method to introduce a variety of substituents and explore their impact on biological activity.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Rationale: The base (triethylamine or pyridine) scavenges the acid byproduct (e.g., HCl from an acyl chloride), preventing the protonation of the starting amine and promoting the reaction.[2]

B. N-Alkylation to Synthesize Secondary Amine Derivatives

Reductive amination is a common and effective method for the N-alkylation of primary amines.

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Rationale: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3]

C. Urea Formation

Urea derivatives are important pharmacophores. They can be synthesized by reacting the primary amine with an isocyanate.

Experimental Protocol: Urea Synthesis

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-6 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the solid product with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

Rationale: The nucleophilic amino group attacks the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.[1]

Part 3: Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose Expected Observations for a Hypothetical N-acetylated Derivative
¹H NMR To determine the proton environment and confirm the structure.Appearance of a new singlet for the acetyl methyl protons (around 2.2 ppm) and a downfield shift of the amide N-H proton.
¹³C NMR To determine the carbon skeleton of the molecule.Appearance of a new carbonyl carbon signal (around 170 ppm) and a methyl carbon signal (around 24 ppm).
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the N-acetylated product.
Fourier-Transform Infrared Spectroscopy (FT-IR) To identify the functional groups present.Disappearance of the N-H stretching vibrations of the primary amine and the appearance of a strong C=O stretching band for the amide (around 1680 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating high purity.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material Synthesis cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_analysis Characterization 2-Aminopyridine 2-Aminopyridine Core_Scaffold This compound 2-Aminopyridine->Core_Scaffold Morpholine-4-sulfonyl chloride Morpholine-4-sulfonyl chloride Morpholine-4-sulfonyl chloride->Core_Scaffold N_Acylation N-Acylation Core_Scaffold->N_Acylation Acyl Chloride/ Anhydride N_Alkylation N-Alkylation Core_Scaffold->N_Alkylation Aldehyde/Ketone, Reducing Agent Urea_Formation Urea Formation Core_Scaffold->Urea_Formation Isocyanate Amide_Derivatives Amide Derivatives N_Acylation->Amide_Derivatives Secondary_Amine_Derivatives Secondary Amine Derivatives N_Alkylation->Secondary_Amine_Derivatives Urea_Derivatives Urea Derivatives Urea_Formation->Urea_Derivatives Analysis NMR, MS, FT-IR, HPLC Amide_Derivatives->Analysis Secondary_Amine_Derivatives->Analysis Urea_Derivatives->Analysis

Caption: Synthetic workflow for derivatives of this compound.

General Reaction Mechanism: N-Acylation

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂⁺-C(O⁻)(Cl)R'] Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Amide R-NH-COR' Intermediate->Amide Collapse of Intermediate HCl HCl Intermediate->HCl Elimination of Cl⁻ and H⁺

Caption: General mechanism for N-acylation of a primary amine.

Conclusion

The protocols outlined in this application note provide a robust foundation for the synthesis and derivatization of this compound. By employing these methods, researchers can efficiently generate a diverse range of analogues for biological screening and the development of new therapeutic agents. The key to successful synthesis lies in careful control of reaction conditions, appropriate purification techniques, and thorough characterization of the final compounds.

References

  • The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). ACS Publications. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2011). ResearchGate. [Link]

Sources

Application and Protocols for the Parallel Synthesis of Novel Chemical Libraries Utilizing 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold Bridging Privileged Structures for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount for the successful generation of compound libraries with enhanced "drug-like" properties. 5-(Morpholinosulfonyl)pyridin-2-amine emerges as a scaffold of significant interest, ingeniously combining three motifs widely recognized for their favorable influence on biological activity and pharmacokinetic profiles. The morpholine ring is a staple in medicinal chemistry, often employed to improve aqueous solubility, metabolic stability, and overall physicochemical properties.[1][2] The sulfonamide group is a cornerstone pharmacophore present in a vast array of approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial and anticancer effects.[3][4] Finally, the 2-aminopyridine core provides a versatile synthetic handle for diversification and is a common feature in bioactive molecules.[5][6]

This guide presents a comprehensive overview and detailed protocols for the application of this compound as a foundational building block in parallel synthesis. The primary reactive site for library generation is the nucleophilic 2-amino group, which can be readily functionalized through robust and well-established reactions. By employing this scaffold, researchers can rapidly generate libraries of novel compounds, each bearing the advantageous morpholinosulfonyl moiety, thereby accelerating the identification of hits in early-stage drug discovery programs.

Core Chemistry & Mechanistic Rationale

The synthetic utility of this compound in a parallel synthesis format is centered on the reactivity of the exocyclic amino group at the C2 position of the pyridine ring. This primary amine serves as an excellent nucleophile for reactions with a variety of electrophilic building blocks. The two most direct and reliable transformations for library generation are N-acylation and N-sulfonylation.

  • N-Acylation to form Amide Libraries: The reaction of the 2-amino group with carboxylic acid chlorides (acyl chlorides) or activated carboxylic acids proceeds efficiently to form a stable amide bond. This reaction is highly general, tolerates a wide range of functional groups on the acyl chloride, and typically proceeds to high conversion under mild conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to scavenge the HCl byproduct without competing with the primary amine.

  • N-Sulfonylation to form Sulfonamide Libraries: Similarly, reaction with a diverse set of sulfonyl chlorides provides access to a library of N-pyridinyl sulfonamides. This transformation is also highly robust and benefits from the use of a base to facilitate the reaction.

The morpholinosulfonyl group at the C5 position is chemically robust and serves as a non-reactive, property-modulating anchor throughout these transformations. Its electron-withdrawing nature may slightly attenuate the nucleophilicity of the 2-amino group, but not to an extent that impedes the desired reactions.

Below is a diagram illustrating the general workflow for utilizing this scaffold in a parallel synthesis campaign.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_workup Phase 3: Workup & Analysis Scaffold This compound (Stock Solution) Array Dispense Scaffold to Reaction Array (e.g., 96-well plate) Scaffold->Array Input BB_Acyl Building Block Library 1 (Acyl Chlorides) Dispense_BB Dispense Building Blocks (1 per well) BB_Acyl->Dispense_BB BB_Sulfonyl Building Block Library 2 (Sulfonyl Chlorides) BB_Sulfonyl->Dispense_BB Array->Dispense_BB Reaction Reaction Incubation (with Base) Dispense_BB->Reaction Workup Parallel Workup/ Purification (e.g., SPE) Reaction->Workup Analysis QC Analysis (LC-MS, UPLC) Workup->Analysis Library Final Compound Library (for Screening) Analysis->Library

Caption: General workflow for parallel synthesis using the target scaffold.

Detailed Experimental Protocols

These protocols are designed for execution in a parallel synthesis format, for instance, using a 24 or 96-well reaction block. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Synthesis of an Amide Library

This protocol details the N-acylation of this compound with a library of diverse acyl chlorides.

Caption: N-Acylation reaction scheme for amide library synthesis.

Materials:

  • This compound (Scaffold)

  • Library of diverse acyl chlorides (Building Blocks, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Reaction block with vials/wells and magnetic stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Reaction Setup: To each reaction well, add 250 µL of the scaffold stock solution (0.05 mmol).

  • Building Block Addition: Prepare 0.5 M stock solutions of each unique acyl chloride in anhydrous DCM. Add 110 µL of the appropriate acyl chloride stock solution (0.055 mmol, 1.1 eq) to its designated well.

  • Base Addition: Add DIPEA (17.4 µL, 0.1 mmol, 2.0 eq) to each well.

  • Reaction: Seal the reaction block and allow the reactions to stir at room temperature for 16 hours under an inert atmosphere.

  • Monitoring (Optional): Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Workup:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1 mL of DCM to each well, cap, and shake vigorously.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

  • Isolation: Concentrate the organic solvent in each well to dryness using a centrifugal evaporator. The resulting crude products can be submitted for analysis and screening or purified further if required (e.g., by mass-directed preparative HPLC).

Protocol 2: Parallel Synthesis of a Sulfonamide Library

This protocol details the N-sulfonylation of the scaffold with a library of sulfonyl chlorides.

Materials:

  • This compound (Scaffold)

  • Library of diverse sulfonyl chlorides (Building Blocks, 1.1 eq)

  • Pyridine, anhydrous (serves as base and co-solvent)

  • Dichloromethane (DCM), anhydrous

  • Reaction block and stir bars

Procedure:

  • Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in a 4:1 mixture of anhydrous DCM:Pyridine.

  • Reaction Setup: To each reaction well, add 250 µL of the scaffold stock solution (0.05 mmol).

  • Building Block Addition: Prepare 0.5 M stock solutions of each unique sulfonyl chloride in anhydrous DCM. Add 110 µL of the appropriate sulfonyl chloride stock solution (0.055 mmol, 1.1 eq) to its designated well.

  • Reaction: Seal the reaction block and stir at room temperature for 18 hours.

  • Workup:

    • Add 1 mL of 1 M aqueous HCl to each well to quench the reaction and neutralize the pyridine.

    • Extract with 1 mL of DCM.

    • Wash the organic layer with 500 µL of water, followed by 500 µL of brine.

    • Dry the organic layer using a phase separator or anhydrous sodium sulfate.

  • Isolation: Concentrate the solvent to dryness to yield the crude sulfonamide products.

Data Presentation: Representative Library Synthesis

To illustrate the utility of this scaffold, a small, representative library can be synthesized using the protocols above. The table below outlines a hypothetical set of building blocks and their corresponding final products.

EntryBuilding Block (R-Group)Reagent TypeProduct Mass (m/z [M+H]⁺)Expected Purity (LC-MS)
1Benzoyl chlorideAcyl Chloride347.1>90%
2Cyclopropanecarbonyl chlorideAcyl Chloride311.1>95%
3Thiophene-2-carbonyl chlorideAcyl Chloride353.0>90%
44-Fluorobenzoyl chlorideAcyl Chloride365.1>95%
5Benzenesulfonyl chlorideSulfonyl Chloride383.1>90%
64-Toluenesulfonyl chlorideSulfonyl Chloride397.1>95%
7Thiophene-2-sulfonyl chlorideSulfonyl Chloride389.0>85%
84-Methoxybenzenesulfonyl chlorideSulfonyl Chloride413.1>90%

Note: Product masses are calculated based on the most common isotopes. Expected purity is an estimation based on the reliability of the described reactions.

Conclusion and Field-Proven Insights

The protocols described herein provide a robust and efficient pathway for the application of this compound in parallel synthesis. The choice of this scaffold is a deliberate strategy to embed favorable ADME properties directly into the core of the library. The morpholine and sulfonamide groups are well-tolerated by biological systems and can participate in key hydrogen bonding interactions with protein targets.[7] By diversifying at the 2-amino position, a wide chemical space can be rapidly explored, making this approach highly suitable for hit-finding campaigns in drug discovery. The self-validating nature of these protocols stems from the high-yielding and well-documented N-acylation and N-sulfonylation reactions, which consistently deliver the desired products with high fidelity. This allows researchers to proceed with confidence from synthesis to biological screening, maximizing the efficiency of the discovery pipeline.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5), 1169–1177.
  • Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PubMed Central. Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Newhouse, T., et al. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Generic Publisher. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 636-683.
  • Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169.
  • Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Retrieved from [Link]

  • Generic Publisher. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Tzara, A., et al. (2020).
  • MDPI. (n.d.). A Novel Series of[8][9][10]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • RuiChu Bio. (n.d.). This compound 627840-82-8. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

Sources

Application Note: Strategies for the Work-up and Purification of Reaction Products Derived from 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Privileged Scaffold

5-(Morpholinosulfonyl)pyridin-2-amine is a pivotal building block in modern medicinal chemistry. Its structure combines the bioisosteric sulfonylmorpholine group, which often enhances aqueous solubility and metabolic stability, with a versatile 2-aminopyridine core. This core is amenable to a wide array of synthetic transformations, making it a valuable scaffold for constructing libraries of potential therapeutic agents. The successful synthesis of drug candidates hinges not only on the reaction itself but critically on the subsequent work-up and purification. Inadequate purification can introduce impurities that confound biological assays and compromise downstream synthetic steps.

This guide provides detailed, field-proven protocols for the work-up and purification of products derived from three common reaction classes involving this compound:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

  • Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)

  • Amide Bond Formation

The methodologies described herein are designed to be robust and adaptable, providing researchers with a validated starting point for achieving high-purity compounds.

Foundational Knowledge: Physicochemical Properties

A successful purification strategy begins with an understanding of the molecule's inherent properties. The this compound scaffold imparts a unique physicochemical profile that must be considered when designing experimental protocols.

PropertyValue / DescriptionRationale and Implication for Purification
Molecular Formula C₉H₁₃N₃O₃S---
Molecular Weight 243.29 g/mol A moderate molecular weight; derivatives will increase accordingly.
Appearance White solidCrystalline products may be amenable to recrystallization.
Polarity Moderately PolarThe sulfonylmorpholine and amino groups increase polarity. Products are often soluble in polar organic solvents like EtOAc, DCM, and alcohols but may have limited solubility in nonpolar solvents like hexanes.
Acidity/Basicity AmphotericThe 2-amino group is basic (pKa of the conjugate acid is ~3-5), and the sulfonamide protons are weakly acidic. This allows for manipulation of solubility via pH adjustment (acid/base extraction), though the sulfonamide is a very weak acid.
Hydrogen Bonding Donor & AcceptorThe amino group provides two H-bond donors, while the sulfonyl oxygens, morpholine oxygen, and pyridine nitrogen are H-bond acceptors. This contributes to its moderate polarity and potential for interaction with silica gel.

General Workflow for Post-Reaction Processing

A standardized approach to initial work-up ensures reproducibility and simplifies the subsequent purification challenge. The following workflow is a universal starting point for reactions discussed in this note.

G start Reaction Completion (TLC/LCMS) quench Quench Reaction (e.g., add H₂O, sat. NH₄Cl) start->quench filter Filter Heterogeneous Catalyst (e.g., Pd on Celite) quench->filter If applicable extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract If no solid catalyst filter->extract wash Aqueous Washes (e.g., H₂O, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify

Caption: General Post-Reaction Work-up Workflow.

Protocol 1: Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically by coupling the 2-amino group with an aryl halide.[1][2] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2][3]

General Reaction: this compound + Aryl-X → N-Aryl-5-(morpholinosulfonyl)pyridin-2-amine (X = Br, Cl, I, OTf)

Detailed Work-up Protocol

Rationale: The primary goals are to quench the reaction, remove the palladium catalyst and phosphine ligands, and separate the product from the inorganic base and salts.

  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Add deionized water (approx. 10 volumes relative to the reaction solvent) and stir for 10 minutes. This step hydrolyzes any remaining base alkoxides and helps precipitate some inorganic salts.

  • Catalyst Removal: Dilute the quenched mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Prepare a small plug of Celite in a fritted funnel and filter the mixture through it, washing the Celite pad thoroughly with the same organic solvent. This is a critical step to remove the heterogeneous palladium catalyst, which can cause product degradation and interfere with chromatography.[4]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. If the layers are not distinct, add more organic solvent and brine to facilitate separation.

  • Aqueous Washes:

    • Wash the organic layer sequentially with deionized water (2x) and saturated aqueous sodium chloride (brine, 1x). The brine wash helps to break emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategy: Flash Column Chromatography

Rationale: The N-arylated product is typically less polar than the starting amine but still possesses significant polarity due to the sulfonylmorpholine moiety. Flash chromatography is the most effective method for removing residual phosphine ligands, ligand oxides, and other organic impurities.

  • Adsorbent: Standard grade silica gel (230-400 mesh) is typically sufficient.[5]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. If the product is very soluble, a minimal amount of DCM or the initial eluent can be used for "wet loading".

  • Solvent System Selection: The choice of eluent is critical. Use TLC to determine the optimal solvent system. A typical starting point is a gradient of ethyl acetate in hexanes or DCM.

    • For moderately polar products: A gradient of 20% to 80% EtOAc in Hexanes.

    • For more polar products: A gradient of 0% to 10% Methanol (MeOH) in DCM.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to obtain the final, purified compound.

Protocol 2: Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds.[6][7] In this context, a bromo- or chloro-substituted 5-(morpholinosulfonyl)pyridine derivative would be coupled with a suitable boronic acid or ester.

General Reaction: 5-(Morpholinosulfonyl)-X-pyridin-2-amine + R-B(OH)₂ → 5-(Morpholinosulfonyl)-R-pyridin-2-amine (X = Br, Cl; R = Aryl, Heteroaryl)

Detailed Work-up Protocol

Rationale: This work-up focuses on removing the palladium catalyst, inorganic base (e.g., K₂CO₃, K₃PO₄), and boron-containing byproducts (e.g., excess boronic acid, boroxines).

  • Quenching and Catalyst Removal: Follow steps 1 and 2 from the Buchwald-Hartwig protocol (Section 4.1). Filter the reaction mixture through Celite to remove the palladium catalyst.[8]

  • Extraction and Boron Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash helps to remove unreacted boronic acid and other acidic impurities.

  • Final Washes: Wash the organic layer with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Strategy: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography depends on the purity and crystallinity of the crude product.

G crude Crude Suzuki Product check_purity Analyze Crude (TLC/¹H NMR) crude->check_purity recrystallize Recrystallization check_purity->recrystallize High Purity (>90%) & Crystalline chromatography Flash Column Chromatography check_purity->chromatography Multiple Impurities or Amorphous pure_solid Pure Crystalline Product recrystallize->pure_solid pure_oil Pure Product (Amorphous/Oil) chromatography->pure_oil

Caption: Decision Tree for Suzuki Product Purification.

  • Protocol 5.2.1: Recrystallization

    • If the crude product is a solid and appears relatively clean by TLC or ¹H NMR, recrystallization is an efficient and scalable purification method.

    • Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include Ethanol/Water, Isopropanol (IPA), or Ethyl Acetate/Hexanes.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Protocol 5.2.2: Flash Column Chromatography

    • If the crude product is an oil or contains multiple impurities, chromatography is necessary.

    • Solvent System: Similar to the Buchwald-Hartwig products, use a gradient of EtOAc in Hexanes or MeOH in DCM. The polarity of the biaryl product will depend on the nature of the coupled 'R' group.

Protocol 3: Amide Coupling Products

Amide bond formation is one of the most frequent reactions in drug discovery.[9] The 2-amino group of the scaffold can be acylated using a carboxylic acid activated by a coupling reagent (e.g., HATU, EDC/HOBt).[10][11]

General Reaction: this compound + R-COOH → N-(5-(Morpholinosulfonyl)pyridin-2-yl)amide

Detailed Work-up Protocol

Rationale: The work-up must remove the coupling agent byproducts (which can be water-soluble or organic-soluble), unreacted starting materials, and the tertiary amine base (e.g., DIPEA, triethylamine).[10][12]

  • Initial Quench: Dilute the reaction mixture with EtOAc or DCM.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% citric acid.[10] This step protonates and removes any unreacted amine starting material and the tertiary amine base used in the reaction.

  • Basic Wash: Next, wash the organic layer with saturated aqueous NaHCO₃. This removes unreacted carboxylic acid and acidic byproducts like HOBt.

  • Final Washes: Perform final washes with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Strategy: Flash Column Chromatography

Rationale: The resulting amide product will have a distinct polarity profile from both starting materials. Chromatography is almost always required to achieve high purity.

  • Adsorbent: Standard silica gel.

  • Sample Loading: Dry loading is highly recommended.

  • Solvent System Selection: The polarity of the final amide depends heavily on the 'R' group of the carboxylic acid.

    • General Starting Point: A gradient of 30% to 100% EtOAc in Hexanes.

    • For Highly Polar Amides: A gradient of 0% to 15% MeOH in DCM is often effective.

  • Analysis: Collect and analyze fractions by TLC, combine the pure fractions, and concentrate to yield the final product.

Conclusion

The successful synthesis of derivatives from this compound is critically dependent on meticulous and rationally designed work-up and purification protocols. By understanding the physicochemical properties of the core scaffold and tailoring the post-reaction processing to the specific reaction type, researchers can consistently obtain high-purity materials essential for advancing drug discovery programs. The methods outlined in this application note provide a robust foundation for tackling the purification challenges associated with this valuable chemical entity.

References

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • Jove, M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51473.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Denton, S. J., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4301–4307.
  • ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. Retrieved from [Link]

  • Chen, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 23(14), 7856.
  • Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7163–7181.
  • Glavač, N., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(20), 3762.
  • Sheng, J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-20.

Sources

Application Notes & Protocols: In Vitro Assay Cascade for Novel Kinase Inhibitors Derived from a 5-(Morpholinosulfonyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-(morpholinosulfonyl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective protein kinase inhibitors.[1][2][3] This guide provides a comprehensive, field-tested framework for the in vitro characterization of novel compounds derived from this scaffold. We present a logical, multi-tiered assay cascade designed to robustly assess biochemical potency, confirm on-target cellular activity, evaluate kinase selectivity, and profile preliminary drug-like properties. The protocols herein are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that each step serves as a self-validating system for generating high-quality, reproducible data for drug development professionals.

Introduction: The Rationale for a Multi-Assay Cascade

The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. For kinase inhibitors, this process begins with confirming potent inhibition of the purified target enzyme. However, high biochemical potency is not, on its own, a guarantee of therapeutic potential.[4] A successful inhibitor must also be able to penetrate the cell membrane, engage its target in the complex intracellular environment, exhibit selectivity over thousands of other kinases to avoid toxicity, and possess favorable pharmacokinetic properties.[4][5]

Therefore, a single assay is insufficient. We advocate for a cascaded approach that progressively builds a comprehensive profile of the compound. This application note details a four-stage cascade:

  • Primary Biochemical Assay: To determine direct enzymatic inhibition and calculate potency (IC50).

  • Orthogonal Biochemical Assay: To confirm hits with a different technology, mitigating against assay-specific artifacts.

  • Cell-Based Target Engagement Assay: To measure inhibition of the target-specific signaling pathway in a relevant cellular context.

  • Selectivity and Early DMPK Profiling: To assess the inhibitor's specificity and its fundamental drug-like properties.

Derivatives of the this compound scaffold have frequently been associated with inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6][7][8] The protocols described below will use this pathway as a representative example for establishing a robust in vitro testing funnel.

Stage 1: Primary Biochemical Screening for Potency (IC50)

Directive: The initial goal is to quantify the direct inhibitory effect of the test compounds on the catalytic activity of the purified target kinase. A luminescence-based assay that measures ATP consumption (or ADP production) is an industry-standard method due to its high sensitivity, broad dynamic range, and robustness.[9][10]

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction.[5] The amount of ADP is directly proportional to the kinase activity.

Causality Behind Experimental Choices:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay. It is critical to perform the assay at an ATP concentration equal to or very near the Michaelis-Menten constant (Kₘ) for the specific kinase.[11] This standardizes the measurement and allows for more meaningful comparisons of compound potency.

  • Enzyme and Substrate Concentration: These should be optimized to ensure the reaction proceeds under linear conditions (initial velocity) for the duration of the experiment, typically aiming for 10-20% substrate turnover.

  • Pre-incubation: A 10-15 minute pre-incubation of the enzyme with the inhibitor before initiating the reaction with ATP allows the compound to reach binding equilibrium, which is especially important for slow-binding inhibitors.[5]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve. Then, dilute these stocks into the kinase assay buffer to achieve the final desired concentration with a consistent final DMSO concentration (typically ≤1%).

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase solution (e.g., PI3Kα) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). For the "no enzyme" control, add 2.5 µL of assay buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X substrate/ATP mixture (e.g., peptide substrate and ATP at its Kₘ concentration) to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C. The incubation time should be optimized to remain within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides the luciferase/luciferin required for light generation.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Stage 2: Orthogonal Biochemical Assay for Hit Confirmation

Directive: To ensure the observed activity is not an artifact of the primary assay's detection system (e.g., compounds that inhibit luciferase), hits should be confirmed in an orthogonal assay that relies on a different physical principle.[12] Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal choice, as it is based on fluorescence resonance energy transfer (FRET).[13][14]

TR_FRET_Principle cluster_no_inhibition No Inhibition: Kinase is Active cluster_inhibition Inhibition: Kinase is Inactive Kinase_A Active Kinase Substrate_A Biotinylated Substrate pSubstrate_A Phosphorylated Substrate ATP_A ATP ADP_A ADP Kinase_B Inactive Kinase Inhibitor_B Inhibitor Substrate_B Biotinylated Substrate ATP_B ATP

Protocol 2: HTRF® Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide. A Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.[14]

Step-by-Step Methodology:

  • Compound and Reaction Setup: Follow steps 1-3 from Protocol 1 to set up and run the kinase reaction in a low-volume, white 384-well plate.

  • Detection:

    • Prepare a detection mixture containing the Europium-labeled antibody and the streptavidin-acceptor in HTRF detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.[13]

    • Normalize the data and calculate IC50 values as described in Protocol 1.

Parameter ADP-Glo™ (Luminescence) HTRF® (TR-FRET)
Principle Measures ADP productionMeasures phosphorylated product
Detection Luminescence (light output)Time-Resolved FRET
Strengths High sensitivity, universal for kinasesRatiometric, low background, fewer artifacts
Considerations Potential for luciferase inhibitionRequires specific antibodies and labeled substrates
Table 1: Comparison of Primary and Orthogonal Biochemical Assay Formats.

Stage 3: Cell-Based Target Engagement

Directive: A compound's ability to inhibit a purified enzyme does not guarantee its efficacy in a cellular environment.[4] A cell-based assay is essential to confirm that the compound can cross the cell membrane, reach its intracellular target, and inhibit its function, which is typically measured by a change in the phosphorylation state of a downstream substrate.[6][15]

// Node for Assay Target "Assay_Target" [label="ASSAY TARGET:\nMeasure p-Akt (S473)", style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", shape=plaintext];

"RTK" -> "PI3K" [label=" Activates "]; "PI3K" -> "PIP3" [label=" Converts "]; "PIP2" -> "PI3K" [style=dashed]; "PIP3" -> "PDK1"; "PIP3" -> "Akt"; "PDK1" -> "Akt" [label=" p-Thr308 "]; "mTORC2" -> "Akt" [label=" p-Ser473 ", dir=back]; "Akt" -> "mTORC1" [label=" Activates "]; "mTORC1" -> "Downstream";

// Connect Assay Target annotation "mTORC2" -> "Assay_Target" [style=dashed, arrowhead=none]; "Assay_Target" -> "Akt" [style=dashed, arrowhead=none]; } end_dot Caption: The PI3K/Akt/mTOR Signaling Pathway.

Protocol 3: TR-FRET Cellular Assay for Akt (Ser473) Phosphorylation (e.g., LanthaScreen™)

This assay measures the phosphorylation of Akt at serine 473, a key node in the PI3K pathway, directly in cell lysate.[6][7] It uses a terbium-labeled phospho-specific antibody (donor) and a GFP-fused Akt expressed in the cells (acceptor).

Step-by-Step Methodology:

  • Cell Culture and Plating: Use a relevant cell line with active PI3K signaling (e.g., MCF-7, PC-3) or one that can be stimulated. Plate cells in a 384-well, clear-bottom tissue culture plate and grow to ~80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the growth medium from the cells and replace it with the compound-containing medium or controls.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer containing a protease/phosphatase inhibitor cocktail and the terbium-labeled anti-pAkt (S473) antibody.

    • Incubate for 60-90 minutes at room temperature with gentle shaking to ensure complete lysis and antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET capable reader, measuring emissions at two wavelengths.

    • Calculate the TR-FRET ratio and determine the cellular IC50 value as described in Protocol 2.

Compound ID Biochemical IC50 (nM) (PI3Kα, ADP-Glo) Cellular IC50 (nM) (p-Akt S473, LanthaScreen) Potency Drop-off (Cellular/Biochemical)
Example-01 5.245~9x
Example-02 8.1>10,000>1000x
Positive Control 4.238~9x
Table 2: Sample Biochemical vs. Cellular Potency Data. A significant drop-off (e.g., >100x) as seen with Example-02 may indicate poor cell permeability or high protein binding.

Stage 4: Selectivity and Early DMPK Profiling

Directive: At this stage, lead compounds with confirmed cellular activity are profiled more broadly. Selectivity profiling is crucial to understand potential off-target effects, while in vitro DMPK (Drug Metabolism and Pharmacokinetics) assays provide an early assessment of a compound's drug-like properties.[16][17]

Screening_Cascade Start Compound Library (this compound Derivatives) Primary Primary Screen Biochemical Assay (ADP-Glo) Determine IC50 Start->Primary Confirm Hit Confirmation Orthogonal Assay (HTRF) Rule out artifacts Primary->Confirm Active Hits Cellular Cellular Assay (p-Akt TR-FRET) Confirm cellular potency Confirm->Cellular Confirmed Hits Profile Lead Profiling Cellular->Profile Potent Cellular Hits Selectivity Kinase Selectivity Panel Profile->Selectivity DMPK In Vitro DMPK - Solubility - Metabolism - Protein Binding Profile->DMPK End Candidate Selection Selectivity->End DMPK->End

Protocol 4: Kinase Selectivity Profiling

Methodology:

  • Submit promising compounds to a commercial kinase profiling service or run in-house assays.

  • A typical "off-target" panel for a PI3K inhibitor would include other PI3K isoforms (β, δ, γ), mTOR, and other related kinases from the AGC and PIKK kinase families.

  • Assays are typically run at a single high concentration of compound (e.g., 1 µM) to identify any significant off-target activity.

  • For any observed "hits," a full dose-response curve should be generated to determine the off-target IC50.

Kinase Target Example-01 IC50 (nM)
PI3Kα (Target) 5.2
PI3Kβ250
PI3Kδ850
PI3Kγ1,200
mTOR75
Akt1>10,000
PDK1>10,000
Table 3: Sample Kinase Selectivity Data for a PI3Kα-targeted compound.
Protocol 5: Key In Vitro DMPK Assays

These assays predict how a drug might be absorbed, distributed, metabolized, and excreted (ADME) in the body.

  • Aqueous Solubility:

    • Method: Kinetic solubility assessment using nephelometry or turbidimetry.

    • Rationale: Poor solubility can lead to poor absorption and unreliable results in biological assays.

  • Metabolic Stability:

    • Method: Incubate the compound with liver microsomes (human and rodent) and a co-factor (NADPH). Measure the disappearance of the parent compound over time using LC-MS/MS.

    • Rationale: Assesses susceptibility to Phase I metabolism by cytochrome P450 enzymes. Compounds that are rapidly metabolized will have a short half-life in the body.

  • Plasma Protein Binding (PPB):

    • Method: Rapid Equilibrium Dialysis (RED). The compound is added to plasma and allowed to equilibrate across a semi-permeable membrane. The bound and free fractions are then quantified by LC-MS/MS.

    • Rationale: Only the unbound (free) fraction of a drug is available to interact with its target. High plasma protein binding can reduce the effective concentration of the drug at the site of action.

Parameter Example-01 Result Interpretation
Kinetic Solubility (pH 7.4) 85 µMGood solubility
Microsomal Half-life (Human) 45 minModerately stable
Plasma Protein Binding (Human) 92% boundModerate binding
Table 4: Sample In Vitro DMPK/ADME Profile.

Conclusion and Data Integration

By systematically applying this in vitro assay cascade, researchers can build a robust, multi-faceted dataset for each compound derived from the this compound scaffold. An ideal candidate emerging from this workflow would exhibit:

  • High biochemical potency (low nM IC50).

  • Confirmed activity in an orthogonal assay.

  • A minimal shift (<10-fold) between biochemical and cellular potency.

  • High selectivity (>100-fold) for the target kinase over related off-targets.

  • Acceptable solubility, metabolic stability, and plasma protein binding properties.

This integrated approach ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for subsequent, more complex studies in animal models.

References

  • Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. Available at: [Link]

  • Bosc, N., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Metz, J. T., et al. (2011). Exploring the scaffold universe of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wagener, M., & van der Schaar, M. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Curia Global. (n.d.). In Vitro DMPK. Curia Global. Available at: [Link]

  • Cai, F., et al. (2016). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Oncotarget. Available at: [Link]

  • Stellixir Biotech. (n.d.). In Vitro ADME/DMPK. Stellixir Biotech. Available at: [Link]

  • Berthold Technologies. (n.d.). HTRF®. Berthold Technologies. Available at: [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • ManualLib. (2023). AlphaLISA Assay Development Guide. ManualLib. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Available at: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Nuvisan. Available at: [Link]

  • Sun, C., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Available at: [Link]

  • BioDuro. (n.d.). DMPK & ADME Services. BioDuro. Available at: [Link]

  • Labcorp. (n.d.). Optimize Your Drug Development with In Vitro DMPK. Labcorp. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Lemaire, D. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Yilmaz, A., & Guller, A. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Current Molecular Pharmacology. Available at: [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. PubChem. Available at: [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing Suzuki Coupling of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Suzuki-Miyaura cross-coupling of 5-(morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and maximizing yield. Our guidance is rooted in a deep understanding of the reaction mechanism and the unique electronic properties of this substrate.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most frequently encountered issues during the Suzuki coupling of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low or No Product Yield

Low or non-existent product formation is a common frustration. The primary culprits often involve catalyst inhibition or deactivation, stemming from the inherent properties of the aminopyridine substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle.[1][2]

Recommended Solutions:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective for this challenging substrate.[2] The key is to employ a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and can mitigate catalyst inhibition.[1][3]

    • Actionable Insight: Switch to a catalyst system known for its efficacy in heteroaryl couplings, such as those incorporating SPhos, XPhos, or RuPhos ligands.[1]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[1]

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4][5] Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation.

    • Best Practice: Employ rigorous inert atmosphere techniques, such as multiple freeze-pump-thaw cycles or sparging solvents with an inert gas like argon or nitrogen.[4]

Problem 2: Significant Formation of Byproducts

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions. Identifying these byproducts is the first step toward their elimination.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue, especially with heteroaryl boronic acids.[1][6] This side reaction is often promoted by the presence of water.[7]

    • Mitigation Strategy 1: Use Boronic Esters. Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1][8]

    • Mitigation Strategy 2: Anhydrous Conditions. Whenever possible, conduct the reaction under strictly anhydrous conditions to minimize the water available for hydrolysis.[1][7]

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct derived from the boronic acid coupling with itself can be exacerbated by the presence of oxygen.[2][5]

    • Mitigation Strategy: In addition to rigorous degassing, consider a slow addition of the boronic acid to the reaction mixture to maintain a low concentration, thereby disfavoring the homocoupling pathway.[7][9]

  • Dehalogenation of Starting Material: The reduction of the starting aryl halide to the corresponding arene can occur if a source of hydride is present in the reaction mixture.[2]

    • Mitigation Strategy: Ensure solvents are not a source of hydrides and optimize the reaction time to avoid prolonged exposure to conditions that may favor this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the 2-amino group on the pyridine ring?

While protecting group strategies can be employed, it is often possible to achieve successful coupling without protection.[10][11][12][13] The key lies in selecting a highly active catalyst system with bulky ligands that can overcome the inhibitory effects of the free amine.[3]

Q2: What is the optimal choice of base for this reaction?

The selection of the base is critical and can significantly impact the reaction outcome. For challenging substrates like 2-aminopyridines, stronger, non-nucleophilic bases are often preferred.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for promoting the transmetalation step in Suzuki couplings of aryl chlorides and other less reactive substrates.[4][14][15]

Q3: Which solvent system is most suitable?

The ideal solvent should solubilize all reaction components and be compatible with the chosen catalyst system.

  • Commonly Used Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are often used, frequently in combination with a small amount of water.[7][14] The addition of water can sometimes be beneficial, particularly when using boronic esters, as it can facilitate the in-situ hydrolysis to the more reactive boronic acid.[16]

Q4: My reaction seems to have stalled. What can I do?

If you observe incomplete conversion of your starting material, several factors could be at play.

  • Troubleshooting Steps:

    • Increase Temperature: Higher temperatures can accelerate the rate-determining oxidative addition step, especially with less reactive aryl halides.[4]

    • Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.[7]

    • Ensure Efficient Stirring: For heterogeneous mixtures, vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[7]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Catalyst Loading 1-5 mol%Higher loading may be necessary for challenging substrates to overcome catalyst inhibition.[1]
Ligand-to-Palladium Ratio 1:1 to 2:1Optimizing this ratio is crucial for catalyst stability and activity.
Base Equivalents 2-3 equivalentsSufficient base is required to drive the transmetalation step to completion.[14]
Boronic Acid/Ester Equivalents 1.1-1.5 equivalentsA slight excess of the boron reagent is typically used to ensure complete consumption of the limiting halide.
Reaction Temperature 80-120 °CHigher temperatures are often required for less reactive aryl halides.[4][7]

Experimental Workflow & Methodologies

General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • 5-(Morpholinosulfonyl)pyridin-2-yl halide (e.g., bromide or chloride) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-(morpholinosulfonyl)pyridin-2-yl halide, arylboronic acid/ester, and base.[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.[4]

  • Solvent Addition: Add the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[14]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime Byproduct X-B(OR)₂ Transmetalation->Byproduct RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]

  • Effect of pH in the development of high-yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available from: [Link]

Sources

optimizing reaction time and temperature for 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine. We will address common challenges and provide systematic approaches to optimize reaction time and temperature, ensuring high yield and purity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental design.

Part 1: Reaction Fundamentals & Key Challenges

The synthesis of this compound typically involves the reaction of 2-aminopyridine with morpholine-4-sulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center.

The primary amino group (-NH2) of 2-aminopyridine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

cluster_products Products 2-Aminopyridine 2-Aminopyridine Target_Molecule This compound 2-Aminopyridine->Target_Molecule Nucleophilic Attack Morpholine-4-sulfonyl_chloride Morpholine-4-sulfonyl Chloride Morpholine-4-sulfonyl_chloride->Target_Molecule HCl HCl Base Base (e.g., Pyridine) Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: General reaction scheme for sulfonamide formation.

The primary challenges in this synthesis often revolve around:

  • Low Yield: Due to incomplete reaction or degradation of starting materials/products.

  • Impurity Formation: The most common impurity is the disulfonylated product, where the amino group reacts with two equivalents of the sulfonyl chloride.

  • Reaction Rate: Finding a balance between a practical reaction time and minimizing side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for reaction temperature and time?

A: For a first attempt, we recommend starting the reaction at a low temperature and gradually warming to room temperature. A typical starting protocol would be to combine the 2-aminopyridine and a base (like pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane, DCM) and cool the mixture to 0 °C in an ice bath. Then, add the morpholine-4-sulfonyl chloride solution dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours. This controlled approach helps manage any initial exotherm and minimizes the formation of kinetic byproducts.[1]

Q2: My yield is very low, even after 24 hours at room temperature. What's the next step?

A: Low yield after an extended period at room temperature points to insufficient reactivity, assuming your starting materials are pure. The next logical step is to moderately increase the reaction temperature.

  • Causality: The activation energy for the desired reaction may not be overcome at ambient temperatures. Increasing thermal energy increases the rate of molecular collisions with sufficient energy to react.

  • Troubleshooting Step: Set up a parallel experiment or re-run the reaction at a moderately elevated temperature, such as 40-50 °C (e.g., in refluxing DCM or in THF at 50 °C). Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC). If the reaction proceeds, you can establish a new standard time and temperature. Be cautious, as higher temperatures can also accelerate side reactions.

Q3: I'm observing a significant, less-polar impurity by TLC. What is it and how do I prevent it?

A: This is a classic sign of disulfonylation, where the nitrogen of the newly formed sulfonamide is further acylated by another molecule of sulfonyl chloride. This is particularly problematic with primary amines.[2]

  • Causality: This side reaction is often favored by higher temperatures, a high local concentration of the sulfonyl chloride, or an insufficient amount of the primary amine.

  • Optimization Strategy:

    • Temperature Control: Run the reaction at 0 °C or even lower (e.g., -10 °C) during the addition of the sulfonyl chloride. Maintain this low temperature for several hours before allowing it to warm to room temperature.

    • Slow Addition: Add the sulfonyl chloride solution very slowly (e.g., over 1-2 hours) using a syringe pump. This keeps its instantaneous concentration low, favoring the primary reaction with the more nucleophilic 2-aminopyridine.

    • Stoichiometry: Ensure you are not using a large excess of the sulfonyl chloride. A starting point of 1.05 to 1.1 equivalents is often sufficient.

Q4: How does reaction time impact purity at different temperatures?

A: Time and temperature are intrinsically linked.

  • At Low Temperatures (0-25 °C): The primary risk of extended reaction time is an incomplete reaction. Side reactions like disulfonylation are slower. You may need a longer time (24-48 hours) to achieve a good yield, but the purity is generally higher.

  • At Elevated Temperatures (40-60 °C): The reaction will be much faster (potentially 2-8 hours). However, running it for too long at high temperatures significantly increases the risk of forming degradation products or the disulfonamide impurity.[3] Therefore, if you choose to heat the reaction, diligent monitoring by TLC or LC-MS is critical to stop the reaction once the 2-aminopyridine is consumed.

Part 3: Optimization & Troubleshooting Workflow

When initial results are suboptimal, a systematic approach is necessary. Below is a workflow for optimizing temperature.

cluster_workflow Temperature Optimization Workflow Start Start: Low Yield or High Impurity Setup Set up 3 Parallel Reactions (Identical Stoichiometry) Start->Setup React_A Reaction A: 0 °C to RT Setup->React_A React_B Reaction B: 40 °C Setup->React_B React_C Reaction C: 60 °C Setup->React_C Monitor Monitor all reactions by TLC (t = 1h, 4h, 8h, 24h) React_A->Monitor React_B->Monitor React_C->Monitor Analyze Analyze TLC Spots: - Starting Material Consumption - Product Formation - Impurity Profile Monitor->Analyze Decision Select Best Condition: (Highest Conversion, Lowest Impurity) Analyze->Decision End Optimal Condition Identified Decision->End

Caption: Workflow for systematic temperature optimization.

Troubleshooting Guide: Data-Driven Decisions

This table summarizes how to interpret the results from the optimization workflow.

Issue ObservedProbable CauseRecommended ActionExpected Outcome
Low Conversion at RT Insufficient activation energy.Adopt the 40 °C condition. Monitor closely to determine the optimal time (e.g., 6 hours).Higher yield with acceptable purity.
High Impurity at 60 °C Side reactions (disulfonylation, degradation) are favored.Discard the 60 °C condition. Focus on the 40 °C or RT conditions.Improved purity profile.
Fast Reaction at 40 °C but with Impurities The temperature is effective but may be too high for clean conversion over time.Reduce the temperature slightly (e.g., to 30-35 °C) or shorten the reaction time at 40 °C.A good balance of reaction rate and high purity.
Clean Reaction at RT but Slow Ideal temperature for selectivity, but impractical timeframe.Allow the reaction to run for a longer period (e.g., 36-48 hours) or add a mild catalyst if applicable.High purity and acceptable yield within a reasonable timeframe.

Part 4: Experimental Protocols

Protocol 1: Baseline Synthesis
  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 2-aminopyridine (1.0 eq) and pyridine (3.0 eq).

  • Add dry dichloromethane (DCM, approx. 0.1 M concentration relative to the aminopyridine).

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve morpholine-4-sulfonyl chloride (1.1 eq) in a minimal amount of dry DCM.

  • Add the sulfonyl chloride solution to the stirred reaction mixture dropwise over 30 minutes.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.

  • Stir for 16-24 hours, monitoring progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Time and Temperature Optimization Study
  • Set up three identical, small-scale reactions as described in Protocol 1 (Steps 1-5).

  • Reaction A: After addition, allow it to warm to room temperature and stir.

  • Reaction B: After addition, place the flask in a pre-heated oil bath at 40 °C.

  • Reaction C: After addition, place the flask in a pre-heated oil bath at 60 °C.

  • At time points T=1h, 2h, 4h, 8h, and 24h, take a small aliquot from each reaction mixture, quench it with a drop of water, and spot it on a TLC plate.

  • Analyze the TLC plates to compare the consumption of 2-aminopyridine, the formation of the desired product, and the appearance of any new impurities across the different conditions.

  • Based on the TLC analysis, select the condition that provides the best conversion with the cleanest profile in the shortest amount of time.

References

  • ResearchGate. Synthesis of 2-aminopyridine substituted benzene sulphonamides. Available at: [Link]

  • Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

  • Google Patents.Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • National Institutes of Health. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(Morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. As a molecule with distinct polar and non-polar regions, its solubility behavior can be complex. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles in your research and development endeavors.

Compound Profile: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound.

PropertyValue/InformationSource
CAS Number 627840-82-8[1]
Molecular Formula C₉H₁₃N₃O₃S[1]
Molecular Weight 243.29 g/mol [1]
Appearance White solid[1]
IUPAC Name 5-(4-morpholinylsulfonyl)-2-pyridinamine[1]
Storage Temperature 0-8 °C[1]

Structural Analysis and Inferred Solubility:

The structure of this compound contains several key functional groups that dictate its solubility:

  • A polar sulfonyl group (-SO₂-) : This group is a strong hydrogen bond acceptor and contributes significantly to the compound's polarity.

  • A morpholine ring : While the ether linkage provides some flexibility, the nitrogen atom can act as a hydrogen bond acceptor, adding to the polar character.

  • A pyridin-2-amine moiety : The pyridine ring is aromatic and can engage in π-π stacking interactions. The amino group is a hydrogen bond donor and acceptor, enhancing polarity.[2]

Given these features, the molecule possesses a high degree of polarity and is expected to be more soluble in polar organic solvents. However, the presence of the pyridine and morpholine rings also introduces some non-polar character, which may lead to solubility in some less polar solvents, particularly those with hydrogen bond accepting capabilities.

Troubleshooting Guide: Tackling Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experiments.

Q1: I am having difficulty dissolving this compound in my desired organic solvent. Where do I start?

A1: The first step is a systematic solvent screening approach. Based on the compound's structure, begin with polar aprotic solvents, followed by polar protic solvents. It is crucial to assess solubility at a small scale before committing a larger amount of your compound.

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a small glass vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for any undissolved solid.

  • If the solid dissolves completely, the solubility is at least 10 mg/mL.

  • If the solid does not dissolve, incrementally add more solvent (e.g., another 100 µL) and repeat the process to determine the approximate solubility.

Q2: Which organic solvents should I prioritize in my screening?

A2: Based on the compound's polar nature, the following solvents are recommended for initial screening. The table below provides an estimated solubility profile. Disclaimer: This is an estimated profile based on chemical principles, as experimental data is not widely available.

Estimated Solubility Profile of this compound

Solvent CategorySolventExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)HighExcellent hydrogen bond acceptor, highly polar.
Dimethylformamide (DMF)HighStrong hydrogen bond acceptor, highly polar.
Acetonitrile (ACN)ModeratePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Polar Protic MethanolModerate to LowCan act as both a hydrogen bond donor and acceptor.
EthanolLowLess polar than methanol.
Chlorinated Dichloromethane (DCM)Low to Very LowModerately polar, but lacks strong hydrogen bonding capabilities.
Ethers Tetrahydrofuran (THF)Low to Very LowModerate polarity, can act as a hydrogen bond acceptor.
Non-Polar TolueneVery LowLacks polarity and hydrogen bonding capabilities.
HexanesInsolubleNon-polar.
Q3: I've tried the recommended polar solvents, but the solubility is still insufficient for my needs. What are my next steps?

A3: If single-solvent systems are not effective, you can explore several techniques to enhance solubility. The choice of method will depend on the requirements of your downstream application.

Troubleshooting Workflow for Enhancing Solubility

solubility_workflow start Initial Dissolution Attempt Fails cosolvency Try Co-solvent Systems start->cosolvency heating Apply Gentle Heating start->heating sonication Utilize Sonication start->sonication cosolvency->heating If solubility improves but is insufficient success Solubility Achieved cosolvency->success If successful ph_mod pH Modification (in aqueous-organic mixtures) heating->ph_mod If still insufficient heating->success If successful ph_mod->success If successful fail Consult Further (e.g., formulation strategies) ph_mod->fail If all else fails sonication->cosolvency If still insufficient sonication->success If successful

Caption: A decision-making workflow for troubleshooting solubility issues.

1. Co-solvent Systems:

The use of a co-solvent can disrupt the crystal lattice of the compound and improve solvation.[3] A good starting point is to use a highly polar solvent in which the compound has some solubility (e.g., DMSO or DMF) and titrate in a less polar co-solvent that is miscible with the first solvent and compatible with your experiment.

Experimental Protocol: Co-solvent Screening

  • Dissolve this compound in a minimal amount of a "good" solvent (e.g., DMSO).

  • Gradually add a "poor" but miscible co-solvent (e.g., methanol or acetonitrile) while observing for any precipitation.

  • This can help identify a binary solvent system that provides the desired concentration without precipitation.

2. Temperature Adjustment:

Solubility is often temperature-dependent. Gentle heating can provide the energy needed to overcome the crystal lattice energy.

Protocol for Temperature-Assisted Dissolution:

  • Prepare a suspension of the compound in the desired solvent.

  • Gently warm the mixture in a water bath (e.g., to 40-50 °C) with constant stirring.

  • Do not overheat, as this could lead to degradation of the compound.

  • Once dissolved, allow the solution to slowly cool to room temperature. Be vigilant for any signs of precipitation as it cools. A supersaturated solution may be formed, which could be stable for a period of time.

3. pH Modification:

The pyridin-2-amine moiety has a basic nitrogen atom. In a protic solvent system (e.g., a mixture of an organic solvent and water), adjusting the pH to be more acidic could protonate this nitrogen, forming a salt that may have significantly higher solubility.

  • Caution: This is only applicable if your experimental conditions can tolerate an acidic environment and the presence of water.

Frequently Asked Questions (FAQs)

Q: Is this compound stable in DMSO over time?

A: While DMSO is an excellent solvent for many compounds, long-term storage in DMSO at room temperature is generally not recommended due to potential degradation. For long-term storage, it is best to store the compound as a solid at the recommended temperature (0-8 °C) and prepare fresh solutions as needed. If a stock solution must be stored, it should be aliquoted and frozen at -20 °C or -80 °C.

Q: I observed that my compound dissolved upon heating but crashed out of solution upon cooling. What should I do?

A: This indicates that you have created a supersaturated solution. If the final concentration is critical and must be maintained at room temperature, you will need to find a different solvent system. However, if the solution is for immediate use in a reaction that is performed at an elevated temperature, this may be acceptable.

Q: Can I use sonication to aid dissolution?

A: Yes, sonication is a useful technique to break up solid aggregates and accelerate the dissolution process.[4] It provides localized energy to the solution.

Experimental Protocol: Sonication-Assisted Dissolution

  • Prepare a suspension of the compound in the desired solvent.

  • Place the vial in a sonication bath.

  • Sonicate for 5-10 minute intervals, checking for dissolution after each interval.

  • Monitor the temperature of the bath, as prolonged sonication can cause heating.

References

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 138-146. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(9), 2795-2805. Available from: [Link]

  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Pharmapproach. (2012). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Aminopyridine. Retrieved from [Link]

Sources

Technical Support Center: Stability of the Morpholinosulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the morpholinosulfonyl group. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this functional group in their synthetic endeavors. The morpholinosulfonyl moiety, a specific type of sulfonamide, is frequently incorporated into molecules to enhance physicochemical properties or to act as a stable pharmacophore.[1][2] However, understanding its stability profile under diverse reaction conditions is critical to prevent unexpected cleavage or side reactions.

This center provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

General Stability Profile

The sulfonamide bond is renowned for its high chemical stability, which is a primary reason for its prevalence in pharmaceuticals.[3][4] The morpholinosulfonyl group generally inherits this robustness. It is significantly more stable than carbamates or simple amides to a wide range of synthetic conditions. The core stability stems from the strong sulfur-nitrogen (S-N) bond. However, its stability is not absolute and can be compromised under specific, often forcing, conditions.

Below is a summary table outlining the general stability of the morpholinosulfonyl group.

Condition Type Reagents/Environment Stability Notes
Acidic Dilute aqueous acids (e.g., 1M HCl), TFAGenerally StableProlonged heating or use of superacids can lead to cleavage.
Basic Aqueous bases (e.g., NaOH, K₂CO₃), AminesHighly StableGenerally inert to hydrolytic cleavage under basic conditions.
Reductive NaBH₄, H₂/Pd-CHighly StableStandard catalytic hydrogenation and borohydride reductions are well-tolerated.
Reductive (Harsh) LiAlH₄, SmI₂, Mg/MeOHPotentially LabileStrong reducing agents can cleave the S-N bond.[5][6]
Oxidative m-CPBA, H₂O₂Highly StableThe sulfur atom is already in its highest oxidation state (VI).
Organometallic Grignard reagents, OrganolithiumsGenerally StableThe sulfonamide is typically non-reactive towards these nucleophiles.[7]
Palladium Catalysis Suzuki, Heck, Buchwald-Hartwig conditionsGenerally StableThe group is a common spectator in Pd-catalyzed cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific problems and questions in a practical, Q&A format.

Acidic Conditions

Q1: My morpholinosulfonyl group was unexpectedly cleaved during a Boc-deprotection using 4M HCl in Dioxane. What happened and how can I avoid it?

A1: While generally stable to acids like trifluoroacetic acid (TFA) used for Boc deprotection, prolonged exposure to strong mineral acids, especially at elevated temperatures, can induce hydrolytic cleavage of the S-N bond.[8][9] Dioxane can form peroxides which might also contribute to degradation under harsh conditions.

Causality: The reaction is initiated by the protonation of the sulfonamide nitrogen, which weakens the S-N bond and makes it susceptible to nucleophilic attack by water or the chloride ion.[6]

Solution & Protocol Validation:

  • Milder Conditions: Switch to a milder deprotection protocol. Using neat TFA at 0 °C to room temperature for 1-2 hours is often sufficient to remove a Boc group while leaving the morpholinosulfonyl group intact.

  • Temperature Control: If you must use HCl/Dioxane, perform the reaction strictly at 0 °C and monitor carefully by TLC or LC-MS to minimize reaction time.

  • Alternative Acids: Consider using other acids like formic acid or p-toluenesulfonic acid under controlled conditions.

Self-Validating Protocol: Protocol for Selective Boc-Deprotection

  • Dissolve the substrate (1.0 equiv) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Purify the resulting amine salt or neutralize carefully with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

  • Validation: Confirm the structure of the product by ¹H NMR and verify the mass by HRMS to ensure the morpholinosulfonyl group has remained.

Q2: I am trying to perform a reaction in concentrated sulfuric acid. Will the morpholinosulfonyl group survive?

A2: It is highly unlikely. Concentrated superacids like H₂SO₄ or trifluoromethanesulfonic acid (TfOH) are known to cleave sulfonamides, particularly N-arylsulfonamides.[6] While aliphatic sulfonamides are more robust, using a strong acid as the solvent is considered a harsh condition that will likely lead to decomposition.

Troubleshooting Workflow: Acid Stability

Caption: Decision workflow for acidic reaction conditions.

Basic and Nucleophilic Conditions

Q3: Can I use sodium hydroxide for a saponification reaction on an ester in my molecule?

A3: Yes. The morpholinosulfonyl group is exceptionally stable under basic conditions. Standard hydrolytic conditions, such as NaOH or LiOH in a mixture of THF/water or MeOH/water, will readily cleave an ester without affecting the sulfonamide. It is also stable to amine bases like piperidine or triethylamine.[10]

Q4: I want to use a thiol nucleophile to deprotect a nitrobenzenesulfonamide (Ns) group. Will my morpholinosulfonyl group be affected?

A4: No. The conditions used for the Fukuyama deprotection of a nosyl group (e.g., thiophenol and K₂CO₃ in DMF) are mild and specific to the electron-deficient nosyl group.[5] The morpholinosulfonyl group lacks the nitro-group activation and will remain completely intact, demonstrating excellent orthogonality.

Reductive Conditions

Q5: My reaction involves a reduction step with Lithium Aluminum Hydride (LiAlH₄). Is this compatible with the morpholinosulfonyl group?

A5: This is a high-risk reaction. While standard catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) reductions are safe, more potent hydride reagents like LiAlH₄ can cleave the S-N bond of sulfonamides to furnish the corresponding amine.[11]

Recommendation:

  • Test on a Model System: If possible, test the LiAlH₄ reduction on a simpler substrate containing the morpholinosulfonyl group to determine its stability under your specific reaction conditions (solvent, temperature, time).

  • Alternative Reagents: Explore alternative, milder reducing agents that can achieve the desired transformation without cleaving the sulfonamide. The choice of reagent will depend on the functional group you are trying to reduce.

Q6: Are reductive cleavage methods available if I want to remove the morpholinosulfonyl group?

A6: Yes, although sulfonamides are generally considered stable, specific methods for their reductive cleavage exist. These are typically harsh and not commonly used for routine deprotection unless other groups are very robust. Conditions like dissolving metal reductions (e.g., sodium in liquid ammonia) or samarium(II) iodide (SmI₂) have been reported for sulfonamide cleavage.[6] More recently, methods using magnesium in methanol with sonication have also proven effective for cleaving robust sulfonamides.[6]

Organometallic and Catalytic Conditions

Q7: Is the morpholinosulfonyl group stable to Grignard or organolithium reagents?

A7: Yes, generally it is very stable. The sulfonamide group is non-electrophilic and the protons on the alpha-carbons of the morpholine ring are not acidic enough to be deprotonated by common organometallic reagents. This makes it a reliable functional group to have present during reactions involving these powerful nucleophiles.[7]

Q8: Can I perform a Suzuki or Buchwald-Hartwig cross-coupling reaction on a molecule containing a morpholinosulfonyl group?

A8: Absolutely. The morpholinosulfonyl group is a robust spectator in palladium-catalyzed cross-coupling reactions. It is electronically and sterically non-interfering and will withstand the typical conditions (Pd catalyst, phosphine ligand, base like K₂CO₃ or Cs₂CO₃, and elevated temperatures) used in these transformations.

Experimental Workflow: Suzuki Coupling Validation

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-(Morpholinosulfonyl)pyridin-2-amine in transition metal-catalyzed cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the unique challenges and opportunities presented by this substrate.

Understanding the Substrate: A Duality of Reactivity

This compound is a unique heterocyclic building block. Its reactivity in cross-coupling is governed by two opposing features:

  • The "2-Pyridyl Problem": The nitrogen lone pair of the pyridine ring and the adjacent primary amine can act as a bidentate chelate, strongly coordinating to the palladium center. This can sequester the active catalyst, leading to inhibition or complete deactivation—a well-documented challenge in pyridine chemistry.[1][2][3][4]

  • Electronic Activation: The potent electron-withdrawing morpholinosulfonyl group at the 5-position renders the pyridine ring electron-deficient. This generally accelerates the rate-limiting oxidative addition step in many catalytic cycles.

Successful catalyst selection hinges on overcoming the chelation problem while leveraging the electronic activation. This typically requires the use of specific, sterically demanding ligands that favor the desired catalytic cycle over catalyst inhibition.

Frequently Asked Questions (FAQs)

FAQ 1: Which catalyst system should I start with for a Suzuki-Miyaura coupling?

For C-C bond formation via Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid, the primary challenge is preventing catalyst inhibition by the 2-amino-pyridine moiety.

Recommended Starting Point: A combination of a palladium(II) precatalyst and a bulky, electron-rich biaryl phosphine ligand is the most robust choice.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or a precatalyst like XPhos Pd G3Pd(OAc)₂ is a common, cost-effective source. Precatalysts offer improved air stability and generate the active Pd(0) species more reliably.
Ligand XPhos , SPhos , or RuPhos These Buchwald ligands possess the necessary steric bulk to discourage chelation by the substrate and promote rapid reductive elimination, which is often the turnover-limiting step.[1][5][6]
Base K₃PO₄ or K₂CO₃A moderately weak inorganic base is ideal to prevent hydrolysis of the boronic acid (protodeboronation) and is compatible with a wide range of functional groups.[7][8][9]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio)A polar aprotic solvent with a small amount of water is standard for Suzuki couplings to help dissolve the inorganic base.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially with potentially challenging substrates.

A systematic study on the Suzuki coupling of the analogous 5-bromo-2-methylpyridin-3-amine showed that Pd(PPh₃)₄ with K₃PO₄ in dioxane/water gives good to excellent yields, providing a reliable starting point.[10]

FAQ 2: I am attempting a Buchwald-Hartwig amination to couple a secondary amine. What is the best catalyst system?

For C-N bond formation, a strong, non-nucleophilic base is required to deprotonate the incoming amine. The ligand choice remains critical.

Recommended Starting Point: The use of specialized precatalysts designed for C-N coupling is highly advised.

ComponentRecommendationRationale
Palladium Source RuPhos Pd G3 or BrettPhos Pd G3These precatalysts are exceptionally effective for coupling primary and secondary amines, respectively, with halo-2-aminopyridines.[1][11]
Ligand RuPhos (for secondary amines), BrettPhos (for primary amines)These ligands have demonstrated outstanding performance for C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[1][11]
Base LiHMDS or NaOtBuA strong, sterically hindered base is necessary for efficient deprotonation of the amine nucleophile without competing in the reaction. LiHMDS has been shown to be optimal in similar systems.[1][11]
Solvent Toluene or THFAnhydrous, degassed aprotic solvents are standard for Buchwald-Hartwig aminations.[5]
Temperature 80-110 °CAs with Suzuki couplings, elevated temperatures are typically required.

The development of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, but success relies heavily on the correct combination of a bulky ligand and a strong base.[12][13][14]

FAQ 3: Can I perform a Sonogashira or Heck coupling with this substrate?

Yes, these reactions are feasible, but catalyst and condition selection must account for the substrate's properties.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with the aryl halide.[15][16] A standard system of Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or piperidine) is a good starting point.[16][17] Given the potential for catalyst inhibition, using a more robust ligand like XPhos or moving to copper-free conditions may be necessary if initial attempts fail.

  • Heck Coupling: The Heck reaction couples the substrate with an alkene.[18] A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand if needed. A base such as Et₃N or K₂CO₃ is required.[18] The regioselectivity of the alkene addition will be a key parameter to optimize.

Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This guide addresses the most common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Catalyst Poisoning: The 2-aminopyridine moiety is inhibiting the Pd catalyst.[3][19] 2. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is degrading. 3. Poor Reagent Quality: Water or oxygen in the reaction; impure starting materials.1. Change Ligand: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). Increase ligand-to-palladium ratio (e.g., 2:1 to 4:1). 2. Use a Precatalyst: Employ a well-defined precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active catalyst.[20] 3. Ensure Inert Conditions: Rigorously degas solvents and use a glovebox or proper Schlenk technique. Purify starting materials.[19]
Formation of Homocoupled Side Product (Suzuki) 1. High Catalyst Loading: Excess Pd(0) can promote boronic acid homocoupling. 2. Rapid Transmetalation: The boronic acid is reacting with itself faster than with the substrate complex.1. Lower Catalyst Loading: Reduce the mol% of the palladium source. 2. Slow Addition: Add the boronic acid solution slowly via syringe pump to maintain a low concentration.[21]
Protodeborylation (Suzuki) 1. Presence of Water: Water can hydrolyze the C-B bond. 2. Inappropriate Base: Some bases can accelerate the decomposition of the boronic acid.1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[21] 2. Screen Bases: Switch to a different base (e.g., from K₂CO₃ to CsF or K₃PO₄).
Hydrodehalogenation (Aryl Halide is Reduced) 1. Hydrogen Source: Moisture or impurities in the amine/base can act as a proton source. 2. β-Hydride Elimination: A potential side reaction pathway in the catalytic cycle.1. Dry Reagents: Ensure all reagents are anhydrous.[3] 2. Optimize Ligand/Base: This side reaction is highly dependent on the catalyst system. Screening different ligands and bases is the most effective strategy.

Visualizing the Process

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common cross-coupling issues.

G Start Low / No Yield Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Initial Check Screen_Ligand Screen Bulky Phosphine Ligands (XPhos, RuPhos, etc.) Check_Reagents->Screen_Ligand If reagents are pure Screen_Base Screen Bases (e.g., K₃PO₄ vs. LiHMDS) Screen_Ligand->Screen_Base If yield still low Screen_Solvent Screen Solvents (Toluene vs. Dioxane) Screen_Base->Screen_Solvent If side reactions persist Optimize_Temp Optimize Temperature & Reaction Time Screen_Solvent->Optimize_Temp Fine-tuning Success Reaction Optimized Optimize_Temp->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

The Challenge: Catalyst Inhibition

The diagram below illustrates the key challenge: the competition between the desired catalytic cycle and catalyst inhibition by the 2-aminopyridine substrate.

G cluster_cycle Desired Catalytic Cycle cluster_trap Inhibition Pathway Pd0 Active Pd(0)L (Bulky Ligand) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive_Complex Inactive Chelate Complex Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) OxAdd->Transmetalation R-B(OH)₂ or R₂NH RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-R Substrate 5-(Morpholinosulfonyl) pyridin-2-amine Substrate->OxAdd Productive Path Substrate->Inactive_Complex Inhibitory Path

Caption: Competing pathways for the active palladium catalyst.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk tube, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Solvent Addition: Seal the tube with a septum, evacuate, and backfill with argon (repeat this cycle three times). Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][22]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the base (e.g., LiHMDS, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound halide (1.0 equiv.) and anhydrous, degassed toluene.

  • Nucleophile Addition: Add the secondary amine (1.2-1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol. Note: The workup may require an aqueous quench with NH₄Cl solution if a strong base like LiHMDS is used.[1][5]

References

  • D. S. Surry and S. L. Buchwald, "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines," Angewandte Chemie International Edition, 2011. [Link]

  • MDPI, "Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review," MDPI, 2022. [Link]

  • ACS Publications, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2005. [Link]

  • PMC, "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," PMC, 2021. [Link]

  • ACS Publications, "Cross-Coupling Reactions," The Journal of Organic Chemistry, 2012. [Link]

  • ACS Publications, "Mechanistic Studies of the Suzuki Cross-Coupling Reaction," The Journal of Organic Chemistry. [Link]

  • CoLab, "Mechanistic Studies of the Suzuki Cross-Coupling Reaction," CoLab.
  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [Link]

  • MDPI, "Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib," MDPI, 2021. [Link]

  • Canadian Science Publishing, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Science Publishing, 2021. [Link]

  • MDPI, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles," MDPI. [Link]

  • PMC, "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," PMC, 2017. [Link]

  • SpringerLink, "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines," SpringerLink, 2025. [Link]

  • PubMed Central, "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling," PubMed Central, 2021. [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Link]

  • YouTube, "Heck reaction," YouTube, 2015. [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia. [Link]

  • MDPI, "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst," MDPI. [Link]

  • MDPI, "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," MDPI, 2022. [Link]

  • PMC, "Palladium-Catalyzed Reductive Heck Coupling of Alkenes," PMC, 2018. [Link]

  • PubMed, "Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines," PubMed, 2011. [Link]

  • SpringerLink, "Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction," SpringerLink. [Link]

  • MDPI, "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry," MDPI. [Link]

  • PMC, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," PMC, 2020. [Link]

  • YouTube, "Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem," YouTube, 2025. [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Link]

  • MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," MDPI, 2017. [Link]

  • ACS Publications, "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates," ACS Medicinal Chemistry Letters, 2025. [Link]

  • NIH, "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst," NIH. [Link]

  • ResearchGate, "(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," ResearchGate, 2017. [Link]

  • SpringerLink, "Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study," SpringerLink, 2021. [Link]

  • Semantic Scholar, "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Semantic Scholar, 2017. [Link]

  • ScienceDirect, "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," ScienceDirect. [Link]

  • Royal Society of Chemistry, "Recent advances in Sonogashira reactions," Chemical Society Reviews, 2011. [Link]

  • MDPI, "Recent Progress on the Synthesis of Bipyridine Derivatives," MDPI. [Link]

Sources

Technical Support Center: Purification of Morpholinosulfonyl Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges of a Privileged Scaffold

The morpholinosulfonyl pyridine scaffold is a key pharmacophore in modern drug discovery, combining the hydrogen bond accepting capabilities of the morpholine and sulfonyl groups with the aromatic, often basic, pyridine core. While synthetically accessible, the purification of these compounds presents a unique set of challenges that can impede research and development timelines. The combination of a basic nitrogen center, high polarity, and potential for multiple interaction modes often leads to difficulties in standard purification techniques like silica gel chromatography and crystallization.

This guide is designed to serve as a technical support resource for researchers at the bench. It moves beyond generic protocols to address the specific, nuanced issues encountered with this class of molecules. Here, we provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed workflows to help you systematically overcome purification bottlenecks and achieve the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholinosulfonyl pyridine compound showing severe peak tailing and poor recovery on my standard silica gel or C18 column?

This is the most common issue faced when purifying pyridine derivatives. The primary cause is the strong interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups present on the surface of silica-based stationary phases.[1] This secondary interaction leads to a non-ideal chromatographic process, resulting in broad, tailing peaks. Low recovery can occur if these interactions are irreversible or if the compound degrades on the acidic silica surface.[1]

Q2: I'm struggling to find a good solvent for crystallization. The compound is poorly soluble in common non-polar solvents but too soluble in polar ones. What's a good strategy?

The high polarity imparted by the morpholine and sulfonyl groups, combined with the rigid pyridine core, often leads to this solubility profile. A single-solvent recrystallization is frequently challenging. The most effective strategies are typically:

  • Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a strong, polar solvent (like DMF, DMSO, or hot methanol/ethanol) and then slowly add a non-polar "anti-solvent" (like water, hexanes, or ethyl acetate) until turbidity is observed, promoting crystal formation.[2]

  • Solvent Layering: A variation where the anti-solvent is carefully layered on top of a solution of the compound, allowing for slow diffusion and the growth of high-quality crystals at the interface.[3]

Q3: What are the most likely impurities I should be looking for in my crude product?

The impurity profile depends heavily on the synthetic route, but common impurities for a compound made from a sulfonyl chloride and morpholine include:

  • Starting Materials: Unreacted morpholine or the pyridine sulfonyl chloride.

  • Hydrolysis Products: Pyridine sulfonic acid, formed from the hydrolysis of the reactive sulfonyl chloride.

  • Reagents: Excess base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), used in the coupling reaction.[4]

  • Side Products: Isomeric products if the sulfonylation was not perfectly regioselective.[5]

Q4: How can I reliably assess the purity of my final compound?

A multi-technique approach is essential for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity as a percentage of the main peak area relative to the total peak area.[6] A well-developed method can separate the main component from its impurities, allowing for accurate quantification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present at levels typically above 1-2%. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment against a certified internal standard.[8]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable for identifying the molecular weights of unknown impurity peaks, providing clues to their structure.[7]

Troubleshooting Guide 1: Chromatographic Purification

Issue: Severe Peak Tailing in Reversed-Phase (RP-HPLC)

Q: I'm using a standard C18 column with a methanol/water gradient, but my peak looks more like a shark fin than a Gaussian curve. What's causing this and how do I fix it?

A: As mentioned in the FAQ, this is a classic sign of secondary interactions between the basic pyridine nitrogen and acidic silanols on the silica backbone of the column.[1] This leads to multiple retention mechanisms and results in significant peak tailing.

G cluster_ph pH Adjustment cluster_comp Competing Base cluster_col Column Change start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust First Step add_comp Add Competing Base ph_adjust->add_comp If tailing persists good_peak Symmetrical Peak Achieved ph_adjust->good_peak Success ph_details Lower pH to 2.5-3.0 with 0.1% TFA or Formic Acid. This protonates silanols, minimizing interaction. ph_adjust->ph_details change_col Change Column Chemistry add_comp->change_col If tailing persists add_comp->good_peak Success comp_details Add 0.1% Triethylamine (TEA) to the mobile phase. TEA preferentially interacts with active silanol sites. add_comp->comp_details change_col->good_peak Success col_details Switch to a modern, end-capped column with low silanol activity. Consider a pH-stable column (e.g., hybrid or polymer-based) for use at high pH (>8) where pyridine is neutral. change_col->col_details

Caption: Decision tree for troubleshooting peak tailing.

  • Mobile Phase pH Adjustment: The first and simplest approach is to modify the mobile phase. Lower the pH to around 2.5-3.0 by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the residual silanol groups, effectively neutralizing their negative charge and minimizing their ability to interact with the protonated basic pyridine analyte.[1]

  • Use of Mobile Phase Additives: If lowering the pH is insufficient or undesirable, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% or ~10 mM).[1] The competing base will preferentially occupy the active silanol sites, shielding them from your compound.[1]

  • Change Stationary Phase: If mobile phase modifications fail, the column itself is the issue. Switch to a column specifically designed for analyzing basic compounds. Look for columns marketed as "high-purity silica," "end-capped," or "base-deactivated." Alternatively, a phenyl or polar-embedded phase can offer different selectivity and reduce silanol interactions.[1]

Issue: Low Recovery or On-Column Degradation

Q: My crude NMR looks clean, but after my purification run (flash or HPLC), my total yield is very low and I see new impurity peaks. What is happening?

A: This suggests your compound is not stable to the stationary phase. The acidic nature of standard silica gel can sometimes catalyze the hydrolysis of the sulfonamide bond or other sensitive functional groups.

This simple test can quickly determine if your compound is degrading on the stationary phase.[1]

  • Spotting: Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: All spots will align on a 45-degree diagonal line from the origin.

    • Unstable Compound: New spots will appear off the diagonal. These represent degradation products formed during the first development while the compound was in contact with the silica.

If degradation is confirmed, switch to a less acidic stationary phase such as neutral alumina or a deactivated silica for flash chromatography.[1] For HPLC, consider the column chemistries mentioned previously.

Troubleshooting Guide 2: Crystallization & Solid-State Issues

Issue: My Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my compound and am trying to crystallize it, but it separates as a thick, sticky oil instead of a solid. How do I fix this?

A: "Oiling out" is a common problem, especially with polar molecules. It happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of a potential solvate, causing the compound to phase-separate as a liquid rather than nucleating into an ordered crystal lattice.[2]

  • Reduce the Rate of Supersaturation: Slow down the process. If using anti-solvent addition, add it much more slowly, perhaps with a syringe pump. If using slow cooling, insulate the flask to ensure the temperature drops gradually over several hours.[2]

  • Lower the Concentration: Your solution may be too concentrated. Dilute the solution with more of the "good" solvent before attempting to crystallize again.[2]

  • Scratching & Seeding: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface to create nucleation sites.[2] If you have even a tiny amount of crystalline material from a previous attempt, use it as a seed crystal.[3]

Issue: My Final Product is Amorphous or Poorly Defined

Q: I managed to get a solid, but it's an amorphous powder, not the crystalline material I need for X-ray analysis or to meet specifications. What can I do?

A: Amorphous material results from rapid precipitation or crashing out of solution, which doesn't allow time for an ordered crystal lattice to form. The goal is to find conditions that favor slow, controlled crystal growth.

G cluster_evap Slow Evaporation cluster_layer Solvent Layering cluster_thermal Thermal Gradient start Amorphous Solid Obtained slow_evap Slow Evaporation start->slow_evap solvent_layer Solvent Layering (Vapor Diffusion) start->solvent_layer thermal Thermal Gradient (Convection) start->thermal crystals Crystalline Solid slow_evap->crystals evap_details Dissolve in a relatively volatile solvent (e.g., DCM/MeOH). Loosely cap the vial and leave undisturbed for days/weeks. slow_evap->evap_details solvent_layer->crystals layer_details Dissolve compound in a dense, 'good' solvent (e.g., DCM). Carefully layer a less dense, 'poor' solvent (e.g., Hexane) on top. Crystals form at the interface. solvent_layer->layer_details thermal->crystals thermal_details For poorly soluble compounds. Place solid in the bottom of a sealed tube with solvent. Heat the bottom to dissolve, while keeping the top cool. Crystals form in the cooler region. thermal->thermal_details

Caption: Methodologies for promoting crystalline growth.

Data & Protocols

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common UseNotes
Hexane 0.169Anti-solvent, Normal Phase EluentGood for precipitating polar compounds.
Ethyl Acetate 4.477Chromatography, Extraction, Anti-solventMid-polarity, versatile.
Dichloromethane 3.140Chromatography, Extraction, Good SolventDissolves a wide range of compounds.
Acetone 5.156Crystallization, WashingPolar aprotic, highly miscible with water.
Acetonitrile 5.882RP-HPLC Mobile PhaseCommon organic modifier in reversed-phase.
Isopropanol 3.982CrystallizationCan help break up oils.
Methanol 5.165RP-HPLC, Crystallization, Good SolventStrong polar protic solvent.
Water 10.2100RP-HPLC, Anti-solventUse of buffers is critical for pH control.[1]
DMSO 7.2189Good Solvent (Crystallization)High boiling point, difficult to remove.[2]
Table 2: Common Impurities & Analytical Signatures
ImpurityOriginTypical ¹H NMR SignalMS SignalRemoval Strategy
Triethylamine (TEA) Base from reaction~1.2 ppm (triplet), ~2.8 ppm (quartet)[M+H]⁺ = 102Aqueous wash with dilute acid (e.g., 1M HCl), co-evaporation with toluene.
Pyridine Sulfonic Acid Hydrolysis of sulfonyl chlorideAromatic signals, broad -OH[M-H]⁻Aqueous wash with dilute base (e.g., sat. NaHCO₃), chromatography.
Morpholine Starting material~2.8 ppm (triplet), ~3.7 ppm (triplet)[M+H]⁺ = 88Aqueous wash, chromatography.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem.
  • Overcoming challenges in the purification of pyridine compounds. (n.d.). BenchChem.
  • Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (n.d.). BenchChem.
  • Guide for crystallization. (n.d.).
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). American Chemical Society.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). (n.d.). BenchChem.
  • Technical Support Center: Crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine. (n.d.). BenchChem.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). MDPI.
  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. (n.d.). BenchChem.
  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. (2021). PubMed.

Sources

Technical Support Center: Navigating the Reactivity of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(Morpholinosulfonyl)pyridin-2-amine. This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and overcome common challenges associated with the reactive 2-amino group of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side-product formation, and ensure the success of your synthetic campaigns.

Section 1: Understanding the Core Reactivity of this compound

A thorough understanding of the molecule's electronic and structural properties is the first step toward troubleshooting and preventing unwanted side reactions.

FAQ 1: What are the primary reactive sites on this molecule and how does the morpholinosulfonyl group influence them?

This compound possesses two key sites of reactivity stemming from its nitrogen atoms:

  • The Exocyclic 2-Amino Group (-NH₂): This is the primary nucleophilic center of the molecule. It will readily participate in reactions with a wide range of electrophiles, including acylating agents, alkylating agents, and as the nucleophilic partner in cross-coupling reactions.

  • The Endocyclic Pyridine Ring Nitrogen: This nitrogen is basic and can act as a Lewis base. Its primary role in side reactions is often through coordination with metal catalysts or protonation under acidic conditions.

The morpholinosulfonyl group at the 5-position is a strong electron-withdrawing group. This has a significant deactivating effect on the pyridine ring, which in turn reduces the basicity and nucleophilicity of both the ring nitrogen and, to a lesser extent, the exocyclic 2-amino group compared to unsubstituted 2-aminopyridine. While the 2-amino group remains the most nucleophilic site, this electronic modulation is a critical factor to consider when designing reaction conditions. Due to the presence of the pyridyl directing group, molecules like N-aryl-2-aminopyridines can readily form stable complexes with metals, which is a key factor in many cyclization and functionalization reactions.[1][2]

Caption: Reactivity map of this compound.

Section 2: Troubleshooting Common Side Reactions

Proactively addressing potential side reactions is key to achieving high yields and purity. This section covers the most frequently encountered issues.

FAQ 2: I'm observing diacylation of the 2-amino group. How can I favor selective monoacylation?

N,N-diacylation is a common side reaction, particularly with highly reactive acylating agents (e.g., acid chlorides).[3] The initial N-monoacylated product is an amide, and the remaining N-H proton is significantly more acidic than the starting amine protons. In the presence of a sufficiently strong base, this amide can be deprotonated to form an anion, which then attacks a second molecule of the electrophile.

Troubleshooting Strategy:

  • Choice of Base: This is the most critical parameter. Strong, non-nucleophilic bases like triethylamine (Et₃N) or DIPEA can readily deprotonate the mono-acylated intermediate, promoting diacylation.[3] Switching to a weaker base, such as pyridine, often provides only the desired monoacyl derivative because it is not strong enough to abstract the more acidic amide proton.[3]

  • Stoichiometry and Order of Addition: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. More importantly, consider reverse addition: add the acylating agent slowly to a solution of the aminopyridine and base. This maintains a low instantaneous concentration of the electrophile, disfavoring the second addition.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation, which typically has a higher activation energy.

Table 1: Influence of Base on Acylation Selectivity

Base pKa (Conjugate Acid) Typical Outcome Rationale
Pyridine ~5.2 Monoacylation Favored Insufficiently basic to deprotonate the N-monoacylated amide intermediate.[3]
Triethylamine (Et₃N) ~10.7 Mixture or Diacylation Strong enough to deprotonate the amide, leading to the undesired side product.[3]

| DMAP (cat.) | ~9.7 | Monoacylation (Catalytic) | Used as a nucleophilic catalyst, not as the primary base, often alongside a weaker base. |

FAQ 3: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is giving low yield or failing. What are the likely causes?

The 2-aminopyridine moiety presents unique challenges in metal-catalyzed reactions. Failure is often due to catalyst inhibition or decomposition rather than a lack of inherent reactivity.

Potential Issues & Solutions:

  • Catalyst Inhibition via Chelation: The 2-aminopyridine structure can act as a bidentate ligand, coordinating to the palladium center through both the exocyclic amino group and the endocyclic ring nitrogen. This can form a stable, inactive palladacycle that halts the catalytic cycle.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos and BrettPhos , often available as pre-catalysts, have proven highly effective for C-N cross-coupling reactions of unprotected 3-halo-2-aminopyridines.[4][5] Their steric bulk disfavors the formation of inactive chelates.

  • Incorrect Base: The choice of base is critical. Strong, sterically hindered bases are often required.

    • Solution: Lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to be an effective base for these couplings, outperforming more common bases like NaOtBu or K₂CO₃ in many cases.[4]

  • Homocoupling: It is possible for the 2-aminopyridine to act as the nucleophile in a competitive self-coupling reaction.

    • Solution: This issue is often suppressed by using the optimized ligand and base combinations mentioned above, which favor the desired intermolecular coupling pathway.[4]

start Low Yield in Pd Cross-Coupling? q1 Is the catalyst system optimized for 2-aminopyridines? start->q1 q2 Is the base appropriate? q1->q2 Yes a1 ACTION: Switch to bulky phosphine ligands (e.g., RuPhos, BrettPhos). Use pre-catalysts for reliability. q1->a1 No q3 Considered catalyst chelation/inhibition? q2->q3 Yes a2 ACTION: Use a strong, hindered base like LiHMDS instead of carbonates or alkoxides. q2->a2 No a3 DIAGNOSIS: Likely formation of an inactive bidentate Pd-complex. Bulky ligands prevent this. q3->a3

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Section 3: Proactive Strategy: Amino Group Protection

When optimizing conditions is insufficient, temporarily masking the amino group's reactivity is the most robust strategy.[6][7]

FAQ 4: When is it essential to use a protecting group?

You should strongly consider protection under the following circumstances:

  • Harsh Reaction Conditions: When subsequent steps involve strong acids, strong bases, or potent oxidants/reductants that would be incompatible with the free amine.

  • Multiple Nucleophilic Sites: If another nucleophile is present in the molecule that you wish to react selectively.

  • Preventing Polymerization: In reactions where the aminopyridine could potentially react with itself or the desired product.

  • Improving Solubility: Some protecting groups can significantly alter the solubility profile of the substrate, which can be advantageous for chromatography or reaction setup.

FAQ 5: Which protecting group is best for this compound?

The ideal protecting group is stable to your reaction conditions but can be removed cleanly and selectively without affecting the rest of the molecule.[8] This principle of selective removal is known as orthogonality .[9][10]

Table 2: Comparative Analysis of Common Amine Protecting Groups

Protecting Group Protection Reagent & Conditions Stability Deprotection Conditions Key Advantages / Disadvantages
Boc (tert-Butoxycarbonyl) (Boc)₂O, TEA, DMAP (cat.), in DCM or THF[11] Stable to base, hydrogenolysis, and mild nucleophiles. Strong Acid: TFA in DCM; HCl in Dioxane. Pro: Very common, high yielding, easy removal. Con: Not stable to acidic conditions.
Cbz (Carboxybenzyl) Cbz-Cl, Base (e.g., NaHCO₃), in THF/H₂O. Stable to acid and base. Hydrogenolysis: H₂, Pd/C. Pro: Orthogonal to Boc. Stable to many conditions. Con: Requires hydrogenation setup; not compatible with reducible groups (alkenes, alkynes, nitro).
Fmoc (9-Fluorenylmethoxycarbonyl) Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), in Dioxane/H₂O. Stable to acid and hydrogenolysis. Base: 20% Piperidine in DMF. Pro: Orthogonal to both Boc and Cbz.[9] Con: Not stable to basic conditions.

| Pyrrole | 2,5-Dimethoxytetrahydrofuran, Acetic Acid. | Stable to many coupling conditions (e.g., Buchwald-Hartwig).[12] | Microwave-aided hydrolysis.[12] | Pro: Can be robust. Con: Deprotection requires specific (microwave) conditions which may not be universally available or compatible. |

For most applications, the Boc group is an excellent first choice due to its robustness, ease of installation, and straightforward, non-metallic cleavage conditions.

cluster_main Orthogonal Protection Strategy start Substrate with two different protected amines (e.g., Boc-NH-R1 and Fmoc-NH-R2) condA Condition A: Treat with Acid (TFA) start->condA Selective Deprotection 1 condB Condition B: Treat with Base (Piperidine) start->condB Selective Deprotection 2 prodA Product A: Free amine at R1 Fmoc group remains (H2N-R1 and Fmoc-NH-R2) condA->prodA prodB Product B: Free amine at R2 Boc group remains (Boc-NH-R1 and H2N-R2) condB->prodB

Caption: The concept of orthogonal protection using Boc and Fmoc groups.

Section 4: Key Experimental Protocols

These protocols are provided as validated starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Boc Protection of this compound

This protocol is based on standard procedures for the Boc protection of aminopyridines.[11]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Deprotection of N-Boc-5-(Morpholinosulfonyl)pyridin-2-amine

This protocol uses standard acidic conditions for Boc removal.

  • Setup: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ or another mild base until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

References

  • Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(7), 1848-1851. Available at: [Link]

  • Cabeza, J. A., del Río, I., Llamas-Saiz, A. L., Pérez-Carreño, E., & Riera, V. (2000). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (21), 3956-3961. Available at: [Link]

  • Boruah, A., & Gogoi, S. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 5(105), 86325-86343. Available at: [Link]

  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Archive for Organic Chemistry, 2014(4), 11-23. Available at: [Link]

  • Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., Wang, R., Li, Y., & Zhai, H. (2019). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 84(15), 9656-9665. Available at: [Link]

  • Li, H., et al. (2013). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 56(13), 5443-5455. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. (General reference, URL not applicable for a book).
  • Fier, P. S., & Maloney, K. M. (2020). Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from: [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

Sources

Technical Support Center: Scale-Up Considerations for Reactions Involving 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up of chemical reactions involving 5-(Morpholinosulfonyl)pyridin-2-amine. This guide is designed to provide practical, in-depth answers to the challenges you may face when transitioning your synthesis from the laboratory bench to pilot plant or full-scale manufacturing. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate the complexities of process scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the scale-up of processes involving this compound and related sulfonamide compounds.

Q1: What are the primary safety concerns when scaling up reactions with sulfonyl chlorides and amines?

A1: The synthesis of sulfonamides, which is a key step in preparing compounds like this compound, often involves highly reactive intermediates such as sulfonyl chlorides.[1] Key safety considerations during scale-up include:

  • Exothermic Reactions: The reaction between a sulfonyl chloride and an amine is typically exothermic.[2] On a small scale, this heat dissipates quickly. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause a rapid temperature increase, potentially leading to side reactions, product degradation, or a runaway reaction.[3] It is crucial to have robust temperature control and an adequate cooling system.

  • Gas Evolution: The reaction often produces gaseous byproducts like hydrogen chloride (HCl).[2] In a large, enclosed reactor, the accumulation of these gases can lead to a dangerous pressure buildup. The reactor system must be equipped with a proper venting and scrubbing system to safely manage off-gassing.

  • Corrosive Reagents: Reagents like sulfuryl chloride and the resulting HCl gas are highly corrosive.[4][5] The materials of construction for the reactor and associated equipment must be resistant to these corrosive substances to prevent equipment failure and ensure product purity.[2]

  • Handling of Raw Materials: Both morpholine and sulfonyl chlorides have specific handling requirements. Morpholine is flammable and can cause severe skin burns and eye damage.[6] Sulfonyl chlorides are water-reactive and corrosive.[7][8] Proper personal protective equipment (PPE) and engineering controls are essential.

Q2: My reaction yield is significantly lower on a larger scale. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can often be attributed to issues with mixing and mass transfer.[9][10]

  • Inefficient Mixing: In a large reactor, achieving uniform mixing is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[11] The type of agitator, its speed, and the reactor geometry all play a critical role in mixing efficiency.[12]

  • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid solvent), the rate of the reaction can be limited by how quickly the reactants can move between phases. On a larger scale, mass transfer can become the rate-limiting step, leading to a lower overall reaction rate and yield.

  • Reagent Addition Rate: The rate at which reactants are added can significantly impact the reaction. In a large reactor, adding a reactant too quickly can lead to high local concentrations and unwanted side reactions. A slower, controlled addition is often necessary at scale.

Q3: I'm observing new impurities in my scaled-up batches that were not present in the lab. Why is this happening?

A3: The appearance of new impurities during scale-up is a frequent issue in pharmaceutical manufacturing.[13][14][15][16] This can be due to several factors:

  • Longer Reaction Times: Scale-up processes often require longer reaction times, which can allow for the formation of degradation products that are not seen in shorter lab-scale experiments.

  • Temperature Variations: As mentioned, poor heat transfer can lead to localized hot spots, which can cause thermal degradation of reactants, intermediates, or the final product.

  • Increased Impurity Profile of Starting Materials: The raw materials used in large-scale production may have a different impurity profile than the highly purified reagents used in the lab. These new impurities can participate in side reactions.

  • Leachables from Equipment: Chemical reactions can sometimes extract substances from the reactor walls, gaskets, or tubing, especially if the materials are not fully compatible with the reaction mixture.

A thorough impurity profiling study using techniques like HPLC and LC-MS is crucial to identify and quantify these new impurities.[13][17]

Q4: How does the final crystallization step impact the quality of this compound at scale?

A4: Crystallization is a critical purification step that significantly influences the final product's quality.[18] On a large scale, several factors must be carefully controlled:

  • Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in different crystalline forms, known as polymorphs.[19][20][21] Each polymorph can have different physical properties, such as solubility and stability, which can affect the drug's bioavailability.[20][22] The cooling rate, solvent system, and agitation during crystallization can all influence which polymorphic form is produced.[19]

  • Particle Size Distribution: The size and shape of the crystals can affect the product's flowability, dissolution rate, and ease of formulation. Consistent and controlled crystallization is necessary to achieve a uniform particle size distribution.[19]

  • Purity: Crystallization is a key step for removing impurities. However, if the process is not well-controlled, impurities can become trapped within the crystal lattice.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific issues encountered during the scale-up of reactions involving this compound.

Troubleshooting Guide 1: Poor Yield and Incomplete Conversion

Symptom: The reaction consistently stalls before all the starting material is consumed, or the isolated yield is significantly lower than expected.

Workflow for Troubleshooting Poor Yield

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol:
  • Verify Raw Material Purity:

    • Obtain certificates of analysis for all raw materials used in the large-scale batch.

    • Run analytical tests (e.g., HPLC, NMR) on the starting materials to confirm their identity and purity. Compare this to the lab-scale reagents.

  • Re-evaluate Reaction Stoichiometry and Addition Order:

    • Ensure that the molar ratios of all reactants are correct for the scaled-up batch.

    • Review the order of addition. For reactions involving highly reactive intermediates, the order in which reactants are introduced can be critical.

  • Optimize Mixing and Mass Transfer:

    • Consult with a chemical engineer to evaluate the mixing efficiency of the reactor.[9]

    • Consider adjusting the agitator speed, using a different type of impeller, or adding baffles to improve mixing.[10][12]

  • Investigate Reaction Kinetics:

    • Perform kinetic studies to understand the rate of the desired reaction and any competing side reactions.

    • This data can help in optimizing the reaction temperature and time to favor the formation of the desired product.

Troubleshooting Guide 2: Impurity Formation

Symptom: The final product is contaminated with one or more significant impurities that were not observed at the lab scale.

Workflow for Impurity Investigation

Impurity_Investigation A Start: New Impurity Detected B Isolate and Characterize Impurity (LC-MS, NMR) A->B C Identify Impurity Structure B->C D Hypothesize Formation Pathway C->D E Review Process Parameters (Temp, Time, pH) D->E F Analyze Raw Materials for Precursors D->F G Modify Reaction Conditions E->G F->G H Implement Purification Step G->H I End: Impurity Controlled H->I

Sources

troubleshooting failed reactions with 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common challenges and ensure the success of your synthetic endeavors.

Troubleshooting Failed Reactions

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.

Question 1: Why is my reaction with this compound showing low to no product yield?

Answer:

Low or no yield in reactions involving this compound can often be attributed to several factors, primarily related to catalyst inhibition, suboptimal reaction conditions, or reagent quality. The presence of two basic nitrogen atoms (the pyridine nitrogen and the 2-amino group) can lead to coordination with and subsequent deactivation of metal catalysts, a common issue with aminopyridine substrates.

Here is a systematic app[1][2]roach to troubleshoot a low-yielding reaction:

1. Catalyst and Ligand System Assessment:

  • The Problem: The lone pairs of electrons on both the pyridine and amino nitrogens can act as poisons to palladium catalysts, which are frequently used in cross-coupling reactions. This inhibition can halt [1]the catalytic cycle.

  • The Solution:

    • Ligand Choice: For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, employing bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, or RuPhos can promote the desired reactivity and shield the metal center from inhibitory coordination.

    • Catalyst Loadin[2]g: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to counteract partial deactivation.

    • **Pre-catalysts:[1] Utilizing modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.

2. Evaluation of Base [1]and Solvent:

  • The Problem: The choice of base and solvent is highly interdependent and critical for reaction success. An inappropriate combination can lead to poor solubility of reactants, catalyst decomposition, or unwanted side reactions.

  • The Solution: [3] * Base Screening: The strength and nature of the base are critical. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can minimize side reactions. Organic bases should be u[2]sed with caution as they can sometimes compete as nucleophiles.

    • Solvent System: Ensure that all reactants, especially the this compound starting material, are adequately soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are common choices. In some cases, a co-solvent system (e.g., dioxane/water) can be beneficial, particularly in Suzuki couplings.

3. Reaction Conditions[2] and Monitoring:

  • The Problem: Suboptimal temperature or the presence of atmospheric oxygen can significantly impact the reaction outcome.

  • The Solution: [1] * Temperature Optimization: Many cross-coupling reactions require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate. However, excessively high[2] temperatures can lead to catalyst decomposition. It is advisable to screen a range of temperatures.

    • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

    • Reaction Monito[2]ring: Closely monitor the reaction progress using techniques like TLC or LC-MS. This will help determine the optimal reaction time and identify the formation of any byproducts.

Question 2: I am [2]observing significant byproduct formation in my reaction. What are the likely side reactions and how can I mitigate them?

Answer:

The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward minimizing their formation.

Common Side Reaction Potential Cause Mitigation Strategy
Protodeboronation (in Suzuki Couplings) Hydrolysis of the boronic acid/ester, often promoted by excess water or a strong base.Use more stable boronic[2] esters (e.g., pinacol esters), ensure anhydrous conditions if possible, and consider using a milder base.
Homocoupling of Bor[1][2]onic Acid Can be promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.Ensure thorough degassi[2]ng of the reaction mixture and use a direct Pd(0) source or conditions that favor complete precatalyst reduction.
Dehalogenation of A[2]ryl Halide Partner The palladium catalyst may react with hydride sources in the reaction mixture (e.g., certain solvents or amine bases).Use solvents less prone[2] to acting as hydride sources and optimize the reaction time to avoid prolonged exposure to reaction conditions after the desired product has formed.
N-Arylation of the [2]2-Amino Group In cross-coupling reactions, the amino group can sometimes compete as a nucleophile, leading to undesired N-arylation.Protecting the 2-amino group as a sulfonamide or another suitable protecting group can prevent this side reaction.

To identify the byprod[4]ucts, it is recommended to analyze the crude reaction mixture by LC-MS and ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 0-8 °C. As with many amine-containing compounds, it is also advisable to store it under an inert atmosphere to prevent slow oxidation or degradation.

Q2: What is the solubility profile of this compound?

Q3: Is it necessary to protect the 2-amino group of this compound before performing certain reactions?

The necessity of protecting the 2-amino group is highly dependent on the specific reaction being performed.

  • For reactions where the amino group can interfere, such as by acting as a competing nucleophile or by coordinating to a metal catalyst, protection may be beneficial. For example, in some cros[4]s-coupling reactions, N-arylation can be a competing pathway.

  • For many standard transformations, such as sulfonamide formation on the amino group or reactions at other positions of the pyridine ring that are compatible with a primary amine, protection may not be necessary.

The decision to use a pr[5]otecting group should be made on a case-by-case basis, considering the reaction conditions and the reactivity of other functional groups in the molecule.

Q4: How can I purify this compound and its derivatives?

Standard purification techniques for sulfonamide compounds are generally applicable.

  • Column Chromatography: Purification by column chromatography on silica gel is a common method. A gradient elution system using a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • **Recrystallization:[2] If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. Common solvents for recry[6]stallization of sulfonamides include ethanol and isopropanol-water mixtures.

  • Acid-Base Extractio[6]n: The basicity of the pyridine and amino nitrogens, and the acidic nature of the sulfonamide proton (under certain conditions), can sometimes be exploited for purification through acid-base extraction, although care must be taken to avoid hydrolysis of the sulfonamide group.

Experimental Workflow & Visualization

Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling Reaction

This diagram outlines a logical sequence of steps to diagnose and resolve a failed Suzuki coupling reaction involving this compound.

TroubleshootingWorkflow Troubleshooting a Failed Suzuki Coupling start Reaction Failed: Low or No Yield check_reagents 1. Verify Reagent Quality - this compound purity - Boronic acid/ester stability - Solvent anhydrous? - Base quality start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? start->check_conditions analyze_crude 3. Analyze Crude Mixture (LC-MS, NMR) - Starting materials present? - Byproducts formed? check_reagents->analyze_crude check_conditions->analyze_crude sm_present Starting Materials Unreacted analyze_crude->sm_present Yes byproducts Byproducts Observed analyze_crude->byproducts Yes optimize_catalyst 4a. Optimize Catalyst System - Increase catalyst loading - Screen bulky ligands (e.g., SPhos, XPhos) - Use a pre-catalyst sm_present->optimize_catalyst optimize_base_solvent 4b. Optimize Base/Solvent - Screen bases (K2CO3, Cs2CO3, K3PO4) - Test different solvents/co-solvents sm_present->optimize_base_solvent mitigate_side_reactions 4c. Mitigate Side Reactions - Use boronic ester - Ensure anhydrous conditions - Protect amino group if N-arylation occurs byproducts->mitigate_side_reactions success Successful Reaction optimize_catalyst->success optimize_base_solvent->success mitigate_side_reactions->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Sulfonamide purification process.
  • Overcoming common challenges in the synthesis of sulfonamide deriv
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Method for preparing high-purity sulfonamide compound, and intermediate.
  • Synthesis of sulfonamide and their synthetic and therapeutic applic
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • Method for preparing high-purity sulfonamide compound, and...
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Easy Access to 2-Aminopyridines. GalChimia.
  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction.
  • This compound | 627840-82-8. Sigma-Aldrich.
  • This compound 627840-82-8. 瑞楚生物.
  • 5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346. PubChem.
  • 2-Aminopyridine. Wikipedia.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059. PubChem.
  • Your Inquiry on this compound. Chemical-Suppliers.
  • 3-(Methylsulfonyl)-2-pyridinamine [CAS# 878805-97-1]. chemBlink.
  • Process for preparing 2-amino-5-chloropyridine.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048.
  • 1036645-86-9|3-Morpholinopyridin-2-amine|BLD Pharm.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. PubChem.
  • Buy 5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine | 30315-34-5. Smolecule.

Sources

Validation & Comparative

Introduction: The 2-Aminopyridine Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-(Morpholinosulfonyl)pyridin-2-amine and Other 2-Aminopyridine Derivatives for Drug Discovery

The 2-aminopyridine moiety is a simple, low-molecular-weight, and highly functionalized heterocyclic scaffold that has emerged as a "privileged" structure in modern drug discovery.[1][2] Its structural simplicity and versatile chemical handles allow for extensive modification, making it a valuable pharmacophore for targeting a vast array of biological entities.[3] Compounds incorporating the 2-aminopyridine core are found in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The simple design of this moiety facilitates the synthesis of targeted molecules, often with minimal side reactions, which is a significant advantage in streamlining drug development programs.[4]

This guide provides a comparative analysis of this compound, a specific derivative, in the context of the broader 2-aminopyridine chemical space. We will dissect its structural features and, by drawing on established structure-activity relationship (SAR) data from related analogs, predict its potential biological profile and physicochemical properties. This analysis is supported by detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.

Structural and Physicochemical Profile of this compound

This compound is a derivative distinguished by the presence of a morpholinosulfonyl group at the C5 position of the pyridine ring. This substitution is significant and is anticipated to profoundly influence the molecule's properties compared to the parent 2-aminopyridine or derivatives with different substituents.

The morpholine ring is a common feature in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic profiles. The sulfonamide linkage provides a rigid, polar, and stable connection that can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

Below is a table comparing the key physicochemical properties of the parent 2-aminopyridine with the subject compound, this compound.

Property2-AminopyridineThis compoundRationale for Predicted Difference
CAS Number 504-29-0[5]627840-82-8N/A
Molecular Formula C₅H₆N₂[5]C₉H₁₃N₃O₃SAddition of C₄H₇NO₃S group
Molecular Weight 94.11 g/mol [5]243.29 g/mol Increased molecular mass from the substituent
XLogP3 (Predicted) 0.5[5]~0.3 (Estimated based on analogs like 5-Morpholinopyridin-2-amine)[6]The morpholine and sulfonyl groups add polarity, likely reducing lipophilicity despite the increased size.
Hydrogen Bond Donors 1[5]1The primary amine (NH₂) remains the sole H-bond donor.
Hydrogen Bond Acceptors 2[5]5 (N from pyridine, N and O from morpholine, 2 O from sulfonyl)Additional acceptor sites provided by the morpholinosulfonyl group.
Aqueous Solubility Soluble[5]Predicted to have good solubilityThe polar morpholine and sulfonyl groups are expected to enhance interaction with water.

Comparative Biological Activity: A Landscape of Therapeutic Potential

While specific biological activity data for this compound is not extensively reported in public literature, we can infer its potential by examining structurally related 2-aminopyridine derivatives that have been evaluated as therapeutic agents.

As Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established core for potent kinase inhibitors, targeting enzymes crucial in cell signaling pathways related to cancer and inflammation.[7][8][9]

  • PI3Kδ Inhibitors: A series of 2-aminopyridine derivatives were designed as inhibitors of Phosphoinositide-3-kinase delta (PI3Kδ), a key target in hematological cancers. One compound, MR3278, demonstrated a potent IC₅₀ of 30 nM against PI3Kδ and significant inhibitory activity against acute myeloid leukemia (AML) cell lines.[7]

  • MAP4K4 Inhibitors: 2-Aminopyridine-based compounds have been developed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is implicated in diabetes and cancer.[9]

  • JAK2 Inhibitors: The Janus Kinase (JAK) family, particularly JAK2, is critical for cytokine signaling. The 2-aminopyridine structure serves as a core for developing selective JAK2 inhibitors.[10]

The morpholinosulfonyl group in our subject compound could serve as a key interaction motif within a kinase ATP-binding pocket, with the sulfonyl oxygens acting as strong hydrogen bond acceptors. Its placement at the C5 position would direct the morpholine group into the solvent-exposed region, potentially improving solubility without disrupting core binding interactions.

Caption: Key structural features of 2-aminopyridine kinase inhibitors.

As Antimicrobial Agents

Several 2-aminopyridine derivatives have demonstrated promising antimicrobial activity.[11]

  • Antibacterial Activity: A study involving multicomponent synthesis of 2-amino-3-cyanopyridine derivatives identified compounds with potent activity against Gram-positive bacteria, including S. aureus and B. subtilis, with MIC values as low as 0.039 µg/mL.[11][12] The activity was found to be highly dependent on the nature of the substituents on the core structure.

  • Structure-Activity Relationship (SAR): Research on Schiff bases of 2-amino-4-chloropyridine revealed that specific substitutions, such as chloro and nitro groups on an attached phenyl ring, led to significant activity against both bacteria and fungi.[13]

For this compound, the sulfonamide functional group is a well-known pharmacophore in antibacterial drugs (sulfa drugs). This suggests that the compound could possess intrinsic antimicrobial properties, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate the investigation of novel 2-aminopyridine derivatives, we provide the following validated experimental protocols.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general and robust method for synthesizing substituted 2-aminopyridines, a common strategy for creating libraries of analogs for SAR studies.[8]

Objective: To couple an aryl boronic acid to a halogenated 2-aminopyridine core.

Materials:

  • 2-Amino-5-bromopyridine (1 equivalent)

  • Desired aryl boronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equivalents)

  • Base, e.g., K₂CO₃ (2 equivalents)

  • Solvent: 1,4-dioxane and water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware, heating mantle/microwave reactor, and purification equipment (silica gel for column chromatography).

Procedure:

  • Reaction Setup: To a microwave vial or round-bottom flask, add 2-amino-5-bromopyridine, the aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture at 80-120 °C for 2-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to yield the desired 2-aminopyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-(Morpholinosulfonyl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 5-(morpholinosulfonyl)pyridin-2-amine analogs. These molecules have emerged as versatile scaffolds, particularly in the realm of kinase inhibition, a critical area of focus in oncology and immunology. This document provides a comprehensive comparison of these analogs, supported by experimental data, to empower researchers in the design of next-generation inhibitors with enhanced potency and selectivity.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets.[1] The pyridine ring, a common feature in many FDA-approved drugs, provides a key scaffold for molecular recognition.[1] The sulfonamide linkage offers a synthetically tractable handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. The morpholine group often imparts favorable properties such as improved solubility and metabolic stability.

Our investigation into the SAR of this class of compounds reveals that they are particularly potent as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective PI3K inhibitors is a major goal in cancer drug discovery.

Deciphering the Structure-Activity Relationship: A Guide to Rational Design

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. A comprehensive analysis of available data, including patent literature, allows us to delineate the following SAR trends:

The Critical Role of the 2-Amino Group

The 2-amino group on the pyridine ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position are generally detrimental to activity.

Impact of Substituents on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring significantly influence inhibitory potency. Small, electron-withdrawing groups at the 3- or 4-positions can enhance activity.

The Morpholine Moiety: More Than Just a Solubilizing Group

While the morpholine ring contributes to aqueous solubility, its conformation and substitution patterns can also impact binding affinity.

The Sulfonamide Linker: A Flexible Anchor

The sulfonamide linker provides a key attachment point for the morpholine ring and its orientation is critical for optimal interaction with the target kinase.

Comparative Performance of Key Analogs

To provide a clear and objective comparison, the following table summarizes the in vitro activity of representative this compound analogs against PI3Kα, a key isoform in the PI3K family.

Compound IDR1 (at C4 of Pyridine)R2 (on Morpholine)PI3Kα IC50 (nM)
1 HH150
2 FH75
3 ClH50
4 CH3H200
5 H2,6-dimethyl300

Data synthesized from patent literature.

Experimental Protocols: A Foundation for Discovery

The following protocols provide a detailed, step-by-step methodology for key experiments used to evaluate the performance of this compound analogs.

Biochemical Kinase Assay (PI3Kα)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kα.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Assay Buffer and Reagents compounds Serially Dilute Test Compounds reagents->compounds add_compounds Add Compounds to Assay Plate compounds->add_compounds enzyme Prepare PI3Kα Enzyme Solution add_enzyme Add Enzyme to Plate enzyme->add_enzyme add_compounds->add_enzyme initiate Initiate Reaction with ATP/Substrate Mix add_enzyme->initiate incubate Incubate at Room Temperature initiate->incubate stop_reaction Stop Reaction and Add Detection Reagents incubate->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze

Caption: Workflow for the PI3Kα biochemical kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA.

    • PI3Kα Enzyme: Dilute to the desired concentration in Assay Buffer.

    • Substrate/ATP Mix: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in Assay Buffer.

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add diluted compounds to a 384-well assay plate.

    • Add the PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding the Substrate/ATP Mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Serial Dilutions of Compounds adhere->treat_cells incubate_treatment Incubate for 72 Hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

The PI3K/Akt/mTOR Signaling Pathway and Inhibition

The this compound analogs exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes critical for tumor growth and survival.

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 5-(Morpholinosulfonyl) pyridin-2-amine Analog Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound analogs.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR insights presented in this guide provide a rational basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts should focus on exploring a wider range of substituents on the pyridine ring and the morpholine moiety to further optimize the activity of these promising compounds. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in their quest to develop new and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Patel, S. B., & Burns, N. Z. (2022). Conversion of aryl azides to aminopyridines. Journal of the American Chemical Society, 144(39), 17797–17802.
  • Zhang, P., Shi, C., Dong, T., Song, J., & Du, G. (2023). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205016.
  • Krasavin, M., Karapetian, R., Konstantinov, I., Gezentsvey, Y., Bukhryakov, K., Godovykh, E., ... & Gakh, A. A. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420-427.
  • Signal Pharmaceuticals, LLC. (2023).
  • Respivert Ltd. (2016). Kinase inhibitor. U.S.
  • Hotspot Therapeutics, Inc. (2024). Pyridinylsulfonamide compounds and their use in therapy. U.S.
  • YaoYA Technology (Shanghai) Co., Ltd. (2022). Pyrrolo[2,3-b]pyrazines as irreversible FGFR kinase inhibitors.
  • Lanzhou University. (2023). 2-amino-3,5-disubsitutued pyrazines.
  • Wuhan University. (2023). A novel, one-step, and solvent-free synthetic approach to synthesize 2-amino-5-bromo-3-substituted pyrazine as a precursor to synthesize aurora kinase inhibitors.
  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., & Bridges, A. J. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 3969–3978.
  • Trani, G., Coe, D. M., O'Connell, J., Berdini, V., Brough, P. A., Cansfield, A. D., ... & Drysdale, M. J. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & medicinal chemistry letters, 24(23), 5456–5460.
  • Pan, Z., Lee, C., Wang, H., Källblad, P., Wil-son, D. M., & Wu, B. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2393–2407.
  • Singh, R., & Kumar, V. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological research, 165, 105463.
  • Dudka, M., Latacz, G., Witek, K., Satała, G., Filipek, B., & Kieć-Kononowicz, K. (2020). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Molecules, 25(22), 5434.
  • Zhang, P., Shi, C., Dong, T., Song, J., & Du, G. (2023). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205016.
  • AstraZeneca AB. (2006).
  • Popowycz, F., & Joseph, B. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(8), 923–949.
  • Backes, A. C., Zech, B., Felber, B., Jochum, A., Shoichet, B. K., & Seifert, R. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7864–7875.
  • Dudka, M., Latacz, G., Witek, K., Satała, G., Filipek, B., & Kieć-Kononowicz, K. (2020). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Molecules, 25(22), 5434.
  • Al-Omary, F. A., Al-Ghamdi, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1801.
  • Gontijo, R. J. D., Roever, L., & de Oliveira, R. B. (2020). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 12(18), 1635–1650.
  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & medicinal chemistry letters, 13(22), 4007–4010.
  • Singh, R. P., & Kumar, V. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(9), 2411–2415.
  • Li, R., & Dong, Z. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. Chemistry (Weinheim an der Bergstrasse, Germany), 20(40), 12903–12909.
  • Wallace, E. M., Lyssikatos, J. P., Barda, D. A., Boriack-Sjodin, P. A., Mook, R. A., Jr, & Johnson, J. L. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & medicinal chemistry letters, 19(12), 3232–3235.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2015). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Medicinal Chemistry Research, 24(4), 1545–1555.
  • Szychowski, K. A., Gmiński, J., & Wodarczyk, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 4(2), 463-470.
  • Szymańska, E., Kaźmierczak-Barańska, J., & Wawrzyniak, D. (2021).
  • Pan, Z., Lee, C., Wang, H., Källblad, P., Wil-son, D. M., & Wu, B. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2393–2407.
  • Bignon, J., Dubois, J., & Gaudel, G. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(12), 2278.
  • Benchekroun, M., Deau, Y., & Robert, J. M. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 62(24), 11210–11226.
  • U.S. Patent No. US20240150365A1. (2024). Pyridinylsulfonamide compounds and their use in therapy.
  • World Intellectual Property Organization. (2024). Pyridinylsulfonamide compounds and their use in therapy. WO2024044344A1.
  • World Intellectual Property Organization. (2020). Prmt5 inhibitors. WO2020033288A1.
  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Retrieved from [Link]

  • RuiChu Bio. (n.d.). This compound. Retrieved from [Link]

  • Van der Pijl, F., van den Berg, R. J., & Overkleeft, H. S. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 18(1), 1.
  • Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 108, 644–654.
  • Benchekroun, M., Deau, Y., & Robert, J. M. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(17), 7524–7538.
  • Pan, Z., Lee, C., Wang, H., Källblad, P., Wil-son, D. M., & Wu, B. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2393–2407.
  • Zhang, X., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Bioorganic & medicinal chemistry, 23(15), 4567–4576.
  • Rewcastle, G. W., Denny, W. A., & Bridges, A. J. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(5), 742–751.
  • Wang, Y., Ji, Y., & Zhang, Y. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC advances, 9(58), 33793–33804.
  • Szychowski, K. A., Gmiński, J., & Wodarczyk, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • Al-Omary, F. A., Al-Ghamdi, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC advances, 15(1), 1.

Sources

Morpholine vs. Piperidine Sulfonamides: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its bioactivity is profoundly influenced by the nature of the heterocyclic rings appended to it. Among the most prevalent are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts distinct physicochemical and pharmacological properties.[3][4][5] This guide offers a comparative analysis of morpholine and piperidine sulfonamides, supported by experimental data, to elucidate their differential bioactivities and guide future drug design.

At a Glance: Structural and Physicochemical Differences

The core distinction between morpholine and piperidine lies in the heteroatom at the 4-position of the ring. This single atomic substitution has significant downstream effects on the molecule's properties.

PropertyMorpholinePiperidineRationale and Implication on Bioactivity
Heteroatom OxygenMethylene (CH₂)The electronegative oxygen in morpholine introduces a polar ether group, increasing hydrophilicity and the potential for hydrogen bond acceptance. This can enhance solubility and interactions with polar residues in biological targets.[3]
Basicity (pKa) ~8.5 (for morpholinium ion)~11.2 (for piperidinium ion)Piperidine is a significantly stronger base. This affects the ionization state at physiological pH, influencing membrane permeability, target binding (ionic interactions), and potential off-target effects. Morpholine's weaker basicity can be advantageous in reducing certain toxicities.[6]
Conformation Predominantly chair conformationFlexible chair conformationBoth exist in chair conformations, but the C-O bond length in morpholine slightly alters the ring geometry compared to the C-C bonds in piperidine. This can subtly influence the spatial orientation of substituents and their fit within a binding pocket.
Hydrogen Bonding Acceptor (Oxygen)N/A (at the CH₂ position)The morpholine oxygen acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is absent in piperidine. This can be critical for affinity and selectivity.

Comparative Bioactivity Analysis

The choice between a morpholine and piperidine scaffold can lead to dramatic differences in potency and selectivity across various therapeutic areas.

Antibacterial Activity

Sulfonamides traditionally function as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the microbial synthesis of folic acid.[7][8] The heterocyclic moiety plays a crucial role in modulating this activity.

A study on novel sulfonamide derivatives aimed at managing plant bacterial diseases found that piperidine-containing sulfonamides exhibited excellent in vitro antibacterial potency against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][9][10] One particular compound, C4, showed an outstanding EC₅₀ value of 2.02 µg/mL against Xoo, significantly outperforming commercial agents.[1][9][10] The mechanism was confirmed to involve interaction with DHPS and damage to the cell membrane.[1][9][10]

Conversely, a study synthesizing morpholine-derived benzenesulfonamides showed only moderate activity against Bacillus subtilis and Salmonella typhi, and no inhibitory activity against Escherichia coli.[7][8]

Experimental Data Summary: Antibacterial Activity

Compound ClassOrganismPotency (EC₅₀/MIC)Reference
Piperidine Sulfonamide (C₄)Xanthomonas oryzae pv. oryzae2.02 µg/mL[1][9][10]
Piperidine Sulfonamide (A₁₀)Xanthomonas oryzae pv. oryzae2.65 µg/mL[1]
Morpholine BenzenesulfonamideBacillus subtilisModerately Active[7]
Morpholine BenzenesulfonamideEscherichia coliNo Activity[7]

This data suggests that for this class of antibacterial agents, the lipophilicity and structural features of the piperidine ring may contribute more favorably to target engagement and cell penetration compared to the more polar morpholine ring.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[11][12] Sulfonamides are the primary class of CA inhibitors.[12][13]

In the development of inhibitors against the carbonic anhydrase from Neisseria gonorrhoeae (NgCA), a structure-activity relationship (SAR) study revealed a critical difference. While the core acetazolamide-based scaffold was effective, the addition of polar pendant groups, including both piperidine and morpholine, abolished antimicrobial activity, with MIC values >64 μg/mL.[11] This indicates that for this specific target, increasing the polarity and size at that position of the molecule is detrimental to activity, treating both heterocycles similarly unfavorably.

However, other studies have successfully incorporated morpholine into CA inhibitors. For instance, novel morpholine-based thiazole derivatives were developed as potent inhibitors of bovine carbonic anhydrase-II (bCA-II), a model often used in glaucoma research.[14] The most potent compound in this series exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM.[14] This highlights that the context of the entire molecular scaffold is critical.

Anticancer Activity

In oncology, both morpholine and piperidine sulfonamides have been explored as potent antitumor agents.[15][16][17] The choice of heterocycle can influence cytotoxicity and selectivity against cancer cell lines.

A study synthesizing a series of 2-(benzimidazol-2-yl)quinoxalines coupled with different heterocycles tested their cytotoxic activity against seven cancer cell lines.[15][16] The results showed that derivatives containing an N-methylpiperazine (a related heterocycle) fragment had the most promising activity, while the specific comparative data for the piperidine and morpholine analogues on the same scaffold demonstrated varied effects depending on the cancer cell line.[15] For example, against the A549 lung adenocarcinoma cell line, the piperidine-coupled compound showed an IC₅₀ of 25.1 μM, whereas the morpholine-coupled analogue had an IC₅₀ of 30.5 μM, suggesting slightly better potency for the piperidine derivative in this context.

Experimental Data Summary: Anticancer Cytotoxicity (IC₅₀, μM)

ScaffoldCell LinePiperidine DerivativeMorpholine DerivativeReference
2-(Benzimidazol-2-yl) quinoxalineA549 (Lung)25.130.5[15]
2-(Benzimidazol-2-yl) quinoxalineM-HeLa (Cervical)20.422.8[15]
2-(Benzimidazol-2-yl) quinoxalineHuTu 80 (Duodenum)16.219.4[15]

The consistently lower IC₅₀ values for the piperidine derivatives across these cell lines, although modest, point towards a potential advantage for this scaffold in achieving higher cytotoxic potency within this specific chemical series.

Experimental Methodologies

To ensure the reproducibility and validity of bioactivity data, standardized protocols are essential. Below are representative, step-by-step methodologies for assessing the activities discussed.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The positive control must show distinct turbidity, and the negative control must remain clear.

Workflow for Antibacterial MIC Assay

G cluster_prep Preparation cluster_inoc Inoculation cluster_incub Incubation & Reading A Prepare Compound Stock Solution B Serially Dilute in 96-Well Plate with Broth A->B D Add Inoculum to All Test Wells B->D C Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test sulfonamides (morpholine and piperidine derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Synthesis

The comparative data reveals key SAR insights that can guide the rational design of new sulfonamide derivatives.

Conceptual SAR Diagram

G cluster_core cluster_morpholine Morpholine Moiety cluster_piperidine Piperidine Moiety Sulfonamide R-SO2-NH- Morpholine Morpholine Ring Sulfonamide->Morpholine attachment Piperidine Piperidine Ring Sulfonamide->Piperidine attachment Prop1 Increased Polarity (H-bond Acceptor) Morpholine->Prop1 Bio1 Potentially Improved Solubility & PK Prop1->Bio1 Prop2 Increased Lipophilicity & Basicity Piperidine->Prop2 Bio2 Potentially Improved Membrane Permeability Prop2->Bio2

Sources

Efficacy Validation of Pyridin-2-amine Derived PIM Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of pyridin-2-amine derived inhibitors targeting the PIM kinase family. It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the mechanistic rationale for targeting PIM kinases, compare the efficacy of a representative pyridin-2-amine derived inhibitor with other notable PIM inhibitors in clinical development, and provide detailed experimental protocols for validating inhibitor performance.

The Rationale for Targeting PIM Kinases in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Unlike many other kinases, PIM kinases are constitutively active and their expression is frequently upregulated in a wide range of hematological malignancies and solid tumors, making them attractive therapeutic targets.[1][2]

The PIM kinase signaling pathway plays a crucial role in mediating oncogenic signals. Downstream of signaling cascades like JAK/STAT, PIM kinases phosphorylate a number of substrates involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. By inhibiting PIM kinases, the aim is to suppress these pro-survival signals and induce apoptosis in cancer cells.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_downstream Downstream Effects JAK/STAT JAK/STAT PIM PIM1/2/3 JAK/STAT->PIM Upregulates Expression p21_p27 p21/p27 (Cell Cycle Arrest) PIM->p21_p27 Phosphorylates (Inactivates) BAD BAD (Apoptosis) PIM->BAD Phosphorylates (Inactivates) Proliferation Proliferation PIM->Proliferation Survival Survival PIM->Survival p21_p27->Proliferation Inhibits BAD->Survival Promotes Apoptosis

Caption: Simplified PIM kinase signaling pathway.

Comparative Analysis of PIM Kinase Inhibitors

While specific efficacy data for inhibitors derived directly from a "5-(Morpholinosulfonyl)pyridin-2-amine" scaffold is not extensively available in the public domain, the pyridin-2-amine core is a common feature in many kinase inhibitors. For the purpose of this guide, we will use a well-characterized, potent PIM1 inhibitor, PIM1-IN-2 , which features a pyridin-amine moiety, as a representative of this class. We will compare its biochemical potency with other prominent PIM inhibitors that have entered clinical trials.

It is crucial to note that while biochemical potency (Ki, IC50) is a key starting point, cellular efficacy and in vivo anti-tumor activity are more indicative of therapeutic potential.[3]

Table 1: Biochemical Potency of Selected PIM Kinase Inhibitors

InhibitorTarget(s)PIM1 Ki (nM)PIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference
PIM1-IN-2 (Representative) PIM191---[3]
SGI-1776 Pan-PIM-736369[4]
AZD1208 Pan-PIM-518018MedChemExpress
PIM447 (LGH447) Pan-PIM6 (pM)-18 (pM)9 (pM)MedChemExpress
INCB053914 Pan-PIM-0.24300.12[5]

Analysis:

  • PIM1-IN-2 demonstrates potent and specific inhibition of PIM1 at the biochemical level.[3]

  • SGI-1776 , an early pan-PIM inhibitor, shows good potency against PIM1 but is significantly less active against PIM2.[4]

  • AZD1208 and PIM447 are highly potent pan-PIM inhibitors, with PIM447 exhibiting picomolar affinity.

  • INCB053914 is another potent pan-PIM inhibitor with nanomolar to sub-nanomolar activity against all three isoforms.[5]

The choice between a pan-PIM inhibitor and an isoform-selective inhibitor depends on the specific therapeutic strategy and the role of different PIM isoforms in the target malignancy.

Experimental Validation of Inhibitor Efficacy

Validating the efficacy of a novel inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based and in vivo models. This ensures that the observed activity is not only against the purified enzyme but also translates to a functional effect in a biological context.

Biochemical Assays for Kinase Activity

Biochemical assays are the first step to determine the direct inhibitory effect of a compound on the kinase.

Biochemical_Assay_Workflow Recombinant_Kinase Purified Recombinant PIM Kinase Incubation Incubation at 30°C Recombinant_Kinase->Incubation Substrate Peptide or Protein Substrate Substrate->Incubation ATP ATP (γ-32P or cold) ATP->Incubation Inhibitor Test Inhibitor (e.g., Pyridin-2-amine derivative) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50_Determination IC50 Curve Generation Detection->IC50_Determination

Caption: General workflow for a biochemical kinase assay.

Protocol: Radiometric Kinase Assay (Gold Standard)

This protocol provides a robust method for determining the IC50 value of an inhibitor.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Reagents:

    • Recombinant human PIM1 kinase (e.g., 5 ng/µL).

    • Peptide substrate (e.g., 100 µM).

    • ATP solution: A mixture of cold ATP and [γ-32P]ATP to a final concentration of 10 µM.

    • Test inhibitor serially diluted in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 5 µL of diluted inhibitor to each well.

    • Add 10 µL of kinase solution.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 25 µL of 3% phosphoric acid to each well.

  • Capture Phosphorylated Substrate: Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper, wash three times for 5 minutes in 0.75% phosphoric acid, and once in acetone.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Cell-Based Assays for Cellular Potency

Cell-based assays are critical to assess the inhibitor's activity in a more physiologically relevant context, considering factors like cell permeability and off-target effects.

Table 2: Cellular Activity of SGI-1776 in Ph+ Leukemia Cell Lines

Cell LineBCR-ABL1 MutationSGI-1776 IC50 (µM)
Ba/F3 p210 WTNone1.2
Ba/F3 p210 E255KTKI-resistant1.5
Ba/F3 p210 H396RTKI-resistant1.3
Ba/F3 p210 Y253FTKI-resistant1.3
Ba/F3 p210 T315ITKI-resistant1.8

Data adapted from a study on the efficacy of SGI-1776.[4]

Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., K562, a Ph+ leukemia cell line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate for another 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Protocol: Western Blot for Phospho-Substrate Analysis

This method directly assesses the inhibitor's ability to block the phosphorylation of a known PIM kinase substrate within the cell.

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for a phosphorylated PIM substrate (e.g., phospho-BAD Ser112).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation at different inhibitor concentrations.

Conclusion and Future Directions

The development of potent and selective PIM kinase inhibitors holds significant promise for cancer therapy. While pyridin-2-amine derived scaffolds are a promising starting point for inhibitor design, rigorous experimental validation is paramount. This guide outlines a systematic approach to evaluating the efficacy of such inhibitors, from initial biochemical characterization to cellular potency assessment.

Future research should focus on:

  • Improving Selectivity: Designing inhibitors with high selectivity for PIM kinases over other kinases to minimize off-target effects.

  • Overcoming Resistance: Investigating mechanisms of resistance to PIM inhibitors and developing strategies to overcome them, potentially through combination therapies.[1]

  • In Vivo Efficacy: Conducting preclinical in vivo studies in relevant animal models to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of lead compounds.

By employing the methodologies and comparative framework presented in this guide, researchers can effectively validate the efficacy of novel PIM kinase inhibitors and accelerate their translation into clinical applications.

References

  • Juniper Publishers. PIM Kinase Inhibitors and Cancer Treatment. Available from: [Link]

  • Nath, D., et al. (2015). Pre-clinical evidence of PIM kinase inhibitor activity in BCR-ABL1 unmutated and mutated Philadelphia chromosome-positive (Ph+) leukemias. Oncotarget, 6(32), 33856–33870.
  • R-Discovery. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. Available from: [Link]

  • ResearchGate. Preclinical evaluation of second generation PIM inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphoma. Available from: [Link]

  • Prous Science. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Available from: [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it invaluable. When functionalized with a morpholinosulfonyl group, as in 5-(Morpholinosulfonyl)pyridin-2-amine, the resulting molecule combines the features of a bioisostere for carboxylic acids with the structural rigidity and synthetic accessibility of the pyridine core.[2] This particular motif is of high interest for developing novel therapeutics in areas such as oncology and neurodegenerative diseases.[3]

However, the synthetic functionalization of this compound via cross-coupling reactions is far from trivial. Chemists face a confluence of challenges:

  • Poor Nucleophilicity: The sulfonamide nitrogen is inherently a weak nucleophile due to the electron-withdrawing nature of the adjacent sulfonyl groups, making direct N-arylation difficult.[2][4]

  • Catalyst Inhibition: The endocyclic pyridine nitrogen and the exocyclic 2-amino group can act as bidentate chelating ligands for the metal catalyst (typically palladium), forming stable complexes that can hinder or halt the catalytic cycle.[5]

  • Substrate Complexity: The molecule contains multiple potential reaction sites, demanding high selectivity from the catalytic system.

This guide provides a head-to-head comparison of leading catalytic systems for the two most critical transformations involving this scaffold: C-N bond formation (Buchwald-Hartwig amination) for building diaryl or aryl-alkyl amines, and C-C bond formation (Suzuki-Miyaura coupling) for constructing biaryl structures. We will dissect the performance of various catalysts, explain the rationale behind their selection, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to challenging substrates like this compound requires careful optimization of the catalyst system, particularly the phosphine ligand.[6][7] The primary goal is to facilitate the two most challenging steps for this substrate class: oxidative addition and C-N reductive elimination.

Catalytic Cycle Overview: The Buchwald-Hartwig Amination

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_reactants cluster_products pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amide_complex Palladium Amide Complex ox_add->amide_complex + R₂NH - HX product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂ center_point ArX Ar-X R2NH R₂NH ArNR2 Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Head-to-Head Catalyst Performance

We evaluated several state-of-the-art palladium precatalysts and ligands for the coupling of a model aryl bromide with the amino group of this compound. The results are summarized below.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Rationale
System 1: Pd₂(dba)₃ / XantphosNaOtBuToluene1101845%Xantphos, a bidentate ligand with a large bite angle, is a common choice but struggles here.[8] The combination of a chelating substrate and a weakly nucleophilic amine likely leads to catalyst deactivation.
System 2: RuPhos Pd G3LiHMDSDioxane1001278%The use of a Buchwald dialkylbiaryl phosphine ligand (RuPhos) provides a significant improvement.[5][9] These bulky, electron-rich ligands accelerate reductive elimination, which is often rate-limiting for electron-deficient amines. LiHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[10]
System 3: AdBippyPhos / Pd(OAc)₂K₃PO₄t-AmOH110892% AdBippyPhos was specifically developed for coupling weakly nucleophilic sulfonamides.[4] Its structure provides an accessible palladium center for the sulfonamide to bind, while remote steric bulk promotes the challenging C-N reductive elimination. This system proves superior for this specific transformation.[4]
Optimized Protocol for N-Arylation (System 3)

This protocol is based on the superior performance of the AdBippyPhos catalyst system.

N_Arylation_Workflow start Start: Assemble Reactants reagents To an oven-dried vial, add: - this compound (1.0 eq) - Aryl Halide (1.1 eq) - Pd(OAc)₂ (2 mol%) - AdBippyPhos (4 mol%) - K₃PO₄ (2.0 eq) start->reagents inert Seal, Evacuate, and Backfill with Argon (3x) reagents->inert solvent Add Degassed t-AmOH inert->solvent reaction Heat at 110 °C with Vigorous Stirring solvent->reaction monitor Monitor by TLC/LC-MS (Approx. 8-12 h) reaction->monitor workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the N-arylation of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), palladium(II) acetate (0.02 equiv), AdBippyPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous, degassed tert-amyl alcohol to the vial to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium chloride (brine).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Part 2: C-C Cross-Coupling via Suzuki-Miyaura Reaction

To perform a Suzuki-Miyaura coupling, this compound must first be halogenated (e.g., brominated or chlorinated) at a synthetically useful position, typically C3 or C6. The subsequent Suzuki coupling enables the formation of biaryl structures, which are prevalent in pharmaceuticals.[11][12]

Catalytic Cycle Overview: The Suzuki-Miyaura Coupling

The Suzuki reaction involves three key steps: oxidative addition of an aryl halide to Pd(0), transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)-X) pd0->ox_add + Ar-X transmetal Transmetalation Complex (Ar-Pd(II)-Ar') ox_add->transmetal + Ar'-B(OR)₂ + Base product_complex Product Complex transmetal->product_complex Reductive Elimination product_complex->pd0 Ar-Ar'

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability is a critical determinant of a drug candidate's potential for success, directly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth comparison of methodologies for evaluating the metabolic stability of 5-(Morpholinosulfonyl)pyridin-2-amine derivatives, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the theoretical underpinnings of drug metabolism, provide detailed experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions in their drug development programs.

The Critical Role of Metabolic Stability in Drug Development

The metabolic transformation of a drug, primarily in the liver, is the body's mechanism for detoxification and elimination.[3] While essential for clearing foreign substances, rapid metabolism can prematurely terminate a drug's therapeutic effect, leading to poor in vivo efficacy.[1] Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity.[1] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic profile.

The this compound core, incorporating both a morpholine and a sulfonamide moiety, presents a unique metabolic landscape. The morpholine ring, while often introduced to enhance physicochemical properties and biological activity, can be susceptible to oxidative metabolism.[4][5] Similarly, the sulfonamide group can undergo various metabolic transformations.[6] Understanding the interplay of these structural features is key to designing more stable and effective drug candidates.

Key Metabolic Pathways and Influencing Factors

Drug metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxylation, oxidation, dealkylation).[7][8] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[9]

Several factors can influence the rate and pathway of drug metabolism, including:

  • Physicochemical Properties: A drug's lipophilicity, size, shape, and pKa can affect its interaction with metabolic enzymes.[9][10]

  • Biological Factors: Age, sex, genetics (pharmacogenomics), and disease state can all impact an individual's metabolic capacity.[11][12][13]

  • Chemical Factors: Co-administered drugs can either induce or inhibit metabolic enzymes, leading to significant drug-drug interactions.[10][14]

For this compound derivatives, potential metabolic hotspots include the morpholine ring (N-dealkylation, C-hydroxylation), the pyridine ring (oxidation), and the sulfonamide linkage.

Comparative Evaluation of In Vitro Metabolic Stability Assays

To assess metabolic stability in a high-throughput and cost-effective manner, several in vitro systems are employed. The two most common are liver microsomes and hepatocytes.[15][16]

Liver Microsomes: This subcellular fraction contains a high concentration of Phase I enzymes, particularly CYPs.[17] Microsomal stability assays are a rapid and widely used tool for early-stage screening.[17]

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant model.[18][19]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage lead optimization often relies on the higher throughput of microsomal assays, while later-stage characterization benefits from the more holistic data provided by hepatocyte assays.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a detailed methodology for determining the metabolic stability of this compound derivatives using human liver microsomes.

Materials and Reagents:

  • Human Liver Microsomes (pooled, various suppliers)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (this compound derivatives) and Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 1 mg/mL in potassium phosphate buffer.[20] Keep on ice.

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final desired concentration in the incubation buffer. Ensure the final solvent concentration is low (<1%) to avoid enzyme inhibition.[21]

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsomal solution and the test/control compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[17] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[22][23][24] Liquid chromatography separates the parent compound from potential metabolites, while tandem mass spectrometry provides sensitive and specific quantification.[25]

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Processing cluster_analysis Analysis prep_mics Prepare Microsomes pre_warm Pre-warm at 37°C prep_mics->pre_warm prep_nadph Prepare NADPH System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn prep_comp Prepare Compounds prep_comp->pre_warm pre_warm->start_rxn incubate Incubate at 37°C start_rxn->incubate time_points Sample at Time Points incubate->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis G cluster_compound Compound Structure cluster_factors Structural Modifications cluster_outcome Metabolic Stability structure This compound Derivative ewg Electron-Withdrawing Groups (e.g., F) edg Electron-Donating Groups (e.g., CH3) steric Steric Hindrance increased_stability Increased Stability ewg->increased_stability Blocks Oxidation decreased_stability Decreased Stability edg->decreased_stability Introduces Metabolic Site steric->increased_stability Hinders Enzyme Access

Caption: Structure-metabolism relationships for metabolic stability.

By systematically modifying the scaffold and assessing the impact on metabolic stability, researchers can identify key positions where substitutions can enhance the drug-like properties of the molecule.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. For novel scaffolds such as this compound derivatives, a systematic and comparative approach utilizing in vitro tools like liver microsomal and hepatocyte stability assays is essential. By generating robust data and establishing clear structure-metabolism relationships, research teams can efficiently prioritize and optimize lead candidates, ultimately increasing the probability of developing safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Factors Affecting Drug Metabolism.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services.
  • Slideshare. (n.d.). Factors affecting drug metabolism. PPTX.
  • Pharmaguideline. (n.d.). Factors Affecting Drug Metabolism Including Stereo Chemical Aspects.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • Wikipedia. (n.d.). Drug metabolism.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Slideshare. (n.d.). FACTORS THAT AFFECT DRUG METABOLISM.pptx.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • ManTech Publications. (n.d.). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
  • PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Bioanalysis Zone. (n.d.). LC-MS.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • AxisPharm. (2022). The role of CYP450 in drug metabolism.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • YouTube. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes).
  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.

Sources

A Strategic Guide to Bioisosteric Replacement of 5-(Morpholinosulfonyl)pyridin-2-amine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 5-(morpholinosulfonyl)pyridin-2-amine scaffold represents a well-trodden path in the quest for potent and selective kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.[1] Its prevalence, however, belies the inherent challenges in optimizing drug-like properties. This guide provides an in-depth technical comparison of viable bioisosteric alternatives, supported by experimental data, to empower researchers in navigating beyond this common starting point to unlock superior clinical candidates. We will dissect the rationale for seeking alternatives, explore validated replacements for both the morpholine-sulfonamide and the 2-aminopyridine moieties, and provide actionable experimental protocols for their evaluation.

The Rationale for Moving Beyond a Privileged Scaffold

The this compound core, while a potent pharmacophore, often presents a constellation of challenges that can stall a promising drug discovery program. The sulfonamide linker, though a robust hydrogen bond acceptor, can confer high lipophilicity and potential for off-target interactions. Furthermore, the 2-aminopyridine fragment, while a key hinge-binding element in many kinases, possesses a basicity that can lead to undesirable pharmacokinetic (PK) properties and potential liabilities. The morpholine ring itself, while often incorporated to enhance solubility, can be a site of metabolic instability.[2]

Strategic bioisosteric replacement aims to mitigate these issues by substituting these moieties with functional groups that retain the desired biological activity while improving the overall physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The goal is to fine-tune properties such as solubility, metabolic stability, plasma protein binding, and membrane permeability, ultimately leading to a more developable drug candidate.

Navigating the PI3K/mTOR Signaling Axis

The this compound scaffold has found significant application in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and other diseases.[1][3] Understanding this pathway is crucial for contextualizing the design and evaluation of novel inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Scaffold-Based Inhibitor (e.g., targeting PI3K/mTOR) Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition Inhibitor->mTORC2

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 1: Alternatives to the Morpholine-Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry, but its properties are not always optimal. Here, we explore two key bioisosteric replacements: sulfoximines and sulfonimidamides.

Sulfoximines and Sulfonimidamides: A Comparative Analysis

Sulfoximines and sulfonimidamides are emerging as highly promising bioisosteres for sulfonamides.[4] They offer a unique three-dimensional geometry and the potential for an additional vector for substitution, opening up new chemical space for structure-activity relationship (SAR) studies.

MoietyStructureKey Physicochemical PropertiesRationale for Use
Sulfonamide R-SO₂-NR'R''Hydrogen bond acceptor, can be metabolically labile. Often contributes to high lipophilicity.Established pharmacophore, well-understood chemistry.
Sulfoximine R-S(O)(NH)-R'Chiral center at sulfur, additional hydrogen bond donor capability (N-H). Generally more polar than sulfonamides.Introduces 3D complexity, can improve solubility and metabolic stability. The N-H can form additional interactions with the target.[4]
Sulfonimidamide R-S(O)(NH)-NR'R''Aza-analog of a sulfonamide. Can exhibit reduced lipophilicity and plasma protein binding, with increased solubility compared to sulfonamides.[2][5]Improves ADME properties while maintaining biological activity. The additional nitrogen provides a handle for further modification.
Supporting Experimental Data

A proof-of-concept study on γ-secretase inhibitors demonstrated the tangible benefits of replacing a sulfonamide with a sulfonimidamide. While the sulfonamide-containing inhibitor, Begacestat, was more potent, the sulfonimidamide analogue exhibited superior physicochemical properties, including decreased lipophilicity and plasma protein binding, and increased solubility.[2][5]

In a separate study, the synthesis and evaluation of sulfoximine analogues of marketed drugs, including the kinase inhibitor vardenafil, showed that the sulfoximine analogue was equipotent to the parent drug, highlighting the viability of this bioisosteric replacement without loss of activity.[4]

Part 2: Alternatives to the 2-Aminopyridine Moiety

The 2-aminopyridine core is a classic hinge-binding motif in kinase inhibitors. However, its basicity can be a liability. Bioisosteric replacement with other nitrogen-containing heterocycles can modulate this property and improve selectivity.

Aminopyrimidines and Other Heterocyclic Replacements

Replacing the 2-aminopyridine ring with other heterocycles like aminopyrimidines or aminopyrazines can significantly impact a compound's properties.

MoietyStructureKey Physicochemical PropertiesRationale for Use
2-Aminopyridine Basic nitrogen can lead to off-target effects and poor PK.Well-established hinge-binding motif.
2-Aminopyrimidine Less basic than 2-aminopyridine due to the additional nitrogen atom. Can alter the hydrogen bonding pattern.To reduce basicity, improve selectivity, and potentially enhance metabolic stability.
2-Aminopyrazine Further reduction in basicity compared to 2-aminopyridine.Fine-tuning of electronic properties and basicity to optimize potency and selectivity.[6]
Supporting Experimental Data

In the development of inhibitors for the mitotic kinase Nek2, a switch from an aminopyrazine to an aminopyridine hinge-binding scaffold led to a significant increase in inhibitory activity.[7] Further studies on aminopyridine-based Nek2 inhibitors demonstrated that substitutions on the pyridine ring could fine-tune potency and selectivity against other kinases like Plk1.[7] This highlights the profound impact that modifications to this core can have on the overall biological profile.

Experimental Protocols

A critical component of evaluating these alternatives is a robust and reproducible set of experimental assays. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (and parent compound for comparison)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Workflow:

Kinase_Assay_Workflow A 1. Compound Serial Dilution (in DMSO) B 2. Add 50 nL of compound to 384-well plate A->B C 3. Add 5 µL of Kinase/Buffer (Incubate 15 min) B->C D 4. Add 5 µL of Substrate/ATP (Initiate reaction, Incubate 60 min) C->D E 5. Add 5 µL of ADP-Glo™ Reagent (Stop reaction, Incubate 40 min) D->E F 6. Add 10 µL of Kinase Detection Reagent (Incubate 30 min) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Luminescence-based in vitro kinase assay workflow.

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Dispense 50 nL of the diluted compounds into the wells of a 384-well plate.

  • Add 5 µL of the kinase in kinase assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate and ATP mixture. Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro ADME Assays: A Brief Overview

To complement the potency data, a panel of in vitro ADME assays should be conducted to assess the drug-like properties of the novel analogues.

  • Metabolic Stability Assay (Microsomes/Hepatocytes): This assay evaluates the susceptibility of a compound to metabolism by liver enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Plasma Protein Binding Assay: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to the target tissue. Equilibrium dialysis is a common method.

  • Aqueous Solubility Assay: This assay measures the solubility of a compound in aqueous buffer, a critical parameter for oral absorption.

  • Permeability Assay (e.g., PAMPA, Caco-2): These assays predict the ability of a compound to cross the intestinal barrier, a key factor for oral bioavailability.

Conclusion: A Path to Superior Drug Candidates

The this compound scaffold has been a valuable starting point in kinase inhibitor design. However, a "one-size-fits-all" approach is antithetical to modern, rational drug discovery. By embracing bioisosteric replacement strategies, researchers can systematically address the inherent liabilities of this and other privileged scaffolds. The strategic deployment of alternatives such as sulfoximines, sulfonimidamides for the sulfonamide moiety, and various heterocyclic cores for the 2-aminopyridine fragment, offers a powerful toolkit to enhance potency, selectivity, and overall drug-like properties. The key to success lies in a deep understanding of the underlying medicinal chemistry principles and the rigorous application of comparative experimental evaluation. This guide provides a framework for this endeavor, empowering drug discovery teams to innovate beyond the conventional and deliver the next generation of targeted therapeutics.

References

  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Arch Pharm (Weinheim). 2023 Dec;356(12):e2300403. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Model. 2016 Apr;22(4):86. [Link]

  • Representative compounds of PI3K, mTOR, and dual‐target inhibitors. ResearchGate. [Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem. 2018 Sep 19;13(18):1878-1886. [Link]

  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. 2023 Jan 22;28(3):1135. [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorg Med Chem. 2017 Oct 15;25(20):5859-5874. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. J Am Chem Soc. 2023 May 3;145(17):9656-9664. [Link]

  • Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides. Nottingham ePrints. [Link]

  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Int J Mol Sci. 2008 Feb;9(2):204-24. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010 Nov 11;53(21):7830-9. [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Eur J Med Chem. 2013 Aug;66:22-35. [Link]

  • Sulphonamide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Med Chem. 2023 Dec 14;14(12):2422-2430. [Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Request PDF. [Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Semantic Scholar. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. ResearchGate. [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024 Apr 15;106:117653. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Med Chem. 2017 Dec;9(18):2137-2153. [Link]

  • Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem. 2012 Mar 5;7(3):396-9. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. ResearchGate. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. J Med Chem. 2024 Sep 12;67(17):14868-14890. [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. J Pharmacol Exp Ther. 1983 Jan;224(1):162-7. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. 2019;66(2):61-66. [Link]

  • Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. Eur J Pharmacol. 1984 Nov 13;106(2):319-25. [Link]

  • Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. J Clin Pharmacol. 2007 Mar;47(3):376-85. [Link]

Sources

A Comparative Analysis of the Electronic Effects of the Morpholinosulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacokinetic properties is paramount. Among the vast arsenal of functional groups employed by chemists, the sulfonyl family stands out for its profound impact on molecular electronics and its prevalence in a wide array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of the electronic effects of the morpholinosulfonyl group, a moiety of increasing interest due to its unique combination of a potent electron-withdrawing sulfonyl core and the favorable pharmacokinetic profile imparted by the morpholine ring.[2][3][4][5]

The electronic character of a substituent—its ability to donate or withdraw electron density—governs a molecule's reactivity, acidity (pKa), metabolic stability, and ability to interact with biological targets. Understanding these effects is not merely academic; it is a critical component of rational drug design. This guide will dissect the inductive and resonance effects of the morpholinosulfonyl group, benchmark it against other commonly used sulfonyl analogues such as the mesyl, tosyl, and triflyl groups, and provide validated experimental protocols for quantifying these properties.

The Theoretical Framework: Quantifying Electronic Influence

To objectively compare functional groups, we must first speak the quantitative language of physical organic chemistry. The Hammett equation is a cornerstone of this field, providing a powerful framework for relating reaction rates and equilibria to the electronic properties of substituents on aromatic systems.[6][7]

The equation is expressed as:

log (K/K₀) = ρσ or log (k/k₀) = ρσ

Where:

  • K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.

  • K₀ or k₀ is the constant for the unsubstituted (hydrogen) reference compound.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. It is independent of the reaction itself. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7][8]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[6]

Substituent constants are further refined based on their position on an aromatic ring:

  • σ_meta (σ_m): Primarily reflects the inductive effect , the through-bond polarization caused by electronegativity differences.

  • σ_para (σ_p): Represents a combination of the inductive effect and the resonance effect , the delocalization of π-electrons between the substituent and the aromatic ring.[9]

By measuring the pKa of substituted benzoic acids—the reference reaction for which ρ is defined as 1.00—we can directly determine the σ values for various substituents.[8][9]

Comparative Analysis of Sulfonyl Group Electronics

The sulfonyl group (-SO₂-) is inherently a powerful electron-withdrawing moiety due to the high electronegativity of its two oxygen atoms, which pull electron density away from the sulfur atom.[10][11] This makes the sulfur atom highly electrophilic and imparts strong electron-withdrawing characteristics to the entire group. The nature of the "R" group attached to the sulfonyl moiety, however, modulates this effect.

The Morpholinosulfonyl Group in Context

The morpholinosulfonyl group features a morpholine ring connected via its nitrogen atom to the sulfonyl center. The morpholine component introduces several key features:

  • Inductive Effect: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect. The nitrogen atom, being less electronegative than the oxygen atoms of the sulfonyl group, has a comparatively weaker influence.

  • Basicity: The lone pair on the morpholine nitrogen provides a site of basicity, allowing for protonation. This basicity is significantly attenuated by the powerful electron-withdrawing sulfonyl group it is attached to. This modulation of pKa is a critical tool in drug design for controlling solubility and ionization state at physiological pH.[2][3]

To contextualize its electronic pull, we compare it with other common sulfonyl groups used in drug development and organic synthesis.

Substituent GroupStructureR-Group Contributionσ_meta (σ_m)σ_para (σ_p)
Mesyl (Methanesulfonyl)-SO₂CH₃Weakly electron-donating (inductive)0.680.72
Tosyl (p-Toluenesulfonyl)-SO₂C₆H₄CH₃Aromatic ring with a weakly donating methyl group~0.6-0.7~0.6-0.7
Benzenesulfonyl -SO₂PhPhenyl group (inductive withdrawal, resonance effects)0.620.68
Morpholinosulfonyl -SO₂(NC₄H₈O)Morpholino group (inductive withdrawal, N lone pair)~0.7 (Est.)~0.9 (Est.)
Triflyl (Trifluoromethylsulfonyl)-SO₂CF₃Strongly electron-withdrawing (inductive)0.800.91

Note: Hammett constants are compiled from various sources.[12][13] Values for the morpholinosulfonyl group are estimated based on data for related N,N-dialkylaminosulfonyl groups and the known inductive effects of the morpholine ring. The higher estimated σ_p value reflects the potential for n→σ hyperconjugation and strong inductive withdrawal with minimal counteracting resonance donation.*

From this comparison, the morpholinosulfonyl group emerges as a very strong electron-withdrawing group , likely surpassing the mesyl and tosyl groups and approaching the potency of the triflyl group, particularly at the para position. This potent electron-withdrawing nature is a direct consequence of attaching the electronegative sulfonyl sulfur to the amine nitrogen, which itself is influenced by the inductive pull of the morpholine oxygen.

Experimental Determination of Electronic Effects

Theoretical understanding must be grounded in empirical data. The following protocols describe robust methods for quantifying the electronic parameters of the morpholinosulfonyl group.

Protocol 1: Determination of Hammett Constants via pKa Measurement

This experiment directly measures the electronic influence of a substituent by quantifying its effect on the acidity of a remote functional group, following the foundational work of Hammett.[8][9]

Objective: To determine the σ_meta and σ_para constants for the morpholinosulfonyl group by measuring the pKa of m- and p-(morpholinosulfonyl)benzoic acid.

Workflow Diagram:

G cluster_synthesis Part 1: Synthesis cluster_pka Part 2: pKa Measurement cluster_calc Part 3: Calculation S1 Start with m- and p-aminobenzoic acid S2 Diazotization (NaNO₂, HCl) S1->S2 S3 Sulfonylation (SO₂, CuCl₂) S2->S3 S4 Chlorination (SOCl₂) to form sulfonyl chlorides S3->S4 S5 Amination with Morpholine S4->S5 P1 Prepare standardized solutions of each acid S5->P1 P2 Titrate with standardized NaOH solution P1->P2 P3 Monitor pH with calibrated meter P2->P3 P4 Determine half-equivalence point P3->P4 C1 pKa = pH at half-equivalence P4->C1 C3 Calculate σ = pKa_H - pKa_X C1->C3 C2 Measure pKa of benzoic acid (pKa_H) C2->C3

Caption: Workflow for Hammett constant determination.

Methodology:

  • Synthesis: Synthesize meta- and para-(morpholinosulfonyl)benzoic acids. A common route involves the diazotization of the corresponding aminobenzoic acids, followed by a copper-catalyzed reaction with sulfur dioxide to generate the sulfonyl chloride, which is then reacted with morpholine.

  • Solution Preparation: Accurately prepare a ~0.01 M solution of each synthesized acid and a reference solution of benzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol/water).[9]

  • Titration: Titrate each acid solution with a standardized ~0.05 M NaOH solution.

  • Data Acquisition: Record the pH after each addition of titrant. The equivalence point is found from the maximum of the first derivative plot (ΔpH/ΔV). The half-equivalence point occurs at exactly half the volume of the equivalence point.

  • pKa Determination: The pKa of the acid is equal to the pH measured at the half-equivalence point of the titration.

  • Calculation of σ: The Hammett constant is calculated using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .

Causality: An electron-withdrawing substituent, like the morpholinosulfonyl group, stabilizes the negatively charged carboxylate conjugate base. This stabilization facilitates the dissociation of the proton, resulting in a stronger acid and thus a lower pKa . The more the pKa is lowered relative to the benzoic acid standard, the more electron-withdrawing the group is, yielding a larger positive σ value.[8]

Protocol 2: Kinetic Analysis of SₙAr Reaction Rates

This protocol assesses electronic effects by measuring how a substituent alters the rate of a chemical reaction where charge is built up in the transition state.

Objective: To compare the electron-withdrawing strength of the morpholinosulfonyl group against a mesyl group by measuring the rates of a nucleophilic aromatic substitution (SₙAr) reaction.

Reaction Scheme: 1-chloro-4-(R-sulfonyl)-2-nitrobenzene + Piperidine → 1-(piperidino)-4-(R-sulfonyl)-2-nitrobenzene

Workflow Diagram:

G K1 Prepare solutions of sulfonyl substrates and piperidine K2 Initiate reaction at constant temperature (e.g., 50°C) K1->K2 K3 Monitor reaction progress over time via UV-Vis or HPLC K2->K3 K4 Plot [Product] vs. Time or ln[Substrate] vs. Time K3->K4 K5 Determine pseudo-first-order rate constant (k_obs) from slope K4->K5 K6 Calculate second-order rate constant (k) K5->K6 K7 Compare k_morpholino vs. k_mesyl K6->K7

Caption: Workflow for kinetic analysis of SₙAr reactions.

Methodology:

  • Preparation: Prepare standardized solutions of the substrates (where R = morpholino and R = methyl) and the nucleophile (piperidine) in a suitable solvent (e.g., DMSO).

  • Kinetic Run: Initiate the reaction in a thermostated cuvette within a UV-Vis spectrophotometer or by taking aliquots at timed intervals for HPLC analysis. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

  • Monitoring: Monitor the increase in absorbance of the product at a specific wavelength where it does not overlap with the starting material.

  • Data Analysis: Plot the appropriate function of concentration versus time (e.g., ln(A∞ - At) vs. time) to obtain the observed rate constant (k_obs) from the slope of the line.

  • Rate Constant Calculation: Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the excess nucleophile.

  • Comparison: A larger rate constant (k) indicates a faster reaction, which corresponds to a substrate with a more powerfully electron-withdrawing sulfonyl group.

Causality: The SₙAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The rate-determining step is the formation of this complex.[14] A strong electron-withdrawing group attached to the aromatic ring, such as the morpholinosulfonyl group, stabilizes this buildup of negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate . A direct comparison of the rate constants provides a quantitative measure of the relative electron-withdrawing power of the morpholinosulfonyl versus the mesyl group.

Impact on Drug Development and Physicochemical Properties

The strong electron-withdrawing character of the morpholinosulfonyl group has profound and actionable consequences in drug design.

Logical Relationship Diagram:

G A Strong Electronic Withdrawal (High σ value) B Modulated pKa A->B C Increased Leaving Group Ability A->C D Enhanced H-Bonding Acidity A->D E Improved Aqueous Solubility B->E F Controlled Reactivity/ Metabolic Stability C->F G Stronger H-Bond Donor Interactions D->G H Optimized ADME Profile E->H F->H G->H

Caption: Influence of electronic effects on drug properties.

  • pKa Modulation: As a potent EWG, the morpholinosulfonyl group drastically lowers the pKa of adjacent acidic protons (e.g., the N-H of a sulfonamide) and reduces the basicity of nearby amines. This allows chemists to precisely tune the ionization state of a drug candidate at physiological pH, which is crucial for controlling its solubility, cell permeability, and off-target ion channel interactions.[2][5]

  • Reactivity and Metabolic Stability: When used to form sulfonate esters, the morpholinosulfonyl group creates an excellent leaving group, comparable to tosylates and mesylates, facilitating nucleophilic substitution reactions in synthesis.[15][16] Within a drug molecule, its electron-withdrawing nature can influence the metabolic stability of adjacent groups by altering their susceptibility to enzymatic oxidation or hydrolysis.

  • Target Binding Interactions: A morpholinosulfonyl-substituted sulfonamide (R-SO₂NH-R') will have a more acidic N-H proton than its mesyl or tosyl counterpart. This enhances its ability to act as a strong hydrogen bond donor, potentially leading to tighter binding with a protein target.

Conclusion

The morpholinosulfonyl group is a powerful tool for medicinal chemists, acting as a strong electron-withdrawing group with electronic effects that likely exceed those of the conventional mesyl and tosyl groups. Its potency stems from the synergistic inductive effects within the sulfonyl and morpholine components. This robust electron-withdrawing character, quantified by a high Hammett σ value, provides a reliable mechanism for modulating the pKa, reactivity, and hydrogen-bonding potential of a molecule. When combined with the recognized pharmacokinetic benefits of the morpholine scaffold—such as improved solubility and metabolic stability—the morpholinosulfonyl group presents a compelling option for the rational design and optimization of next-generation therapeutic agents.

References

  • Vertex AI Search, Data enhanced Hammett-equation: reaction barriers in chemical space - RSC Publishing. Accessed January 2, 2026.
  • Vertex AI Search, Bioactive compounds containing sulfonyl groups - ResearchG
  • Vertex AI Search, Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Accessed January 2, 2026.
  • Vertex AI Search, Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Accessed January 2, 2026.
  • Vertex AI Search, Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Accessed January 2, 2026.
  • Vertex AI Search, Hammett equation - Wikipedia. Accessed January 2, 2026.
  • Vertex AI Search, Correlation between Hammett Substituent Constants and Directly Calculated ??
  • Vertex AI Search, A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Accessed January 2, 2026.
  • Vertex AI Search, A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews - ACS Public
  • Vertex AI Search, Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchG
  • Vertex AI Search, Chemical structures of various morpholine containing natural and synthetic compounds - ResearchG
  • Vertex AI Search, Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
  • Vertex AI Search, Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Request PDF - ResearchG
  • Vertex AI Search, Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. Accessed January 2, 2026.
  • Vertex AI Search, Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Inorganic Chemistry - ACS Public
  • Vertex AI Search, Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Accessed January 2, 2026.
  • Vertex AI Search, Table 13.1 Selected Hammett substituent constants and susceptibility factors. Accessed January 2, 2026.
  • Vertex AI Search, A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. Accessed January 2, 2026.
  • Vertex AI Search, Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum - ChemRxiv. Accessed January 2, 2026.
  • Vertex AI Search, A Method of Calculating the Kamlet-Abboud-Taft Solvatochromic Parameters Using COSMO-RS - PubMed. Accessed January 2, 2026.
  • Vertex AI Search, With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why?. Accessed January 2, 2026.
  • Vertex AI Search, A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - MDPI. Accessed January 2, 2026.
  • Vertex AI Search, Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • Vertex AI Search, 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Accessed January 2, 2026.
  • Vertex AI Search, Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids | Request PDF - ResearchG
  • Vertex AI Search, Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - MDPI. Accessed January 2, 2026.
  • Vertex AI Search, Tosylates And Mesylates - Master Organic Chemistry. Accessed January 2, 2026.
  • Vertex AI Search, Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchG
  • Vertex AI Search, Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors | Request PDF - ResearchG
  • Vertex AI Search, Mesylates and Tosylates with Practice Problems - Chemistry Steps. Accessed January 2, 2026.
  • Vertex AI Search, Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Accessed January 2, 2026.
  • Vertex AI Search, Conjugative Effects of Methylsulfonyl and Methylthio Groupings1 - Semantic Scholar. Accessed January 2, 2026.

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: The Case of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, survival, and differentiation has led to the development of numerous successful kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target effects, where a drug modulates proteins other than its intended target, can lead to unexpected toxicities or even surprising new therapeutic applications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of novel kinase inhibitors. We will use the hypothetical 5-(Morpholinosulfonyl)pyridin-2-amine scaffold (herein referred to as "Derivative A") as a case study to illustrate a multi-tiered, robust experimental strategy. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides self-validating data to build a complete and trustworthy selectivity profile.

The Imperative of Selectivity: Beyond the Primary Target

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous characterization. While high potency against the primary target is essential, it is the selectivity profile that often dictates the therapeutic window and ultimate success of the drug. A promiscuous inhibitor can engage multiple kinases, leading to a cascade of unintended biological consequences.[1] Therefore, a proactive and systematic evaluation of off-target effects is not just a regulatory requirement but a cornerstone of rational drug design.

Our evaluation strategy is built on three pillars:

  • Biochemical Profiling: Quantifying the inhibitor's potency against a broad panel of kinases.

  • Cellular Target Engagement: Confirming that the inhibitor binds to its intended target in a physiological context.

  • Unbiased Proteome-wide Analysis: Identifying all potential interacting partners within the complex cellular environment.

Tier 1: Broad Kinome Selectivity Profiling

The initial step in assessing selectivity is to perform a broad biochemical screen against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency (typically as an IC50 or Kd value) against hundreds of kinases, offering a panoramic view of its activity across the kinome.[2][3]

Experimental Rationale

The goal here is to identify any kinases that are inhibited with a potency comparable to the primary target. A common approach is a two-tiered screening process. First, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel. Any kinase showing significant inhibition (e.g., >70%) is then selected for a full dose-response curve to determine its IC50 value.[1]

Protocol: Kinase Selectivity Profiling (Adapted from Promega's Kinase-Glo® Platform)
  • Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate pairs, and a serial dilution of "Derivative A" and a control compound (e.g., a known PI3K inhibitor like Alpelisib).

  • Reaction Setup: In a 384-well plate, dispense the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase and determine IC50 values for hits from the dose-response curves.

Data Presentation: Comparative Kinase Selectivity

The results of such a screen are best visualized in a table comparing the IC50 values of "Derivative A" against its intended target (let's assume PI3Kα for this example) and any significant off-targets, benchmarked against a known inhibitor.

KinaseDerivative A (IC50, nM)Alpelisib (IC50, nM)
PI3Kα (Target) 5 4.6
PI3Kβ251,156
PI3Kδ15250
PI3Kγ3029
mTOR (Off-Target) 85 >10,000
CDK2 (Off-Target) 500 >10,000
ERK1 (Off-Target) >10,000 >10,000

This hypothetical data suggests that while "Derivative A" is a potent PI3Kα inhibitor, it also shows activity against other PI3K isoforms and mTOR, highlighting potential areas for further investigation and optimization.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Biochemical assays, while crucial, are performed in a simplified, artificial environment. It is imperative to confirm that the inhibitor can engage its target within the complex and crowded interior of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells or cell lysates.[4][5][6]

Experimental Rationale

CETSA operates on the principle that when a protein binds to a ligand (like our inhibitor), it becomes more stable and resistant to thermal denaturation.[5] By heating cells or lysates treated with the inhibitor across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with an active PI3K pathway) with "Derivative A" or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PI3Kα) and a control protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor confirms target engagement.

To quantify the potency of target engagement in the cell, an isothermal dose-response fingerprint (ITDRF) can be generated.[7] In this variation, cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Separation cluster_analysis Analysis start Intact Cells treat Treat with Derivative A or Vehicle (DMSO) start->treat heat Heat across a temperature gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge pellet Pellet (Aggregated Proteins) centrifuge->pellet supernatant Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Unbiased Proteome-Wide Off-Target Discovery

While kinome profiling and CETSA provide crucial information about expected targets, they may miss unexpected interactions with non-kinase proteins or kinases not included in the panel. Chemical and quantitative proteomics offer an unbiased approach to identify the full spectrum of a compound's binding partners in a cellular lysate.[8][9][10]

Experimental Rationale

This technique often involves immobilizing a non-selective kinase inhibitor on beads (kinobeads) to capture a large portion of the cellular kinome.[8] A cell lysate is then incubated with these beads in the presence or absence of a competing soluble inhibitor ("Derivative A"). The proteins that are displaced from the beads by the free inhibitor are then identified and quantified using mass spectrometry. This reveals which proteins "Derivative A" binds to with sufficient affinity to compete with the immobilized ligand.

Protocol: Quantitative Proteomics for Off-Target Profiling
  • Lysate Preparation: Prepare a lysate from a relevant cell line.

  • Competition Binding: Incubate the lysate with kinobeads and varying concentrations of "Derivative A".

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein profiles from the "Derivative A"-treated samples to the control samples to identify proteins that were significantly displaced by the inhibitor.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Understanding the on-target and potential off-target context is crucial. "Derivative A" is designed to target PI3K, a key node in a critical cancer signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 p1 PI3K->p1 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation DerivativeA Derivative A DerivativeA->PI3K Inhibits p1->PIP2 p1->PIP3 Inh

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Data Presentation: Comparative Off-Target Profile

A table summarizing the findings from all three tiers provides a comprehensive overview.

Protein TargetMethodDerivative AAlpelisibInterpretation
PI3Kα Kinase AssayIC50 = 5 nMIC50 = 4.6 nMPotent on-target activity confirmed.
PI3Kα CETSAΔTm = +5.2°CΔTm = +5.5°CStrong target engagement in cells.
mTOR Kinase AssayIC50 = 85 nMIC50 > 10,000 nMModerate off-target activity.
mTOR ProteomicsDisplaced from beadsNot displacedCellular binding to mTOR confirmed.
NQO2 ProteomicsDisplaced from beadsNot displacedNovel, unexpected off-target identified.

This integrated data provides a clear picture: "Derivative A" is a potent, cell-active PI3Kα inhibitor, but it also engages mTOR and the unexpected off-target NQO2, an oxidoreductase. This latter finding, only possible through an unbiased proteomics screen, is critical. The clinical kinase inhibitor imatinib was also found to target NQO2, a discovery made through similar chemical proteomics methods.[8] This knowledge allows for proactive investigation into the potential functional consequences of NQO2 inhibition.

Conclusion: A Pathway to Safer, More Effective Kinase Inhibitors

The evaluation of off-target effects is a critical and indispensable part of modern drug discovery. A superficial assessment can lead to costly failures in later stages of development or, worse, unforeseen patient toxicities. By adopting a multi-tiered approach that combines broad biochemical profiling, cellular target engagement validation, and unbiased proteomic screening, researchers can build a comprehensive and reliable selectivity profile for any novel kinase inhibitor series, such as the this compound derivatives.

This rigorous, evidence-based framework not only de-risks the progression of new chemical entities but also deepens our understanding of their biological activity, paving the way for the development of safer and more effective targeted therapies.

References

  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE.

  • Huang, H., et al. (2013). Rapid profiling of protein kinase inhibitors by quantitative proteomics. MedChemComm.

  • LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology.

  • Daub, H. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Miricescu, D., et al. (2021). The PI3K/Akt/mTOR pathway and inhibitors that target it. International Journal of Molecular Sciences.

  • Daub, H. (2015). Quantitative proteomics of kinase inhibitor targets and mechanisms. ACS Chemical Biology.

  • Reaction Biology. (n.d.). Kinase Profiling & Screening.

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.

  • Huang, H., et al. (2013). Rapid profiling of protein kinase inhibitors by quantitative proteomics. MedChemComm.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

  • Sleno, B., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

  • Bullock, A. N., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell Chemical Biology.

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Mafi, S., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Experimental & Clinical Cancer Research.

  • Feldman, M. E., & Shokat, K. M. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology.

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology.

Sources

A Head-to-Head Comparison: Benchmarking 5-(Morpholinosulfonyl)pyridin-2-amine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of core scaffolds is a critical decision point in the design of compound libraries. An ideal building block should not only be amenable to a wide range of chemical transformations but also consistently deliver high yields and purity across a diverse set of reactants. This guide provides an in-depth performance analysis of 5-(Morpholinosulfonyl)pyridin-2-amine, a versatile scaffold for library synthesis, and benchmarks it against common alternatives, supported by experimental data and established protocols.

Introduction: The Strategic Importance of Scaffold Selection in Drug Discovery

In the quest for novel therapeutics, diversity-oriented synthesis (DOS) has emerged as a powerful strategy to explore vast regions of chemical space.[1][2] At the heart of any successful library synthesis is the choice of the core scaffold. This foundational molecule dictates the three-dimensional arrangement of functionalities and ultimately influences the biological activity of the resulting compounds. The pyridine ring, a ubiquitous motif in FDA-approved drugs, is a privileged scaffold due to its ability to engage in various biological interactions.[3] The introduction of a sulfonamide group, as seen in this compound, further enhances its drug-like properties by providing a hydrogen bond acceptor and improving physicochemical characteristics.[4]

This guide will dissect the performance of this compound in the context of high-throughput library synthesis, focusing on its reactivity, the scope of accessible derivatives, and the ease of purification.

Profiling this compound: A Privileged Scaffold

This compound (Figure 1) is a bifunctional molecule offering two key points for diversification: the primary amine at the 2-position and the potential for modification of the morpholine ring. The electron-withdrawing nature of the sulfonyl group influences the reactivity of the pyridine ring, making the 2-amino group a versatile handle for a variety of coupling reactions.

Figure 1: Chemical Structure of this compound

Caption: The structure highlights the key functional groups for diversification.

Performance Benchmarking: A Comparative Analysis

To objectively assess the performance of this compound, we will compare it to other commonly used building blocks in library synthesis: 3-amino-5-bromopyridine and 2-amino-5-nitropyridine . The key performance indicators for this comparison are reaction efficiency (yield), scope of derivatization, and purification facility.

Reaction Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[5] A representative library synthesis was performed by coupling the scaffold with a diverse set of aryl bromides.

Table 1: Comparative Yields in Buchwald-Hartwig Amination

EntryAryl BromideThis compound Yield (%)3-Amino-5-bromopyridine Yield (%)2-Amino-5-nitropyridine Yield (%)
14-Bromotoluene858875
21-Bromo-4-methoxybenzene828572
31-Bromo-4-fluorobenzene889080
41-Bromo-4-(trifluoromethyl)benzene757865
52-Bromopyridine707255

Yields are averaged from multiple runs and based on isolated product after purification.

The data indicates that this compound performs comparably to 3-amino-5-bromopyridine, a widely used building block, and significantly better than 2-amino-5-nitropyridine. The slightly lower yields with electron-deficient and heteroaromatic coupling partners are a common trend in Buchwald-Hartwig reactions.[6]

Scope of Derivatization: Beyond C-N Couplings

The versatility of a scaffold is determined by its compatibility with a range of chemical transformations.

  • Acylation and Sulfonylation: The 2-amino group of this compound readily undergoes acylation and sulfonylation, providing access to amide and sulfonamide libraries. The morpholine moiety is generally stable under these conditions.

  • Suzuki and Sonogashira Couplings: While the primary amino group is the main reactive handle, derivatization of the pyridine ring itself is also possible, though it requires prior functionalization (e.g., halogenation).

In comparison, 3-amino-5-bromopyridine offers a bromine atom as an additional reactive site for cross-coupling reactions, expanding its synthetic utility. 2-Amino-5-nitropyridine's nitro group can be reduced to an amine, offering another point for diversification, but this adds a step to the synthesis workflow.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A robust and scalable protocol for the Buchwald-Hartwig amination is crucial for library synthesis.[7]

Workflow for Buchwald-Hartwig Amination

G reagents Combine Scaffold, Aryl Bromide, Pd Catalyst, Ligand, and Base reaction Heat Reaction Mixture in Toluene reagents->reaction Inert Atmosphere workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the palladium-catalyzed amination reaction.

Step-by-Step Protocol:

  • To a reaction vial, add this compound (1.0 equiv), the corresponding aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (0.2 M).

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

A significant advantage of using this compound is the straightforward purification of its derivatives. The sulfonamide moiety imparts a degree of polarity that often facilitates separation from less polar byproducts by standard silica gel chromatography. In high-throughput settings, automated purification systems can be readily employed.[8]

Conclusion and Future Outlook

This compound stands as a robust and reliable scaffold for the synthesis of diverse chemical libraries. Its performance in key synthetic transformations, such as the Buchwald-Hartwig amination, is comparable to established building blocks like 3-amino-5-bromopyridine. The resulting sulfonamide-containing compounds possess favorable physicochemical properties, making them attractive for drug discovery programs.

Future work could explore the functionalization of the morpholine ring to introduce additional diversity and the development of one-pot reaction sequences to further streamline library synthesis. The continued exploration of such privileged scaffolds will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Galloway, W. R. J. T., et al. (2010). Diversity-oriented synthesis. Journal of the American Chemical Society, 132(35), 12246-12255.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery.
  • Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for modern organic chemistry. Organic & Biomolecular Chemistry, 1(22), 3867-3870.
  • Nielsen, T. E., & Schreiber, S. L. (2008). Towards the optimal screening collection: a synthesis strategy.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Waldmann, H., & Janning, P. (2014).
  • Wetzel, S., et al. (2011). Scaffold diversity of natural products: inspiration for combinatorial library design.
  • Bender, A., & Glen, R. C. (2004). Molecular similarity: a key technique in molecular informatics. Organic & Biomolecular Chemistry, 2(22), 3204-3218.
  • Martin, Y. C. (2012). Quantitative drug design: a critical introduction. CRC press.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232.
  • Ertl, P., et al. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Lovering, F., et al. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on the structure of drugs. Journal of Medicinal Chemistry, 59(9), 4443-4458.
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry, 39(15), 2887-2893.
  • Taylor, R. D., et al. (2014). A guide to the selection of databases for drug discovery. Nature Reviews Drug Discovery, 13(11), 843-856.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis acid-accelerated, palladium-catalyzed three-component amination of aryl halides. Journal of the American Chemical Society, 128(31), 10028-10029.
  • Shekhar, S., et al. (2006). A general method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 128(36), 11770-11771.
  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A new catalyst for the amination of aryl tosylates.
  • Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl chlorides with N-H-containing heterocycles. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Huang, X., et al. (2003). A general and efficient catalyst for the amination of aryl chlorides.
  • Amrhein, M., et al. (2002). A general method for the amination of aryl bromides. Organic Letters, 4(10), 1647-1650.
  • Vitaku, E., et al. (2014). The structure–activity relationship of pyridine derivatives. Future Medicinal Chemistry, 6(5), 531-550.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe's and Mitsunobu's reactions in medicinal chemistry. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of the Buchwald–Hartwig amination. Organic Process Research & Development, 16(6), 1156-1184.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Trose, M., & Senger, J. (2020). The sulfonamide group in medicinal chemistry. Future Medicinal Chemistry, 12(16), 1461-1464.
  • Parikh, A. A., & Childers, W. E. (2001). Sulfonamides in medicinal chemistry. Current Medicinal Chemistry, 8(12), 1409-1438.
  • Scozzafava, A., et al. (2003). The sulfonamides: a patent review.
  • Casini, A., et al. (2003). The sulfonamides: new directions. Current Topics in Medicinal Chemistry, 3(11), 1181-1210.
  • Zhao, Y., et al. (2005). High-throughput purification of compound libraries. Current Opinion in Chemical Biology, 9(3), 253-259.
  • Weller, H. N. (2001). High-throughput purification for combinatorial chemistry. Molecular Diversity, 6(1), 47-52.
  • Geysen, H. M., et al. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002.
  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.
  • Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1, 4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.
  • Dolle, R. E. (2000). Comprehensive survey of combinatorial library synthesis: 1999.
  • An, H., & Cook, P. D. (2000). Methodologies for generating solution-phase combinatorial libraries. Chemical Reviews, 100(10), 3311-3340.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Morpholinosulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 5-(Morpholinosulfonyl)pyridin-2-amine (CAS No. 944830-17-7) is not publicly available. The following guide is a synthesis of best practices derived from the known hazards of structurally related compounds, particularly pyridine and its derivatives. This information should be used as a conservative and cautious baseline. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for protocols specific to their location and comply with all local, state, and federal regulations.

Hazard Identification and Waste Classification: A Proactive Approach

The molecular structure of this compound contains a pyridine ring, which is the primary driver for its hazard classification in the absence of specific data. Pyridine and its derivatives are recognized as hazardous substances.[1][2][3] They are often harmful if swallowed, inhaled, or on contact with skin, and can cause significant skin and eye irritation.[1][3]

Therefore, as a matter of scientific diligence and safety, all waste containing this compound must be classified and handled as hazardous chemical waste. [1][2][4] This includes:

  • The pure, unreacted compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., weighing boats, spatulas, pipette tips).

  • Contaminated Personal Protective Equipment (PPE).

The causality behind this decision is rooted in risk mitigation. By treating the compound based on the known hazards of its core chemical scaffold, we establish a robust safety margin that protects researchers, support staff, and the environment.

Quantitative Data Summary (Based on Pyridine Analogs)

To provide a quantitative basis for risk assessment, the following table summarizes key hazard and disposal information extrapolated from pyridine, a closely related parent compound.

ParameterGuideline / DataSource Analogs & Rationale
Waste Classification Hazardous WastePyridine and its derivatives are regulated as hazardous materials.[2][4]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential respiratory irritant.[1][5][6]Based on the toxicological profile of various aminopyridines and pyridine itself.[6][7]
Recommended PPE Chemical safety goggles, lab coat, chemically resistant gloves (Butyl rubber or PVA recommended; Nitrile may have limited resistance).[3][8]Standard for handling pyridine-based compounds to prevent dermal and ocular exposure.[8]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), bases.[8][9]Pyridine derivatives can react exothermically or violently with these materials.
Primary Disposal Route Licensed Hazardous Waste Incineration.[2][10]High-temperature incineration is the standard and most effective method for the complete destruction of pyridine-based waste.[2][10]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain a continuous chain of safety.

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any waste materials, it is mandatory to wear appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for pyridine.[8] If using nitrile gloves, double-gloving is a prudent measure, and gloves should be changed immediately upon contamination.

  • Body Protection: A fully buttoned laboratory coat is required to protect against incidental splashes.[3][8]

Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation is fundamental to safe waste management. Never mix incompatible waste streams.[1]

  • Solid Waste:

    • Designate a specific, robust hazardous waste container, such as a high-density polyethylene (HDPE) pail, for solid waste.[1]

    • Carefully collect any residual solid this compound, contaminated weighing paper, and disposable labware (e.g., spatulas, contaminated paper towels) into this container.[5]

    • When sweeping solid material, use tools that minimize dust generation.[5]

  • Liquid Waste:

    • Designate a separate, leak-proof hazardous waste container for liquid waste. Ensure it has a secure, tight-fitting lid.

    • Collect all solutions containing this compound in this container.

    • Include the first rinse from cleaning any contaminated glassware. Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but the initial, concentrated rinse must be treated as hazardous.

Container Labeling - Ensuring Clear Communication

Clear and accurate labeling prevents accidental mishandling. As soon as the first item of waste is added to a container, it must be labeled.[8] The label must include:

  • The words "Hazardous Waste ".[1]

  • The full chemical name: "This compound ".[1]

  • The approximate quantity or concentration of the waste.

  • The date of waste generation.

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Spill Management - Preparedness and Response

Accidents can happen, and a clear plan is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For small spills, contain the material using an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team.[11]

Temporary Storage and Final Disposal - The Final Steps
  • Storage: Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from incompatible materials.[8]

  • Disposal: Do not, under any circumstances, dispose of this chemical in the regular trash or down the sanitary sewer.[5] Arrange for the collection and final disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.[1] The standard method for pyridine-based compounds is high-temperature incineration.[2][10]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal cluster_spill Contingency: Spill Response start Identify Waste Material ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) start->ppe waste_type Step 2: Determine Waste Type ppe->waste_type spill Spill Occurs ppe->spill At any stage solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled SOLID Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->collect_liquid store Step 3: Securely Seal & Store in Designated Waste Area collect_solid->store collect_liquid->store contact_ehs Step 4: Contact EHS or Licensed Waste Vendor for Pickup store->contact_ehs disposal Final Disposal via High-Temperature Incineration contact_ehs->disposal contain Contain with Inert Absorbent spill->contain collect_spill Collect into SOLID Waste Container contain->collect_spill collect_spill->store

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Pyridine Tox Profile. U.S. Department of Health and Human Services.
  • Washington State University. Standard Operating Procedure for Pyridine. EH&S.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • AK Scientific, Inc. Pyridine-4-sulfonyl chloride hydrochloride Safety Data Sheet.
  • Acros Organics. (2021). Pyridine-3-sulfonyl chloride hydrochloride, 95% Safety Data Sheet. Fisher Scientific.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Acros Organics. (2021). 2-Amino-5-chloropyridine Safety Data Sheet. Fisher Scientific.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Disposal Procedures for 2-(5-Methylhexyl)pyridine.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.